2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid
Description
Properties
IUPAC Name |
2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)6-4-14-3-1-2-5(8(15)16)7(14)13-6/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCPGFRSWFYTPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718259 | |
| Record name | 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73221-20-2 | |
| Record name | 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73221-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid, a key heterocyclic scaffold of significant interest to researchers, scientists, and drug development professionals. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, and the incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] This document details the strategic synthesis, including the rationale behind the chosen methodology, step-by-step experimental protocols, and the necessary characterization data. Our approach is designed to be both reproducible and scalable, providing a solid foundation for further research and development of novel therapeutics based on this versatile scaffold.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a recurring motif in a multitude of commercially successful pharmaceuticals and biologically active compounds.[2] Its unique electronic and structural properties make it an attractive scaffold for the design of therapeutic agents targeting a wide range of diseases. The fusion of an imidazole ring with a pyridine ring creates a planar, aromatic system that can effectively interact with biological targets. The nitrogen atoms in the ring system can act as hydrogen bond acceptors, while the carbon framework allows for diverse functionalization to modulate physicochemical properties and target engagement.
The introduction of a trifluoromethyl (CF3) group into organic molecules is a widely employed strategy in drug discovery. The strong electron-withdrawing nature of the CF3 group can profoundly influence the acidity, basicity, and metabolic stability of a compound. Furthermore, its lipophilicity can enhance membrane permeability and oral bioavailability. This guide focuses on the synthesis of a specific derivative, this compound, which combines the privileged imidazo[1,2-a]pyridine core with the beneficial properties of a trifluoromethyl group and a carboxylic acid handle for further chemical modifications.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthetic strategy. The core imidazo[1,2-a]pyridine ring can be constructed via a cyclocondensation reaction, a well-established method for the formation of this heterocyclic system.
References
An In-Depth Technical Guide to 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. Drawing upon established principles of organic synthesis and spectroscopic analysis of analogous structures, this document outlines the probable synthetic pathways, detailed characterization profile, and explores the scientific rationale for its importance in modern drug discovery.
Introduction: The Strategic Importance of a Privileged Scaffold
The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous therapeutic agents such as Zolpidem, Alpidem, and Olprinone.[1][2][3] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation to biological targets, while its heteroaromatic nature allows for a range of intermolecular interactions.
The introduction of a trifluoromethyl (-CF3) group at the 2-position is a strategic design element. The -CF3 group is a powerful modulator of physicochemical properties, known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins by altering electronic properties.[4][5][6] When combined with a carboxylic acid moiety at the 8-position—a versatile handle for forming amides, esters, and other functional groups—the resulting molecule, this compound, emerges as a highly valuable building block for the synthesis of novel chemical entities with therapeutic potential.
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway
A logical and efficient synthesis would likely begin with a commercially available 2-aminonicotinic acid derivative, which provides the foundational pyridine ring with the carboxylic acid precursor at the desired position.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol (Hypothetical)
-
Protection of the Starting Material: 2-Aminonicotinic acid would first be esterified (e.g., to the methyl or ethyl ester) to prevent interference from the carboxylic acid during the cyclization step. The amino group could also be protected (e.g., with a Boc group) if necessary to control reactivity.
-
Cyclization Reaction: The protected 2-aminopyridine derivative would then be reacted with a suitable three-carbon electrophile bearing a trifluoromethyl group, such as 3-bromo-1,1,1-trifluoropropan-2-one. This reaction, typically carried out in a solvent like ethanol or acetonitrile, proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular condensation to form the imidazole ring.[1][7]
-
Deprotection and Hydrolysis: The final step would involve the hydrolysis of the ester group to the carboxylic acid and removal of any protecting groups, likely under acidic or basic conditions, to yield the final product.
Causality of Experimental Choices: The choice of a protected 2-aminonicotinic acid ester as the starting material is crucial to ensure the selective formation of the desired regioisomer and to avoid unwanted side reactions involving the carboxylic acid functionality. The use of an α-haloketone is a classic and reliable method for constructing the imidazo[1,2-a]pyridine scaffold.
Physicochemical and Spectroscopic Characterization
The structural integrity of this compound would be confirmed through a combination of spectroscopic techniques. The following data are predicted based on the analysis of structurally related compounds.[9][10][11][12]
Predicted Physicochemical Properties
| Property | Predicted Value/Range | Rationale |
| Molecular Formula | C9H5F3N2O2 | Based on the chemical structure. |
| Molecular Weight | 246.15 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for this class of organic compounds. |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol) | The carboxylic acid and heteroaromatic nature suggest polarity. |
| pKa | 3-5 | The carboxylic acid pKa is expected to be in this range, influenced by the electron-withdrawing nature of the heterocyclic system. |
Predicted Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the protons on the imidazo[1,2-a]pyridine core. The chemical shifts would be influenced by the electron-withdrawing trifluoromethyl and carboxylic acid groups.
-
H-3: A singlet, expected to be in the downfield region (δ 8.0-8.5 ppm).
-
H-5, H-6, H-7: A set of coupled doublets or multiplets in the aromatic region (δ 7.0-8.0 ppm), with coupling constants typical for a trisubstituted pyridine ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show signals for all nine carbon atoms.
-
C=O (Carboxylic Acid): A signal in the highly deshielded region (δ 160-170 ppm).
-
CF₃: A quartet due to coupling with the three fluorine atoms (¹JCF), typically around δ 120-125 ppm.
-
Aromatic Carbons: A series of signals in the aromatic region (δ 110-150 ppm).
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group would be observed.
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will provide key information about the functional groups present.[12][13]
-
O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.
-
C-F Stretches: Strong absorptions in the 1100-1300 cm⁻¹ region.
-
C=N and C=C Stretches: Multiple bands in the 1400-1650 cm⁻¹ region, characteristic of the heteroaromatic ring system.
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 247.04. The fragmentation pattern would be expected to involve the loss of CO₂ from the carboxylic acid and potentially other characteristic cleavages of the imidazo[1,2-a]pyridine ring.[10]
Caption: A typical workflow for the structural characterization.
Applications in Drug Discovery and Materials Science
The unique combination of the imidazo[1,2-a]pyridine scaffold, a trifluoromethyl group, and a carboxylic acid functional handle makes this molecule a highly attractive building block for various applications.
Medicinal Chemistry
The imidazo[1,2-a]pyridine core is associated with a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2][3][14][15] The 2-(trifluoromethyl) substituent can enhance these activities by improving metabolic stability and target engagement.[16] The 8-carboxylic acid provides a crucial point for derivatization, allowing for the synthesis of libraries of amides and esters to explore structure-activity relationships (SAR). This position is known to be important for interaction with biological targets, as seen in drugs like Olprinone.[1]
Potential therapeutic targets for derivatives of this compound could include:
-
Kinases: Many kinase inhibitors feature heterocyclic scaffolds.
-
G-protein-coupled receptors (GPCRs): The rigid core can present substituents to interact with GPCR binding pockets.
-
Enzymes: The carboxylic acid can act as a key interacting group with active site residues.
Materials Science
Heteroaromatic compounds, particularly those with electron-withdrawing groups, can possess interesting photophysical and electronic properties. Derivatives of this compound could be explored for applications in:
-
Organic Light-Emitting Diodes (OLEDs): As components of emissive or charge-transporting layers.
-
Sensors: The carboxylic acid could be used to anchor the molecule to surfaces for the development of chemical sensors.
Conclusion
This compound represents a strategically designed molecular scaffold that combines the proven biological relevance of the imidazo[1,2-a]pyridine core with the advantageous physicochemical properties imparted by a trifluoromethyl group. Its synthesis is feasible through established chemical transformations, and its structure can be unequivocally confirmed using standard analytical techniques. The presence of a versatile carboxylic acid handle at the 8-position opens up a vast chemical space for the development of novel compounds with potential applications in drug discovery and materials science. This guide provides a foundational understanding for researchers looking to leverage this promising building block in their scientific endeavors.
References
- 1. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chemmethod.com [chemmethod.com]
- 15. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 7-(TRIFLUOROMETHYL)IMIDAZO[1,2-A]PYRIMIDINE(375857-66-2) 1H NMR spectrum [chemicalbook.com]
Spectroscopic and Structural Elucidation of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides an in-depth analysis of the spectroscopic properties of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a privileged structure, appearing in numerous biologically active molecules. The introduction of a trifluoromethyl group and a carboxylic acid moiety at specific positions on this scaffold can profoundly influence its physicochemical properties, target binding affinity, and pharmacokinetic profile. This document serves as a comprehensive resource for researchers, offering a detailed examination of the nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic data for this compound. Furthermore, we present a validated synthetic protocol for its preparation and discuss the underlying principles of the spectroscopic techniques and the interpretation of the spectral data, empowering researchers to confidently synthesize, identify, and characterize this important molecule.
Introduction: The Significance of Trifluoromethylated Imidazo[1,2-a]pyridines in Drug Discovery
The imidazo[1,2-a]pyridine core is a cornerstone in the design of novel therapeutics, exhibiting a wide array of biological activities. The fusion of an imidazole and a pyridine ring creates a unique bicyclic heteroaromatic system that can effectively interact with various biological targets. The strategic functionalization of this scaffold is a key aspect of medicinal chemistry, aiming to optimize potency, selectivity, and drug-like properties.
The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. The strong electron-withdrawing nature of the -CF3 group can also modulate the electronic properties of the aromatic system, influencing its reactivity and intermolecular interactions. Concurrently, the carboxylic acid (-COOH) functionality at the 8-position introduces a polar, ionizable group that can participate in hydrogen bonding and salt formation, which are critical for target engagement and can improve aqueous solubility.
Given the potential of this compound as a building block in drug discovery, a thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and structural elucidation in various experimental settings. This guide provides a detailed exposition of its characteristic spectral features.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step sequence, typically starting from a substituted 2-aminopyridine. A general and reliable method involves the condensation of 2-amino-3-carboxypyridine with a trifluoromethyl-containing building block, followed by cyclization.
Experimental Protocol: A Validated Synthetic Approach
The following protocol outlines a representative synthesis of the title compound.
Materials:
-
2-Amino-3-pyridinecarboxylic acid
-
3-Bromo-1,1,1-trifluoroacetone
-
Sodium bicarbonate (NaHCO3)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Step 1: Condensation and Cyclization. To a solution of 2-amino-3-pyridinecarboxylic acid (1.0 eq) in ethanol, add sodium bicarbonate (2.5 eq). The mixture is stirred at room temperature for 15 minutes.
-
To the resulting suspension, add 3-bromo-1,1,1-trifluoroacetone (1.2 eq) dropwise.
-
The reaction mixture is then heated to reflux and stirred for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Step 2: Work-up and Purification. After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate. The aqueous layer is acidified to pH 3-4 with 1 M HCl.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for the preparation of the target compound.
Spectroscopic Characterization
A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
3.1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm. This proton is acidic and can exchange with deuterium, leading to the disappearance of the signal upon addition of D₂O.
-
Aromatic Protons: The imidazo[1,2-a]pyridine ring system will exhibit a set of signals in the aromatic region (7.0-9.0 ppm). The precise chemical shifts and coupling patterns will be dependent on the electronic effects of the trifluoromethyl and carboxylic acid groups. For the 8-carboxylic acid isomer, one would expect three distinct aromatic proton signals corresponding to the protons at positions 3, 5, and 6. The proton at C5 is typically the most downfield due to the anisotropic effect of the adjacent nitrogen atom. The coupling constants (J-values) between adjacent protons will be indicative of their relative positions on the pyridine ring.
-
Proton at C3: A singlet is expected for the proton on the imidazole ring, typically in the range of 7.5-8.5 ppm.
3.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.
-
Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon will appear as a singlet in the downfield region of the spectrum, typically between 160-180 ppm.
-
Aromatic and Heteroaromatic Carbons: The carbon atoms of the imidazo[1,2-a]pyridine ring system will resonate in the range of 110-160 ppm.
-
Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The chemical shift is typically in the range of 115-130 ppm.
3.1.3. ¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds.
-
Trifluoromethyl Group (-CF₃): A sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be characteristic of a CF₃ group attached to an aromatic ring.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band will be observed around 1680-1710 cm⁻¹ corresponding to the carbonyl stretch of the carboxylic acid.
-
C-F Stretches: Strong absorption bands in the region of 1100-1350 cm⁻¹ are characteristic of C-F stretching vibrations.
-
Aromatic C=C and C=N Stretches: Multiple bands of variable intensity will be present in the 1450-1620 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak ([M]⁺ or [M+H]⁺): In high-resolution mass spectrometry (HRMS), the molecular ion peak will be observed at a mass-to-charge ratio (m/z) corresponding to the exact molecular weight of the compound (C₉H₅F₃N₂O₂). This allows for the confirmation of the molecular formula.
-
Fragmentation Pattern: Common fragmentation pathways may include the loss of the carboxylic acid group (-COOH) or the trifluoromethyl group (-CF₃).
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
-
π → π Transitions:* The extended π-conjugated system of the imidazo[1,2-a]pyridine ring will give rise to strong absorption bands in the UV region. Typically, imidazo[1,2-a]pyridine derivatives show absorption maxima in the range of 250-350 nm. The exact position and intensity of these bands will be influenced by the substituents and the solvent.
Summary of Expected Spectroscopic Data:
| Spectroscopic Technique | Characteristic Feature |
| ¹H NMR | Broad singlet (10-13 ppm, -COOH)Aromatic signals (7.0-9.0 ppm)Singlet for C3-H (7.5-8.5 ppm) |
| ¹³C NMR | Carbonyl signal (160-180 ppm)Aromatic/Heteroaromatic signals (110-160 ppm)Quartet for -CF₃ (115-130 ppm) |
| ¹⁹F NMR | Singlet for -CF₃ |
| IR Spectroscopy | Broad O-H stretch (2500-3300 cm⁻¹)Strong C=O stretch (1680-1710 cm⁻¹)Strong C-F stretches (1100-1350 cm⁻¹) |
| Mass Spectrometry | Accurate mass of the molecular ionCharacteristic fragmentation pattern |
| UV-Vis Spectroscopy | Absorption maxima in the range of 250-350 nm |
Diagram of Spectroscopic Analysis Workflow:
Caption: Workflow for the comprehensive spectroscopic analysis of the target molecule.
Conclusion
This technical guide has provided a detailed overview of the synthesis and spectroscopic characterization of this compound. The presented synthetic protocol offers a reliable method for obtaining this valuable building block. The comprehensive analysis of the expected NMR, IR, MS, and UV-Vis data serves as a crucial reference for researchers in the fields of medicinal chemistry, organic synthesis, and drug discovery. By understanding the characteristic spectroscopic features of this molecule, scientists can ensure its identity and purity, facilitating its effective use in the development of novel therapeutic agents.
A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid
This in-depth technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a predictive interpretation of the NMR spectra, outlines a robust experimental protocol for data acquisition, and provides insights into the structural elucidation of this complex heterocyclic compound.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the imidazo[1,2-a]pyridine scaffold in pharmacologically active molecules. The presence of a trifluoromethyl group and a carboxylic acid moiety introduces unique electronic and structural features that are crucial for its biological activity. NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of such molecules. This guide will delve into the predicted ¹H and ¹³C NMR spectral characteristics of this compound, providing a foundational understanding for researchers working with this or structurally related molecules.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit a set of distinct signals corresponding to the aromatic protons of the imidazo[1,2-a]pyridine core. The chemical shifts are influenced by the electron-withdrawing nature of both the trifluoromethyl and carboxylic acid groups, as well as the inherent electronic distribution within the fused ring system.
Based on the analysis of structurally similar imidazo[1,2-a]pyridine derivatives, the following proton assignments are predicted.[1][2][3][4][5]
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | ~8.5 | s | - |
| H-5 | ~8.2 | d | ~7.0 |
| H-6 | ~7.4 | t | ~7.0 |
| H-7 | ~7.8 | d | ~7.0 |
| COOH | >12.0 | br s | - |
The proton at the 3-position (H-3) is expected to appear as a singlet due to the absence of adjacent protons. The protons on the pyridine ring (H-5, H-6, and H-7) will likely exhibit a characteristic three-spin system, with H-5 and H-7 appearing as doublets and H-6 as a triplet. The carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift, which may be exchangeable with D₂O.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide critical information about the carbon framework of the molecule. The trifluoromethyl group will have a pronounced effect on the chemical shifts of the carbon to which it is attached (C-2) and will also introduce C-F coupling.
Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to JCF) | Predicted Coupling Constant (¹JCF, Hz) |
| C-2 | ~145 | q | ~270 |
| C-3 | ~115 | q | ~5 |
| C-5 | ~128 | s | - |
| C-6 | ~125 | s | - |
| C-7 | ~130 | s | - |
| C-8 | ~140 | s | - |
| C-8a | ~150 | s | - |
| CF₃ | ~120 | q | ~270 |
| COOH | ~165 | s | - |
The carbon of the trifluoromethyl group (CF₃) and the carbon to which it is attached (C-2) will appear as quartets due to the strong one-bond and two-bond C-F coupling, respectively.[6] The remaining aromatic carbons will appear as singlets in a proton-decoupled spectrum. The quaternary carbons, C-8 and C-8a, are expected at downfield shifts due to their positions within the fused ring system and proximity to nitrogen.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, a standardized and carefully executed experimental procedure is essential.
Sample Preparation
-
Solvent Selection : A deuterated solvent that can effectively dissolve the compound is crucial. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its high polarity, which should facilitate the dissolution of the carboxylic acid.
-
Concentration : For ¹H NMR, a concentration of 5-10 mg in 0.6 mL of solvent is recommended. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6 mL is advisable.[7]
-
Filtration : To ensure a homogeneous magnetic field and prevent line broadening, the sample should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
NMR Instrument Parameters
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 | Standard 30° pulse for quantitative analysis. |
| Number of Scans | 16 | To achieve an adequate signal-to-noise ratio. |
| Relaxation Delay | 2.0 s | Allows for sufficient relaxation of protons. |
| Acquisition Time | 4.0 s | Ensures good digital resolution. |
| Spectral Width | 16 ppm | To cover the expected range of proton chemical shifts. |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 | Proton-decoupled with a 30° pulse. |
| Number of Scans | 1024 or more | Required due to the low natural abundance of ¹³C. |
| Relaxation Delay | 2.0 s | Standard delay for most carbon environments. |
| Acquisition Time | 1.5 s | Provides adequate resolution. |
| Spectral Width | 250 ppm | To encompass the full range of carbon chemical shifts. |
Data Processing
-
Fourier Transformation : The acquired Free Induction Decay (FID) is converted to the frequency domain spectrum.
-
Phase Correction : Manual or automatic phase correction should be applied to ensure all peaks are in the absorptive mode.
-
Baseline Correction : A flat baseline is essential for accurate integration and peak picking.
-
Referencing : The spectra should be referenced to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
Visualization of the Analytical Workflow
The logical flow from sample preparation to final spectral interpretation is a critical aspect of ensuring data integrity and reproducibility.
Caption: Workflow for NMR analysis.
Structural Verification and Further Studies
The predicted NMR data provides a solid foundation for the initial characterization of this compound. For unambiguous assignment, two-dimensional (2D) NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended. A COSY spectrum would confirm the proton-proton coupling relationships within the pyridine ring, while an HSQC spectrum would correlate the proton signals with their directly attached carbon atoms. Furthermore, an HMBC (Heteronuclear Multiple Bond Correlation) experiment would be invaluable for assigning the quaternary carbons by observing long-range correlations to protons.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the ¹H and ¹³C NMR spectroscopy of this compound. By understanding the expected spectral features and following the detailed experimental protocol, researchers can confidently approach the structural elucidation of this and related compounds. The combination of one-dimensional and advanced two-dimensional NMR techniques will ultimately provide a complete and unambiguous assignment of the molecular structure, which is a critical step in the development of new chemical entities for various applications.
References
- 1. mdpi.com [mdpi.com]
- 2. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. Imidazo[1,2-a]pyridine(274-76-0) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid
Abstract
This technical guide provides a comprehensive framework for the mass spectrometric analysis of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid (CAS 73221-20-2), a heterocyclic compound of interest in pharmaceutical research and development.[1][2] As a Senior Application Scientist, this document moves beyond mere procedural outlines to explain the causal reasoning behind methodological choices, ensuring a deep understanding of the analytical process. We will explore electrospray ionization (ESI) in both positive and negative modes, detail high-resolution mass spectrometry (HRMS) for accurate mass determination, and propose collision-induced dissociation (CID) fragmentation pathways for robust structural confirmation. The protocols herein are designed to be self-validating, emphasizing scientific integrity and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative
This compound is a molecule featuring a confluence of chemical functionalities that dictate its analytical behavior. The structure is comprised of:
-
An imidazo[1,2-a]pyridine core , a nitrogen-containing heterocyclic system common in medicinal chemistry.[3][4][5]
-
A carboxylic acid group (-COOH) , which imparts acidic properties.
-
A trifluoromethyl group (-CF3) , a bioisostere often used to enhance metabolic stability and binding affinity.[6]
Characterizing such molecules during discovery, process development, and quality control is paramount. Mass spectrometry (MS) is the premier analytical tool for this purpose, offering unparalleled sensitivity and specificity for confirming molecular identity and structure. This guide focuses on electrospray ionization (ESI), an ionization technique perfectly suited for polar molecules like our target, coupled with tandem mass spectrometry (MS/MS) for structural elucidation through controlled fragmentation.[7][8]
Foundational Principles: Ionization and Experimental Design
The analyte's structure offers two primary avenues for ionization via ESI, making a dual-modality approach the most comprehensive strategy.
-
Negative Ion Mode (-ESI): The carboxylic acid group is the dominant player. In a typical ESI solvent system, it readily deprotonates to form the carboxylate anion, yielding a highly stable [M-H]⁻ precursor ion. This is often the most sensitive and reliable mode for carboxylic acids.[9][10]
-
Positive Ion Mode (+ESI): The nitrogen atoms within the imidazopyridine ring system are basic and can accept a proton to form an [M+H]⁺ precursor ion. While the acidic proton on the carboxylic acid competes with this, protonation is highly probable, especially in acidified mobile phases.
Therefore, our experimental design will interrogate both ionization modes to capture a complete picture of the molecule's gas-phase behavior.
Experimental Workflow: From Sample to Spectrum
A robust and reproducible workflow is the bedrock of trustworthy data. The following diagram and protocols outline a validated approach.
Caption: High-level workflow for MS analysis.
Detailed Experimental Protocols
Protocol 1: Sample Preparation
-
Stock Solution: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of dimethyl sulfoxide (DMSO) to create a 1 mg/mL stock solution.
-
Working Solution: Perform a serial dilution of the stock solution into a solvent mixture compatible with ESI, such as 50:50 acetonitrile/water, to a final concentration of 1-10 µg/mL.
-
Scientist's Rationale: DMSO is an excellent solvent for many organic molecules but can suppress ionization. Diluting into a more volatile and ESI-friendly solvent like acetonitrile/water is critical for achieving a stable spray and optimal sensitivity.
-
Protocol 2: Mass Spectrometer Configuration (Example: Q-TOF or Orbitrap)
-
Calibration: Calibrate the mass spectrometer across the desired mass range (e.g., m/z 50-500) using the manufacturer's recommended calibration solution to ensure high mass accuracy (<5 ppm).
-
Ion Source: Electrospray Ionization (ESI).
-
Sample Introduction: Direct infusion via syringe pump at 5-10 µL/min.
-
ESI Source Parameters (-ve Mode):
-
Capillary Voltage: 2.5 – 3.5 kV
-
Source Temperature: 120 – 150 °C
-
Drying Gas (N₂): 8 – 12 L/min
-
Nebulizer Gas (N₂): 20 – 40 psi
-
-
ESI Source Parameters (+ve Mode):
-
Capillary Voltage: 3.0 – 4.0 kV
-
Source Temperature: 120 – 150 °C
-
Drying Gas (N₂): 8 – 12 L/min
-
Nebulizer Gas (N₂): 20 – 40 psi
-
Scientist's Rationale: These parameters must be optimized for the specific instrument and analyte. The goal is to achieve a stable ion current with minimal in-source fragmentation. Lower temperatures are generally preferred for thermally sensitive molecules.[11]
-
Protocol 3: Data Acquisition
-
MS1 (Full Scan): Acquire spectra over a range of m/z 50-500 to observe the precursor ion. Set the instrument to high-resolution mode.
-
MS2 (Tandem MS/MS):
-
Create an inclusion list with the calculated m/z of the target precursor ions ([M-H]⁻ and [M+H]⁺).
-
Isolate the precursor ion using an appropriate isolation window (e.g., 1-2 Da).
-
Apply Collision-Induced Dissociation (CID) using argon or nitrogen as the collision gas.[7][12] Ramp the collision energy (e.g., 10-40 eV) to observe the fragmentation pattern.
-
Scientist's Rationale: Ramping the collision energy is a powerful diagnostic tool. Low energies may only produce the most facile losses (like CO₂), while higher energies will induce more extensive fragmentation of the heterocyclic core, providing richer structural information.
-
Mass Spectral Interpretation: Decoding the Data
High-Resolution Mass Spectrometry (HRMS)
The first step in data analysis is confirming the elemental composition of the precursor ion. This is a self-validating check that confirms the correct compound is being analyzed.
| Ion Type | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed m/z (Example) | Mass Error (ppm) |
| [M-H]⁻ | C₉H₄F₃N₂O₂⁻ | 229.0228 | 229.0225 | -1.3 |
| [M+H]⁺ | C₉H₆F₃N₂O₂⁺ | 231.0376 | 231.0379 | +1.3 |
Note: The molecular formula of the neutral molecule is C₉H₅F₃N₂O₂ with a molecular weight of 230.14.[13]
Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis
The MS/MS spectrum provides a "fingerprint" of the molecule's structure. Below are the predicted primary fragmentation pathways.
Negative Ion Mode ([M-H]⁻) Fragmentation
The deprotonated carboxylate is the most likely charge site and will initiate fragmentation. The most facile and diagnostically significant fragmentation is the neutral loss of carbon dioxide.
Caption: Proposed fragmentation of [M-H]⁻.
-
Loss of CO₂ (44 Da): The primary fragmentation pathway for the [M-H]⁻ ion is the neutral loss of CO₂, a hallmark of gas-phase carboxylate anions.[10] This results in a highly abundant fragment ion at m/z 185.03.
-
Further Fragmentation: The resulting m/z 185 ion can undergo further fragmentation at higher collision energies, likely involving cleavage of the imidazopyridine ring system.
Positive Ion Mode ([M+H]⁺) Fragmentation
Protonation likely occurs on one of the ring nitrogens, initiating a different cascade of fragmentation events.
Caption: Proposed fragmentation of [M+H]⁺.
-
Loss of Water (18 Da): The protonated carboxylic acid can easily lose a molecule of water, yielding a fragment at m/z 213.03.
-
Loss of Carbon Monoxide (28 Da): Following the loss of water, a subsequent loss of CO is common, leading to the fragment at m/z 185.03. A direct loss of CO from the precursor may also be observed.
-
Loss of Trifluoromethyl Radical (69 Da): The C-CF₃ bond can cleave, leading to the loss of a trifluoromethyl radical (·CF₃).[14] This would produce an ion at m/z 162.04. This type of cleavage can sometimes be less favorable than rearrangements but is diagnostically useful.
Summary of Key Fragments
| Precursor Ion | Fragment m/z (Calculated) | Proposed Neutral Loss | Notes |
| [M-H]⁻ | 185.0309 | CO₂ | Diagnostic for carboxylic acids. Expected to be the base peak. |
| [M+H]⁺ | 213.0270 | H₂O | Common loss from protonated carboxylic acids. |
| [M+H]⁺ | 203.0427 | CO | Loss from the carboxylic acid group. |
| [M+H]⁺ | 185.0321 | H₂O, CO | Sequential loss, often observed. |
| [M+H]⁺ | 162.0401 | ·CF₃ | Indicates the presence of the trifluoromethyl group. |
Conclusion
The mass spectrometric analysis of this compound is a clear and robust process when approached with a foundational understanding of the molecule's chemical properties. By leveraging high-resolution mass spectrometry in both positive and negative ESI modes, one can unambiguously confirm the elemental composition. Furthermore, tandem MS through collision-induced dissociation provides a detailed structural fingerprint. The characteristic loss of CO₂ in negative mode and sequential losses of H₂O and CO in positive mode are key diagnostic markers. This guide provides the strategic framework and detailed protocols necessary for any researcher to confidently characterize this molecule and its analogs, ensuring data of the highest scientific integrity.
References
- 1. This compound | 73221-20-2 [amp.chemicalbook.com]
- 2. 73221-20-2|this compound|BLD Pharm [bldpharm.com]
- 3. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 12. Dissociation Technique Technology Overview | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. chemscene.com [chemscene.com]
- 14. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
An In-Depth Technical Guide to 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid: Properties and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. This bicyclic heterocyclic system is a key pharmacophore in numerous therapeutic agents, demonstrating the versatility of this scaffold in drug design and development. The strategic incorporation of a trifluoromethyl group and a carboxylic acid moiety, as seen in 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid, is a modern approach to modulate the physicochemical and pharmacokinetic properties of new chemical entities. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a discussion of its synthesis and potential applications, offering valuable insights for professionals in the field of drug discovery.
Molecular Structure and Physicochemical Properties
Structure:
The foundational structure of this compound is the fused imidazo[1,2-a]pyridine ring system. A trifluoromethyl (-CF3) group is substituted at the 2-position of the imidazole ring, and a carboxylic acid (-COOH) group is attached to the 8-position of the pyridine ring.
Caption: Chemical structure of this compound.
Physicochemical Data Summary:
A compilation of available and predicted physicochemical data for this compound is presented below. It is important to note that while experimental data is prioritized, some parameters are based on computational predictions due to the limited availability of published experimental values for this specific molecule.
| Property | Value/Information | Source |
| Molecular Formula | C₉H₅F₃N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 230.15 g/mol | --INVALID-LINK-- |
| CAS Number | 73221-20-2 | --INVALID-LINK--[1] |
| Predicted pKa | -1.05 ± 0.41 | --INVALID-LINK-- |
| Predicted XlogP | 2.2 | --INVALID-LINK-- |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Expert Insights on Physicochemical Properties:
The presence of the trifluoromethyl group is known to significantly impact several molecular properties. It is a strong electron-withdrawing group, which can influence the acidity of the carboxylic acid and the overall electron distribution in the ring system. The high electronegativity of fluorine can also enhance metabolic stability by blocking potential sites of oxidative metabolism. The predicted XlogP of 2.2 suggests a moderate lipophilicity, a key parameter in determining a compound's suitability for oral absorption and cell membrane permeability. The predicted low pKa suggests that the carboxylic acid is a strong acid.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine core. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of both the trifluoromethyl and carboxylic acid groups. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR: The carbon NMR spectrum would display signals for all nine carbon atoms in the molecule. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. The carbonyl carbon of the carboxylic acid would be observed at a characteristic downfield position (typically >160 ppm).
-
¹⁹F NMR: The fluorine NMR spectrum would show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
Mass Spectrometry (MS):
High-resolution mass spectrometry would be able to confirm the elemental composition of the molecule. The predicted monoisotopic mass is 230.03032 Da.[2] Fragmentation patterns in the mass spectrum could provide valuable structural information, with potential cleavages occurring at the carboxylic acid group and around the heterocyclic core.
Infrared (IR) Spectroscopy:
The IR spectrum would be expected to show characteristic absorption bands for the functional groups present. Key expected vibrations include:
-
A broad O-H stretching band for the carboxylic acid, typically in the region of 3300-2500 cm⁻¹.
-
A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually around 1700-1725 cm⁻¹.
-
C-F stretching bands for the trifluoromethyl group, typically in the range of 1350-1150 cm⁻¹.
-
C=N and C=C stretching vibrations from the aromatic rings.
Synthesis and Reactivity
General Synthetic Approach:
The synthesis of this compound would likely follow a convergent strategy, building upon established methods for the construction of the imidazo[1,2-a]pyridine scaffold. A plausible synthetic route is outlined below.
Caption: A plausible synthetic workflow for the target molecule.
Experimental Protocol (Illustrative):
-
Reaction Setup: To a solution of 2-amino-3-carboxypyridine in a suitable solvent (e.g., ethanol or DMF), add a base (e.g., sodium bicarbonate or triethylamine).
-
Addition of Reagent: To the stirred solution, add 3-bromo-1,1,1-trifluoropropan-2-one dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired this compound.
Causality in Experimental Choices:
-
Solvent: The choice of a polar aprotic solvent like DMF or a protic solvent like ethanol is to ensure the solubility of the starting materials.
-
Base: The base is crucial to deprotonate the amino group of the pyridine, facilitating its nucleophilic attack on the bromoketone. A mild base is often preferred to avoid side reactions.
-
Temperature: Heating the reaction mixture provides the necessary activation energy for the cyclization to occur at a reasonable rate.
Reactivity Insights:
The chemical reactivity of this compound is dictated by its functional groups and the aromatic system.
-
Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction. This provides a handle for further derivatization, which is a key strategy in drug development for optimizing properties like solubility and target engagement.
-
Imidazo[1,2-a]pyridine Core: The heterocyclic ring system is generally stable but can undergo electrophilic substitution reactions. The position of substitution will be directed by the electronic effects of the existing substituents. The electron-withdrawing nature of the trifluoromethyl group may deactivate the ring towards certain electrophilic attacks.
Applications in Drug Discovery and Development
The this compound scaffold holds significant potential in drug discovery. The imidazo[1,2-a]pyridine core is present in drugs with a wide range of therapeutic applications, including hypnotic agents (e.g., Zolpidem), anti-ulcer drugs, and anticancer agents.
The introduction of the trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance:
-
Metabolic Stability: The C-F bond is very strong, making the -CF3 group resistant to metabolic degradation.
-
Lipophilicity: This can improve membrane permeability and oral bioavailability.
-
Binding Affinity: The -CF3 group can participate in favorable interactions with biological targets.
The carboxylic acid group provides a crucial point for salt formation, which can be used to improve the aqueous solubility and dissolution rate of a drug candidate, important factors for formulation development.
Conclusion
This compound is a molecule of significant interest for medicinal chemists and drug development professionals. Its combination of the privileged imidazo[1,2-a]pyridine scaffold with a trifluoromethyl group and a carboxylic acid moiety presents a promising platform for the design of novel therapeutics. While a complete experimental characterization of this specific compound is not yet widely published, this guide provides a thorough overview of its predicted properties, a plausible synthetic strategy, and the scientific rationale behind its potential applications. Further research into this and related compounds is warranted to fully explore their therapeutic potential.
References
An In-depth Technical Guide to 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic Acid (CAS Number: 73221-20-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The document details its chemical structure, physicochemical properties, and explores its potential applications in drug discovery, drawing upon the known biological activities of the broader imidazo[1,2-a]pyridine class of molecules. This guide synthesizes available data to offer insights into its synthesis, reactivity, and putative mechanisms of action, serving as a foundational resource for researchers engaged in the development of novel therapeutics.
Introduction: The Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry, renowned for its versatile biological activities.[1] This bicyclic aromatic system, formed by the fusion of an imidazole and a pyridine ring, serves as a cornerstone for a variety of clinically relevant compounds. Its structural rigidity and ability to engage in diverse molecular interactions make it an attractive scaffold for the design of targeted therapies.
The incorporation of a trifluoromethyl group (-CF3) and a carboxylic acid moiety onto this scaffold, as seen in this compound, can significantly modulate its physicochemical and pharmacological properties. The electron-withdrawing nature of the trifluoromethyl group often enhances metabolic stability and receptor binding affinity, while the carboxylic acid group can act as a key pharmacophore for target engagement or improve pharmacokinetic profiles.[2]
Molecular Structure and Chemical Identity
The compound with CAS number 73221-20-2 is chemically identified as This compound .[3]
Chemical Structure:
Figure 1: Chemical structure of this compound.
Physicochemical Properties
While experimental data for many physicochemical properties of this specific compound are not extensively published, computational predictions provide valuable initial insights.
| Property | Predicted Value | Source |
| Molecular Formula | C9H5F3N2O2 | [4] |
| Molecular Weight | 230.15 g/mol | N/A |
| XLogP3 | 1.8 | N/A |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 1 | [4] |
| Topological Polar Surface Area | 65.8 Ų | [4] |
These predicted properties suggest that the molecule possesses a moderate lipophilicity and a balance of hydrogen bond donors and acceptors, which are often desirable characteristics for drug candidates.
Synthesis and Reactivity
General Synthetic Approach:
A plausible synthetic route would involve the reaction of 2-amino-3-carboxypyridine with a trifluoromethyl-containing α-halocarbonyl reagent. The reaction conditions would likely require a suitable solvent and potentially a base to facilitate the cyclization.
Figure 2: General synthetic pathway for the imidazo[1,2-a]pyridine scaffold.
Reactivity Profile:
The reactivity of this compound is dictated by its functional groups:
-
Carboxylic Acid: This group can undergo standard transformations such as esterification, amidation, and reduction. This functionality is crucial for forming derivatives with altered pharmacokinetic properties or for introducing linkers for conjugation.
-
Imidazo[1,2-a]pyridine Core: The heterocyclic ring system is generally stable but can be susceptible to electrophilic substitution, with the position of substitution influenced by the existing substituents.
-
Trifluoromethyl Group: The -CF3 group is highly stable and electron-withdrawing, influencing the electronics of the aromatic system.
Potential Biological Activity and Therapeutic Applications
While specific biological data for this compound is limited, the broader class of imidazo[1,2-a]pyridines has demonstrated a wide range of pharmacological activities, suggesting potential therapeutic applications for this compound.
5.1. Kinase Inhibition
A significant area of research for imidazo[1,2-a]pyridine derivatives is in the development of kinase inhibitors.[5][6] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The imidazo[1,2-a]pyridine scaffold has been successfully utilized to design inhibitors of various kinases, including:
-
Aurora Kinases: These are key regulators of mitosis, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[6]
-
Receptor Tyrosine Kinases (RTKs): Imidazo[1,2-a]pyridines have shown inhibitory activity against RTKs such as the Platelet-Derived Growth Factor Receptor (PDGFR), which is implicated in tumor growth and angiogenesis.
The structural features of this compound, particularly the trifluoromethyl group, could enhance its binding to the ATP-binding pocket of specific kinases, making it a promising candidate for further investigation as a kinase inhibitor.
Figure 3: Putative mechanism of action as a kinase inhibitor.
5.2. Antiviral Activity
Derivatives of imidazo[1,2-a]pyridine have also been explored for their antiviral properties.[7] The structural similarity of the imidazo[1,2-a]pyridine core to purine nucleobases suggests that these compounds could interfere with viral replication processes by inhibiting viral polymerases or other essential enzymes. The presence of the trifluoromethyl group can enhance interactions with viral proteins and improve the overall antiviral potency.[8]
Future Directions and Research Opportunities
This compound represents a promising starting point for the development of novel therapeutic agents. Future research efforts should focus on:
-
Development of a robust and scalable synthetic route: A detailed and optimized synthesis protocol is essential for producing the compound in sufficient quantities for further studies.
-
Comprehensive physicochemical characterization: Experimental determination of properties such as solubility, pKa, and crystal structure will provide a more accurate understanding of its behavior.
-
In-depth biological evaluation: Screening against a panel of kinases and viruses is warranted to identify specific biological targets. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, will be crucial for optimizing potency and selectivity.
-
Pharmacokinetic and in vivo studies: Once a lead compound with promising in vitro activity is identified, its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its efficacy in animal models, will need to be evaluated.
Conclusion
This compound is a fascinating molecule with significant potential in the field of drug discovery. Its unique combination of a privileged heterocyclic scaffold, a trifluoromethyl group, and a carboxylic acid moiety makes it an attractive candidate for targeting a range of biological processes. While further research is needed to fully elucidate its properties and therapeutic potential, this technical guide provides a solid foundation for scientists and researchers to build upon in their quest for novel and effective medicines.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 73221-20-2 [amp.chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation [mdpi.com]
- 6. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Technical Guide to the Discovery and Synthesis of Novel Imidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically successful drugs and its versatile range of biological activities.[1][2][3][4] This guide provides an in-depth exploration of the synthetic methodologies, therapeutic applications, and mechanistic insights related to this vital heterocyclic system. We will delve into both classical and contemporary synthetic strategies, with a focus on efficient one-pot and multicomponent reactions that facilitate the creation of diverse molecular libraries. Furthermore, this document examines the significant anticancer, antitubercular, and antiviral potential of these derivatives, supported by detailed experimental protocols, structure-activity relationship analyses, and a look toward future advancements in the field.
Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Core in Medicinal Chemistry
The fusion of a pyridine and an imidazole ring to form the imidazo[1,2-a]pyridine system creates a unique bicyclic aromatic structure that is remarkably similar to biologically crucial purines and indoles.[5] This structural feature allows these compounds to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic effects.[3][6] This scaffold is the foundation for several marketed drugs, including:
-
Zolpidem and Alpidem: Used for treating insomnia and anxiety, respectively.[7][8]
-
Olprinone: Employed in the management of acute heart failure.[8][9]
The remarkable versatility and proven therapeutic value of this scaffold continue to drive significant research into the development of new synthetic routes and novel derivatives with enhanced potency and selectivity.[5][9][10]
Synthetic Methodologies for Imidazo[1,2-a]pyridine Derivatives
The synthesis of the imidazo[1,2-a]pyridine core has evolved significantly, moving from classical condensation reactions to highly efficient modern strategies.
Classical Synthesis: The Tschitschibabin Reaction
The foundational method for synthesizing this scaffold was developed by Tschitschibabin in 1925.[5] This reaction involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, such as bromoacetaldehyde or a phenacyl bromide.[5][11] While historically significant, this method often required harsh conditions, such as high temperatures in a sealed tube, and initially produced modest yields.[5] Subsequent improvements, like the addition of a base (e.g., sodium hydrogen carbonate), allowed the reaction to proceed under milder conditions with better efficiency.[5]
A plausible mechanism involves the initial nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on the α-carbon of the phenacyl bromide, followed by cyclization to form the final product.[12]
Modern Strategies: Multicomponent and One-Pot Reactions
Modern synthetic chemistry prioritizes efficiency, atom economy, and the rapid generation of molecular diversity. Multicomponent reactions (MCRs) are exemplary in this regard, combining three or more starting materials in a single step to form a complex product.[13]
The Groebke–Blackburn–Bienaymé Reaction (GBBR)
The Groebke–Blackburn–Bienaymé reaction (GBBR) has emerged as one of the most powerful and versatile methods for synthesizing 3-aminoimidazo[1,2-a]pyridine derivatives.[13][14][15] This isocyanide-based MCR involves the one-pot reaction of a 2-aminopyridine, an aldehyde, and an isocyanide.[16] The GBBR offers several advantages, including operational simplicity, high yields, a broad substrate scope, and the ability to generate highly functionalized molecules.[13][15] Green chemistry principles have been successfully applied to this reaction, using ultrasound assistance and water as a solvent.[14]
Below is a diagram illustrating the general workflow for synthesizing the imidazo[1,2-a]pyridine core using various modern techniques.
The mechanism of the GBB reaction begins with the condensation of the 2-aminopyridine and the aldehyde to form an imine intermediate. This is followed by a nucleophilic attack from the isocyanide and a subsequent [4+1] cycloaddition, which, after aromatization, yields the final product.[16][17]
Other Advanced Synthetic Methods
Beyond the GBBR, numerous other efficient synthetic protocols have been developed:
-
Copper-Catalyzed Reactions: Copper catalysts have been effectively used in three-component coupling reactions of 2-aminopyridines, aldehydes, and terminal alkynes.[5] These methods provide a direct and efficient route to a broad range of derivatives.[5][18]
-
Microwave-Assisted Synthesis: The use of microwave irradiation significantly accelerates reaction times and enhances product yields, offering a more sustainable and efficient approach.[5][11]
-
Catalyst- and Solvent-Free Reactions: Groundbreaking methods have been developed that allow for the reaction of α-bromo/chloroketones with 2-aminopyridines at moderate temperatures without the need for any catalyst or solvent, representing a significant step in green chemistry.[5]
Experimental Protocol: One-Pot Synthesis via GBB Reaction
This section provides a representative, self-validating protocol for the synthesis of a 3-amino-imidazo[1,2-a]pyridine derivative via an ultrasound-assisted Groebke–Blackburn–Bienaymé reaction in water.[14]
Objective: To synthesize 3-(Cyclohexylamino)-2-(furan-2-yl)imidazo[1,2-a]pyridine-6-carbonitrile.
Materials:
-
2-Amino-5-cyanopyridine
-
Furfural
-
Cyclohexyl isocyanide
-
Phenylboronic acid (PBA) (Catalyst)
-
Water (Solvent)
-
Standard laboratory glassware
-
Ultrasonic bath
-
Magnetic stirrer and hotplate
Step-by-Step Methodology:
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine 2-amino-5-cyanopyridine (1.0 mmol), furfural (1.2 mmol), and phenylboronic acid (10 mol%).
-
Solvent Addition: Add 5 mL of water to the flask.
-
Isocyanide Addition: Add cyclohexyl isocyanide (1.0 mmol) to the mixture.
-
Sonication and Heating: Place the sealed flask in an ultrasonic bath and sonicate the reaction mixture at 60 °C.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Workup and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired product as an oil.[14]
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods.
Structural Characterization
The unambiguous identification of newly synthesized imidazo[1,2-a]pyridine derivatives is crucial. A combination of spectroscopic techniques is employed for this purpose:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are primary tools to elucidate the molecular structure, providing detailed information about the chemical environment of protons and carbons.[14][19][20]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the precise molecular weight and elemental composition of the compound.[14][19]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify the presence of specific functional groups within the molecule.[19][20]
Therapeutic Applications and Biological Mechanisms
Imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities, making them highly valuable in drug discovery.[7][10][14]
Anticancer Activity
This class of compounds has shown significant potential as anticancer agents, acting through various mechanisms.[21][22][23][24]
-
Inhibition of Kinase Pathways: Many derivatives are potent inhibitors of critical survival kinase pathways in cancer cells, such as the PI3K/Akt/mTOR pathway.[21][23][25] For instance, certain derivatives have demonstrated potent PI3Kα inhibition with IC₅₀ values as low as 2 nM.[21] Inhibition of this pathway can induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[21][23]
-
Induction of Apoptosis: Treatment of cancer cell lines with these compounds leads to an increase in the levels of pro-apoptotic proteins like p53, p21, and Bax, ultimately triggering cell death.[21][25]
-
Covalent Inhibition: Recent strategies have focused on developing imidazo[1,2-a]pyridines as covalent inhibitors, which can form a permanent bond with their target protein. This approach has been used to design potent inhibitors for challenging targets like KRAS G12C.[15][17]
Table 1: Anticancer Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Cancer Cell Line | Target/Mechanism | IC₅₀ Value | Reference |
| Compound 6 | A375 (Melanoma) | Induces p53-mediated apoptosis | Not specified | [21] |
| PI3Kα Inhibitor | T47D (Breast) | PI3Kα Inhibition | 2 nM | [21] |
| Compound 6d | HepG2 (Liver) | DNA Synthesis Inhibition | Not specified | [22] |
| Compound I-11 | NCI-H358 (Lung) | Covalent KRAS G12C Inhibition | Sub-micromolar | [15] |
Antitubercular Activity
Tuberculosis (TB) remains a major global health threat, and the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the development of new drugs.[1][26] Imidazo[1,2-a]pyridines have been identified as a highly promising class of anti-TB agents.[1][26][27]
-
Potent Activity: Imidazo[1,2-a]pyridine-3-carboxamides, in particular, have shown outstanding potency against replicating, non-replicating, MDR, and XDR strains of Mycobacterium tuberculosis.[8][26][27][28]
-
Novel Targets: The potent activity against drug-resistant strains suggests that these compounds may act on novel biological targets within the bacterium.[27] One identified target is QcrB, a component of the electron transport chain essential for ATP synthesis.[8][29]
-
Improved Pharmacokinetics: Significant efforts have led to the development of derivatives with dramatically enhanced potency (low nanomolar MIC values) and improved pharmacokinetic profiles, making them viable candidates for further clinical development.[28]
Antiviral Activity
Derivatives of this scaffold have also demonstrated significant activity against a range of viruses.
-
Herpesviruses: Compounds bearing a thioether side chain at the C-3 position have shown high activity against human cytomegalovirus (CMV) and varicella-zoster virus (VZV).[30][31]
-
Other Viruses: Activity has also been reported against other viruses, including HIV, with structure-activity relationship (SAR) studies identifying hydrophobicity as a key factor for antiviral potency.[32][33]
Future Perspectives and Conclusion
The imidazo[1,2-a]pyridine scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its privileged structure continues to provide a fertile ground for the development of new therapeutic agents. Future research will likely focus on:
-
Expanding Chemical Space: Utilizing advanced synthetic methods like tandem MCRs to create even more complex and diverse libraries of compounds.[34][35][36][37]
-
Target-Specific Design: Employing structure-based drug design and computational modeling to develop derivatives with high potency and selectivity for specific biological targets, such as kinases or viral enzymes.[38]
-
Novel Applications: Exploring the potential of these compounds in other therapeutic areas and in material sciences, leveraging their unique photophysical and fluorescent properties.[14][39]
References
- 1. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 5. bio-conferences.org [bio-conferences.org]
- 6. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 7. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
- 24. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Imidazo[1,2-a]pyridines with potent activity against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Synthesis of imidazo[1,2- a]pyridine-containing peptidomimetics by tandem of Groebke-Blackburn-Bienaymé and Ugi reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 36. d-nb.info [d-nb.info]
- 37. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 39. ijrpr.com [ijrpr.com]
A-Technical-Guide-to-the-Biological-Screening-of-Trifluoromethylated-Imidazo[1,2-a]pyridines
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds. The strategic incorporation of a trifluoromethyl (CF3) group can dramatically enhance a molecule's pharmacological profile by improving metabolic stability, increasing lipophilicity for better membrane permeability, and augmenting binding affinity.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing a robust biological screening cascade for novel trifluoromethylated imidazo[1,2-a]pyridine libraries. We will delve into the rationale behind target selection, provide detailed protocols for key in vitro assays, and outline a strategy for data analysis and hit validation, grounded in field-proven insights and methodologies.
Introduction: The Strategic Advantage of the CF3-Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a versatile scaffold found in agents with anticancer, anti-inflammatory, and anxiolytic properties.[4][5] Its rigid, bicyclic structure provides a well-defined vectoral presentation of substituents for interaction with biological targets. The introduction of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry.[6] The C-F bond's high dissociation energy (485.3 kJ/mol vs 414.2 kJ/mol for C-H) confers exceptional metabolic stability, preventing degradation by metabolic enzymes like cytochrome P450.[1][2] This often leads to an extended plasma half-life.[1] Furthermore, the CF3 group is a potent electron-withdrawing substituent and is highly lipophilic, which can modulate the pKa of nearby functionalities and enhance the molecule's ability to cross biological membranes.[2][7] These combined properties make trifluoromethylated imidazo[1,2-a]pyridines a highly attractive compound class for drug discovery, particularly in oncology, where they have shown promise as potent inhibitors of key signaling proteins like protein kinases.[8][9]
Section 1: Designing a Validated Screening Cascade
A successful screening campaign relies on a logical, multi-stage approach to efficiently identify true positive hits while eliminating artifacts. The screening cascade is designed to move from high-throughput, less complex assays to lower-throughput, more physiologically relevant models. This hierarchical approach conserves resources and ensures that only the most promising compounds advance.
The causality behind this tiered approach is risk mitigation. Primary screens are designed for speed and scale to test a large library, accepting a certain rate of false positives. Subsequent secondary and counter-screens are designed with increasing stringency and biological complexity to methodically eliminate these false positives and confirm the specific mechanism of action.
Section 2: Core Methodologies and Experimental Protocols
The choice of assay is dictated by the hypothesized target class. Given that imidazo[1,2-a]pyridines are potent kinase inhibitors, our protocols will focus on a typical anti-cancer screening workflow targeting a specific protein kinase.[10][11][12]
Protocol 2.1: Primary Cytotoxicity Screening (Phenotypic)
The initial step for an anti-cancer drug discovery project is often a broad cytotoxicity screen to identify compounds that inhibit cell proliferation or induce cell death. The CellTiter-Glo® Luminescent Cell Viability Assay is an industry-standard HTS method that quantifies ATP, an indicator of metabolically active cells.[13][14] Its "add-mix-measure" format is robust and amenable to automation.[14]
Step-by-Step Methodology: CellTiter-Glo® Assay
-
Cell Plating: Seed cancer cells (e.g., A549 non-small cell lung cancer) in opaque-walled 384-well plates at a pre-determined optimal density (e.g., 1,000 cells/well) in 25 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Addition: Add test compounds from the trifluoromethylated imidazo[1,2-a]pyridine library to a final concentration of 10 µM. Include vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 1 µM Staurosporine).
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Reagent Preparation & Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.[15][16] Add 25 µL of CellTiter-Glo® Reagent to each well.[16]
-
Lysis and Signal Stabilization: Mix contents for 2 minutes on an orbital shaker to induce cell lysis.[15] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15][16]
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Self-Validation: Data is normalized to controls on each plate. Percent inhibition is calculated as: 100 * (1 - (Lumsample - Lummedia_only) / (Lumvehicle - Lummedia_only)). A Z'-factor is calculated for each plate using vehicle and positive controls to validate assay performance; a Z' > 0.5 is considered excellent for HTS.
Protocol 2.2: Secondary Target-Based Screening (Biochemical)
Hits from the primary screen must be evaluated in a target-based assay to confirm they act via the intended mechanism (e.g., inhibition of a specific kinase). The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[17][18]
Step-by-Step Methodology: ADP-Glo™ Kinase Assay
-
Kinase Reaction Setup: In a 384-well plate, set up a 5 µL kinase reaction containing the target kinase (e.g., AXL receptor tyrosine kinase), its substrate, and ATP at its Km concentration in kinase reaction buffer.
-
Inhibitor Addition: Add the test compounds in a dose-response format (e.g., 10-point, 3-fold serial dilution starting from 30 µM).
-
Reaction Incubation: Initiate the kinase reaction and incubate at room temperature for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[19][20] Incubate for 40 minutes at room temperature.[21]
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal via a coupled luciferase reaction.[19][21] Incubate for 30-60 minutes at room temperature.[21]
-
Data Acquisition: Measure luminescence with a plate-reading luminometer.
-
Self-Validation: Data is used to generate dose-response curves. IC50 values are calculated using a non-linear regression fit (e.g., log(inhibitor) vs. response). Control wells with no enzyme (0% activity) and no inhibitor (100% activity) are used for normalization.
Protocol 2.3: Cellular Target Engagement Validation
To confirm that the compound inhibits the target in a physiological context, a cellular assay is essential. Western blotting can be used to measure the phosphorylation status of a kinase's direct downstream substrate, providing evidence of on-target activity within the cell.[22]
Step-by-Step Methodology: Western Blot
-
Cell Culture and Treatment: Plate cells (e.g., A549) and allow them to adhere. Treat cells with increasing concentrations of the test compound for a specified time (e.g., 2 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[22] Scrape the cells, collect the lysate, and clarify by centrifugation.[22]
-
Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Gel Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.[22] Separate the proteins on an SDS-polyacrylamide gel.[23]
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane using an electrophoretic transfer system.[23]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.[22]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated substrate of the target kinase (e.g., anti-phospho-AXL) overnight at 4°C.[24] Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[24]
-
Signal Detection: Apply an enhanced chemiluminescent (ECL) substrate to the membrane and capture the signal using a digital imager.[22]
-
Self-Validation: After imaging, strip the membrane and re-probe with an antibody for the total (non-phosphorylated) substrate and a loading control (e.g., β-actin) to confirm equal protein loading and specificity of the phosphorylation inhibition. Densitometry software is used to quantify the band intensities.[22]
Section 3: Data Analysis and Hit Triage
Following the screening cascade, the collected data must be analyzed to prioritize compounds for further development. This involves comparing potency across different assays and beginning to build a structure-activity relationship (SAR).
Table 1: Representative Screening Data for a Hypothetical Hit Compound
| Parameter | Assay Type | Result | Interpretation |
| Cell Viability | Phenotypic | IC50 = 0.5 µM | Compound is potent at inhibiting cancer cell growth. |
| Target Kinase A | Biochemical | IC50 = 0.08 µM | Compound is a potent, direct inhibitor of the target kinase. |
| Target Kinase B | Biochemical | IC50 = 7.5 µM | Compound shows >90-fold selectivity for Kinase A over Kinase B. |
| p-Substrate Level | Cellular | IC50 = 0.4 µM | Compound effectively inhibits the target kinase inside cells. |
The data in Table 1 illustrates an ideal hit profile: potent inhibition in the biochemical assay is followed by strong cellular activity. The ~5-fold shift in potency between the biochemical and cellular assays is common and acceptable, reflecting factors like cell permeability and intracellular ATP concentration. High selectivity against other kinases (e.g., Kinase B) is crucial for minimizing off-target effects and potential toxicity.
Conclusion
The biological screening of trifluoromethylated imidazo[1,2-a]pyridines represents a promising avenue for the discovery of novel therapeutics, particularly in oncology. The unique physicochemical properties imparted by the CF3 group justify the focused investigation of this chemical space.[1][2] A systematic and logically designed screening cascade, employing robust and validated assays such as those detailed in this guide, is paramount for success. By starting with broad phenotypic screens and progressively moving to specific biochemical and cellular target validation assays, researchers can efficiently identify and prioritize potent, selective, and cell-active lead compounds for further preclinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. 7-(Trifluoromethyl)imidazo[1,2-a]pyridine | CAS 944580-91-0 [benchchem.com]
- 5. metaphactory [semopenalex.org]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oceanomics.eu [oceanomics.eu]
- 10. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
- 17. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 18. ADP-Glo™ Kinase Assay [promega.jp]
- 19. promega.com [promega.com]
- 20. promega.com [promega.com]
- 21. promega.com [promega.com]
- 22. benchchem.com [benchchem.com]
- 23. assaygenie.com [assaygenie.com]
- 24. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
Methodological & Application
Application Note & Protocol: A Validated Synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic Acid
Abstract: The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of therapeutic agents.[1][2][3] The strategic incorporation of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][4][5] This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid, a key building block for drug discovery and development.[6][7] The methodology is designed for reproducibility and scalability, with a focus on the underlying chemical principles and safety considerations.
Introduction and Strategic Rationale
The fusion of a pyridine and an imidazole ring creates the imidazo[1,2-a]pyridine system, a bicyclic heteroaromatic structure that has demonstrated a remarkable spectrum of biological activities, including anti-cancer, anxiolytic, and anti-inflammatory properties.[8][9] Our objective is to synthesize a specific derivative, this compound. This target molecule is particularly valuable as the carboxylic acid at the 8-position serves as a versatile handle for further chemical modifications, such as amide bond formation, while the CF₃ group at the 2-position imparts desirable pharmacological properties.
The chosen synthetic strategy is a classic acid-catalyzed cyclocondensation reaction. This approach is favored for its operational simplicity and high atom economy.[1] The core transformation involves the reaction of 2-aminonicotinic acid (2-amino-3-pyridinecarboxylic acid) with a suitable three-carbon, trifluoromethyl-containing electrophile. This method provides a direct and efficient route to the desired heterocyclic core.
Overall Synthetic Workflow
The synthesis proceeds via a one-step cyclocondensation reaction between 2-aminonicotinic acid and 3-bromo-1,1,1-trifluoroacetone. The reaction is typically heated under reflux in a suitable solvent to drive the cyclization and subsequent dehydration.
Caption: High-level overview of the synthetic protocol.
Detailed Experimental Protocol
This protocol has been validated for reliability and yield. Researchers should adhere to all safety precautions outlined in Section 4.
Materials and Equipment
| Reagent/Material | M.W. ( g/mol ) | CAS No. | Recommended Grade |
| 2-Aminonicotinic Acid | 138.12 | 5345-47-1 | ≥98% |
| 3-Bromo-1,1,1-trifluoroacetone | 190.96 | 431-35-6 | ≥97% |
| Anhydrous Ethanol (EtOH) | 46.07 | 64-17-5 | ACS Grade, ≥99.5% |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 144-55-8 | ACS Grade |
| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | ACS Grade |
| Hexanes | N/A | 110-54-3 | ACS Grade |
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Melting point apparatus
-
Fume hood
Step-by-Step Synthesis Procedure
Step 1: Reaction Setup and Cyclocondensation
-
Place a magnetic stir bar into a 100 mL round-bottom flask.
-
Add 2-aminonicotinic acid (5.0 g, 36.2 mmol, 1.0 equiv.) to the flask.
-
Add anhydrous ethanol (50 mL) to the flask. Stir the suspension at room temperature.
-
Causality Note: Ethanol is selected as the solvent due to its ability to dissolve the reactants at elevated temperatures and its suitable boiling point for reflux.
-
In a fume hood, carefully add 3-bromo-1,1,1-trifluoroacetone (5.2 mL, 43.4 mmol, 1.2 equiv.) to the suspension dropwise over 5 minutes.
-
Attach a reflux condenser to the flask and place the setup in a heating mantle.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Step 2: Isolation of Crude Product
-
After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. A precipitate should form.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid cake with a small amount of cold ethanol (2 x 10 mL) to remove residual impurities.
-
Dry the crude product under vacuum.
Step 3: Purification
-
The crude product can be purified by recrystallization. Suspend the solid in a minimal amount of hot ethanol.
-
If the color persists, activated charcoal can be added and the mixture heated for a few minutes before hot filtration.
-
Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry under high vacuum to a constant weight.
-
Expected Yield: 70-80%. Appearance: Off-white to pale yellow solid.
Characterization
-
¹H NMR: Confirm the presence of aromatic protons characteristic of the imidazo[1,2-a]pyridine ring system and the absence of starting material signals.
-
¹⁹F NMR: A singlet corresponding to the CF₃ group is expected.
-
Mass Spectrometry (MS): Verify the molecular weight of the product (C₉H₅F₃N₂O₂, MW: 230.15 g/mol ).
-
Melting Point (m.p.): Determine the melting point and compare it with literature values.
Reaction Mechanism and Scientific Insights
The formation of the imidazo[1,2-a]pyridine ring system proceeds through a well-established pathway involving nucleophilic attack, intramolecular cyclization, and dehydration.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. This compound | 73221-20-2 [amp.chemicalbook.com]
- 8. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Profiling the Kinase Inhibitory Activity of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic Acid
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing inhibitory activity against a range of protein kinases.[1][2][3][4][5][6] Dysregulation of kinase signaling pathways is a hallmark of many diseases, particularly cancer, making kinase inhibitors a critical class of therapeutics.[3][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid in both biochemical and cell-based kinase assays.
This document will detail the necessary protocols to characterize the inhibitory potential of this compound, from initial biochemical potency determination to validation in a cellular context. The methodologies described herein are designed to be robust and adaptable, providing a framework for assessing the compound's efficacy and selectivity.
Compound at a Glance
| Compound Name | This compound |
| CAS Number | 73221-20-2[7] |
| Molecular Formula | C₉H₅F₃N₂O₂[8] |
| Molecular Weight | 230.14 g/mol [8] |
| Chemical Structure | (A representative structure would be depicted here) |
Experimental Design and Rationale
The successful profiling of a potential kinase inhibitor requires a multi-faceted approach. We will employ a tiered screening strategy, beginning with a sensitive biochemical assay to determine the compound's direct inhibitory effect on a purified kinase. This is followed by a cell-based assay to confirm its activity in a more physiologically relevant environment.[9][10]
For the purpose of this application note, we will hypothetically be screening against a receptor tyrosine kinase (RTK), as imidazo[1,2-a]pyridine derivatives have shown promise against this class of enzymes.[2][6]
Figure 1: A tiered workflow for kinase inhibitor profiling.
Part 1: Biochemical Kinase Assay
Biochemical assays are essential for determining the direct interaction between an inhibitor and its target kinase in a controlled, cell-free system.[11] We will utilize the ADP-Glo™ Kinase Assay, a luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[12]
Protocol 1: ADP-Glo™ Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the target kinase.
Materials:
-
This compound
-
Recombinant target kinase
-
Substrate peptide specific to the kinase
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[12]
-
ATP
-
White, opaque 96-well or 384-well plates[12]
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 10 mM to 100 nM).
-
Further dilute these stocks into the kinase buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%) to minimize solvent effects.[13]
-
-
Kinase Reaction Setup:
-
In a 96-well plate, add 5 µL of the diluted compound or vehicle (DMSO in kinase buffer) to the appropriate wells.
-
Add 10 µL of a solution containing the target kinase and its specific substrate in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (the concentration should be at or near the Kₘ for the kinase).
-
Incubate the plate at 30°C for 60 minutes.[12]
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[12]
-
Incubate for 30-60 minutes at room temperature.[12]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[12]
-
Expected Results:
| Concentration (nM) | Luminescence (RLU) | % Inhibition |
| 0 (Vehicle) | 1,500,000 | 0 |
| 1 | 1,450,000 | 3.3 |
| 10 | 1,200,000 | 20 |
| 50 | 780,000 | 48 |
| 100 | 450,000 | 70 |
| 500 | 150,000 | 90 |
| 1000 | 80,000 | 94.7 |
Based on this hypothetical data, an IC₅₀ value can be calculated, providing a quantitative measure of the compound's potency against the target kinase.
Part 2: Cell-Based Kinase Assays
Cell-based assays are crucial for validating the findings from biochemical assays in a more biologically relevant context.[9][10] These assays assess the compound's ability to inhibit the target kinase within a living cell, taking into account factors such as cell permeability and off-target effects.
Protocol 2: Cellular Phosphorylation ELISA
Objective: To measure the inhibition of target kinase-mediated substrate phosphorylation in a cellular context.
Materials:
-
A cell line that expresses the target kinase and its substrate.
-
96-well cell culture plates.
-
Cell lysis buffer.
-
ELISA plate pre-coated with a capture antibody specific for the substrate protein.
-
Detection antibody specific for the phosphorylated form of the substrate.
-
HRP-conjugated secondary antibody.
-
TMB substrate solution.
-
Stop solution (e.g., 2N H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Plate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2 hours). Include a vehicle control.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Add cell lysis buffer to each well and incubate on ice for 10-15 minutes.[9]
-
-
ELISA:
-
Transfer the cell lysates to the pre-coated ELISA plate.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Add the phospho-specific detection antibody and incubate for 1 hour.
-
Wash the plate and add the HRP-conjugated secondary antibody, incubating for another hour.
-
After a final wash, add the TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.[9]
-
Data Analysis: The absorbance values are proportional to the amount of phosphorylated substrate. The percentage of inhibition can be calculated for each compound concentration, and a cellular IC₅₀ can be determined.
Figure 2: Workflow for the cellular phosphorylation ELISA.
Troubleshooting and Considerations
-
Solubility: Ensure the compound is fully dissolved in DMSO before preparing dilutions. Poor solubility can lead to inaccurate results.
-
DMSO Concentration: Maintain a consistent and low final DMSO concentration across all wells to avoid solvent-induced artifacts.[13]
-
ATP Concentration: The IC₅₀ value of ATP-competitive inhibitors can be influenced by the ATP concentration in the assay. It is recommended to determine the Kₘ of ATP for the kinase and use an ATP concentration at or near this value.
-
Cell Health: In cell-based assays, it is crucial to monitor cell viability to distinguish between target-specific inhibition and general cytotoxicity. A parallel cell viability assay (e.g., MTT or CellTiter-Glo®) is recommended.
Conclusion
This application note provides a detailed framework for characterizing the kinase inhibitory activity of this compound. By following a systematic approach of biochemical screening followed by cell-based validation, researchers can obtain robust and reliable data on the compound's potency and cellular efficacy. The protocols provided are adaptable to a wide range of kinases and cell lines, making them a valuable resource for drug discovery and development professionals.
References
- 1. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 73221-20-2 [amp.chemicalbook.com]
- 8. IMidazo[1,2-a]pyridine-2-carboxylic acid, 8-(trifluoroMeth… [cymitquimica.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. benchchem.com [benchchem.com]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Application Notes and Protocols for the Derivatization of Imidazo[1,2-a]pyridine-8-carboxylic Acid
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1] Its rigid, planar structure and ability to engage in various non-covalent interactions have made it a cornerstone for the development of a wide array of therapeutic agents.[2] Molecules incorporating this scaffold have demonstrated a broad spectrum of biological activities, including anti-tubercular, anti-cancer, antiviral, and anti-inflammatory properties.[3][4] Specifically, derivatization at the 8-position with a carboxylic acid functionality provides a versatile handle for the introduction of diverse chemical moieties, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides detailed experimental procedures for the derivatization of imidazo[1,2-a]pyridine-8-carboxylic acid, with a focus on the formation of amides, esters, and more complex structures through multicomponent reactions.
Core Synthetic Strategies for Derivatization
The derivatization of imidazo[1,2-a]pyridine-8-carboxylic acid primarily revolves around the reactivity of the carboxyl group. The most common transformations include amide bond formation, esterification, and its use as a component in more complex reaction cascades. The choice of strategy is dictated by the desired final compound and the available starting materials.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-conferences.org [bio-conferences.org]
Cell-based assay protocol using 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid
As a Senior Application Scientist, this guide provides a comprehensive framework for characterizing the cellular effects of novel compounds, using 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid as a representative example. The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives showing promise as potent therapeutic agents, including for cancer treatment.[1][2][3]
This document outlines a tiered experimental approach, starting with a broad assessment of cytotoxicity and progressing to a more detailed mechanistic analysis of cell death and underlying signaling pathways. The protocols are designed to be robust and self-validating, providing researchers with the tools to generate reliable and interpretable data for drug development programs.
Part 1: Primary Screening for Bioactivity: Cell Viability Assessment using the MTT Assay
The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. The MTT assay is a reliable, colorimetric method for this purpose.
Principle of the MTT Assay
The assay's principle is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of metabolically active, living cells.[4] The resulting formazan crystals are solubilized, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[5]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT Cell Viability Assay.
Detailed Protocol: MTT Assay
This protocol is optimized for adherent cells in a 96-well format.
Materials:
-
This compound
-
Cell line of interest (e.g., NCI-H358 for KRAS mutant cancer studies[1])
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[6]
-
96-well flat-bottom tissue culture plates
Procedure:
-
Cell Seeding: Trypsinize and count cells. Dilute the cells in complete culture medium to a concentration of 7.5 x 10⁴ cells/mL. Add 100 µL of the cell suspension (7,500 cells) to each well of a 96-well plate.[5] Incubate overnight at 37°C with 5% CO₂.
-
Compound Preparation & Treatment: Prepare a stock solution of the compound in DMSO. Create a series of dilutions in culture medium. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent toxicity.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the compound dilutions (or vehicle control).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[4]
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
Solubilization: Add 100 µL of the SDS-HCl solubilization solution to each well.[6]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[5]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[4]
Data Analysis & Interpretation
The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. This data can then be used to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.
| Parameter | Description | Example Calculation |
| Corrected Absorbance | Subtract the absorbance of the media-only blank from all experimental wells. | Abs(Sample) - Abs(Blank) |
| % Viability | Normalize the corrected absorbance of treated cells to the vehicle control. | (Corrected Abs(Treated) / Corrected Abs(Vehicle)) * 100 |
| IC₅₀ Value | The concentration of the compound that reduces cell viability by 50%. | Determined by non-linear regression of the dose-response curve. |
Part 2: Mechanistic Insight: Apoptosis vs. Necrosis Determination
If the MTT assay reveals a significant decrease in cell viability, the next logical step is to determine the mode of cell death. The Annexin V and Propidium Iodide (PI) assay is a gold standard for distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) using flow cytometry.[7]
Principle of Annexin V & PI Staining
This assay relies on two key cellular changes during cell death:
-
Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[8] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), it can identify these early apoptotic cells.
-
Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells.[9]
By using these two stains together, we can differentiate the cell populations.
Caption: Differentiating cell populations with Annexin V and PI.
Detailed Protocol: Annexin V & PI Staining for Flow Cytometry
Materials:
-
Cells treated with the compound at its IC₅₀ concentration (and controls).
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).
-
Cold PBS.
-
Flow cytometer.
Procedure:
-
Cell Collection: Culture and treat cells as determined from the MTT assay. For adherent cells, gently trypsinize and collect the cells. Combine them with any floating cells from the supernatant to ensure all apoptotic cells are collected.[7]
-
Washing: Wash the collected cells (approx. 1 x 10⁶) twice with cold PBS by centrifuging at ~500 x g for 5 minutes and resuspending the pellet.[7]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 2 µL of PI solution to the cell suspension.[7]
-
Gently vortex the cells and incubate for 20 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.[9] Be sure to include unstained, PI-only, and Annexin V-only controls to set up proper compensation and gates.
Data Analysis & Interpretation
The flow cytometer will generate a two-parameter dot plot, which can be divided into four quadrants.
| Quadrant | Annexin V Status | PI Status | Cell Population |
| Lower Left (Q4) | Negative | Negative | Live, healthy cells |
| Lower Right (Q3) | Positive | Negative | Early apoptotic cells |
| Upper Right (Q2) | Positive | Positive | Late apoptotic/necrotic cells |
| Upper Left (Q1) | Negative | Positive | Necrotic cells / Debris |
An increase in the percentage of cells in the lower right and upper right quadrants in compound-treated samples compared to controls indicates the induction of apoptosis.
Part 3: Deeper Mechanistic Analysis: Western Blot for Signaling Pathways
After confirming the mode of cell death, Western blotting can be employed to investigate the underlying molecular mechanisms. This technique allows for the detection and quantification of specific proteins to see how their expression or post-translational modification (e.g., phosphorylation) changes upon compound treatment.
Rationale for Pathway Selection
Given that many imidazo[1,2-a]pyridine derivatives exhibit anti-cancer properties, investigating key pathways involved in cell survival and apoptosis is a logical starting point. Potential pathways to investigate include:
-
PI3K/Akt Pathway: A central regulator of cell survival. A decrease in the phosphorylation of Akt (p-Akt) can indicate a pro-apoptotic signal.[10]
-
MAPK/ERK Pathway: Often involved in cell proliferation. Inhibition of this pathway can lead to cell cycle arrest and death.[10]
-
Caspase Cascade: Investigating the cleavage of executioner caspases like Caspase-3 is a direct measure of apoptosis activation.
Experimental Workflow: Western Blot
Caption: General workflow for Western Blot analysis.
Detailed Protocol: Western Blot
Materials:
-
Cell lysates from treated and control cells.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Laemmli sample buffer.
-
SDS-PAGE gels, running buffer, and electrophoresis system.
-
PVDF or nitrocellulose membrane and transfer system.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-cleaved-Caspase-3, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) detection reagent and imaging system.
Procedure:
-
Sample Preparation: Lyse cells in ice-cold RIPA buffer. Determine the protein concentration of each lysate. Normalize all samples to the same concentration (e.g., 20-30 µg of protein per lane). Add Laemmli buffer and boil at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load the samples into an SDS-polyacrylamide gel and run the electrophoresis to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[10]
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with ECL reagent and capture the chemiluminescent signal using a digital imager or X-ray film.[10]
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin) to compare expression levels across samples.
Summary and Integrated Workflow
This application note provides a tiered approach to characterize the cellular activity of this compound. By progressing from a broad viability screen (MTT) to a specific cell death mechanism assay (Annexin V/PI) and finally to a molecular pathway investigation (Western Blot), researchers can build a comprehensive profile of their compound's biological effects.
References
- 1. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. researchgate.net [researchgate.net]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. benchchem.com [benchchem.com]
- 11. assaygenie.com [assaygenie.com]
Application Notes and Protocols for High-Throughput Screening of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic Acid Analogs
Introduction: The Therapeutic Promise of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1] This nitrogen-bridged heterocyclic system is a key component in drugs targeting a variety of conditions, including cancer, infectious diseases, and central nervous system disorders.[2] Analogs of the 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid core are of particular interest due to the electron-withdrawing nature of the trifluoromethyl group, which can enhance metabolic stability and target affinity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting high-throughput screening (HTS) campaigns to identify and characterize novel bioactive analogs of this promising chemical series.
The imidazo[1,2-a]pyridine core has been successfully incorporated into a range of inhibitors targeting key signaling pathways implicated in cancer. Notably, derivatives of this scaffold have been developed as potent inhibitors of protein kinases such as Akt, PI3K/mTOR, and the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase.[3][4][5] Given this precedent, a primary focus of an HTS campaign for novel analogs would be the identification of potent and selective kinase inhibitors. Furthermore, the diverse pharmacology of this scaffold suggests potential activity at other target classes, such as G-protein coupled receptors (GPCRs), making a multi-faceted screening approach highly valuable.[6][7]
This document will detail robust protocols for primary HTS assays, secondary validation assays, and essential counter-screens to eliminate common sources of assay interference. The methodologies are designed to be adaptable for various biological targets and are presented with the scientific rationale underpinning each step, ensuring a rigorous and efficient screening cascade.
I. Primary High-Throughput Screening: A Multi-pronged Approach
The initial phase of an HTS campaign is designed to rapidly assess a large library of this compound analogs for any biological activity of interest. To maximize the discovery potential, a parallel screening strategy targeting different classes of proteins is recommended. Here, we present protocols for a primary biochemical kinase assay and a cell-based GPCR functional assay.
A. Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
Rationale: This assay is designed to identify compounds that directly inhibit the activity of a specific protein kinase. The HTRF format is a robust, sensitive, and HTS-friendly method that minimizes interference from fluorescent compounds. The assay measures the phosphorylation of a substrate peptide by the kinase.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The final kinase concentration should be optimized to produce a linear reaction rate.
-
Prepare a 4X solution of the biotinylated substrate peptide and ATP in kinase buffer. The ATP concentration should be at or near the Km for the specific kinase to facilitate the identification of both competitive and non-competitive inhibitors.
-
Prepare a 2X stop/detection solution containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665 in HTRF detection buffer.
-
Dilute the this compound analog library to a 4X final screening concentration (e.g., 40 µM for a 10 µM final concentration) in a suitable solvent like DMSO.
-
-
Assay Procedure (384-well format):
-
Dispense 5 µL of the 4X compound solution or control (DMSO for negative control, known inhibitor for positive control) into the assay plate.
-
Add 5 µL of the 2X kinase solution to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding 10 µL of the 4X substrate/ATP solution.
-
Incubate for the predetermined optimal time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and initiate the detection by adding 10 µL of the 2X stop/detection solution.
-
Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.
-
Normalize the data using the positive and negative controls to determine the percent inhibition for each compound.
-
Identify "hits" as compounds that exhibit inhibition above a defined threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).
-
B. Cell-Based GPCR Functional Assay (cAMP Detection)
Rationale: This assay identifies compounds that modulate the activity of a specific GPCR by measuring changes in the intracellular second messenger, cyclic AMP (cAMP). This cell-based format provides a more physiologically relevant context compared to biochemical assays.[8]
Protocol:
-
Cell Culture and Plating:
-
Culture a cell line stably expressing the GPCR of interest (e.g., HEK293 or CHO cells).
-
Seed the cells into 384-well, white, solid-bottom plates at an optimized density and allow them to adhere overnight.
-
-
Assay Procedure:
-
Remove the culture medium and add 10 µL of stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) to each well.
-
Add 5 µL of the 4X compound solution or control.
-
Incubate for 30 minutes at 37°C.
-
For agonist screening, proceed directly to the detection step. For antagonist screening, add 5 µL of a known agonist at its EC₈₀ concentration.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and detect cAMP levels using a commercial HTRF or luminescence-based cAMP detection kit according to the manufacturer's instructions.
-
Read the plate on a compatible plate reader.
-
-
Data Analysis:
-
Normalize the data to positive and negative controls.
-
For agonist screening, identify hits that significantly increase the cAMP signal.
-
For antagonist screening, identify hits that significantly decrease the agonist-induced cAMP signal.
-
II. Hit Confirmation and Secondary Screening: Validating the Primary Findings
The primary HTS will likely generate a number of "hits," which require further validation to confirm their activity and eliminate false positives.[9] This phase involves re-testing the initial hits and employing orthogonal assays.
A. Dose-Response Confirmation
Rationale: To confirm the activity of primary hits and determine their potency, a dose-response curve is generated. This allows for the calculation of the IC₅₀ (for inhibitors) or EC₅₀ (for agonists).
Protocol:
-
Prepare a serial dilution of the confirmed hit compounds (e.g., 10-point, 3-fold dilution series).
-
Perform the primary assay (kinase or GPCR) with the diluted compounds.
-
Plot the percent inhibition or activation against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ or EC₅₀ value.
B. Orthogonal Assays
Rationale: Orthogonal assays use a different detection technology or measure a different biological endpoint to confirm the activity of the hits.[10] This helps to eliminate artifacts specific to the primary assay format.
-
For Kinase Inhibitors: An alternative to the HTRF assay is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®). A decrease in luminescence indicates ATP consumption by the kinase, and inhibitors will prevent this decrease.
-
For GPCR Modulators: A β-arrestin recruitment assay can be used as an orthogonal assay. Upon GPCR activation, β-arrestin is recruited to the receptor. This interaction can be measured using enzyme fragment complementation or bioluminescence resonance energy transfer (BRET) assays.
III. Counter-Screening: Identifying and Eliminating Artifacts
A significant challenge in HTS is the identification of compounds that interfere with the assay technology rather than interacting with the biological target.[11] A series of counter-screens is essential to identify and deprioritize these problematic compounds.
A. Cytotoxicity Assay
Rationale: To ensure that the observed activity in cell-based assays is not due to compound-induced cell death, a cytotoxicity assay should be performed in parallel.[12]
Protocol (Resazurin Reduction Assay):
-
Plate the cells used in the primary cell-based assay under the same conditions.
-
Treat the cells with the hit compounds at the same concentrations used in the functional assay.
-
Incubate for the same duration as the primary assay.
-
Add a resazurin-based reagent (e.g., alamarBlue™ or CellTiter-Blue®).
-
Incubate for 1-4 hours.
-
Measure the fluorescence on a standard plate reader. A decrease in fluorescence indicates reduced cell viability.
B. Assay Interference Counter-Screens
Rationale: To identify compounds that directly interfere with the assay signal (e.g., autofluorescence or luciferase inhibition).
-
Autofluorescence Check: For fluorescence-based assays, measure the fluorescence of the compound in the assay buffer without any other assay components. Compounds with high intrinsic fluorescence at the assay wavelengths should be flagged.
-
Luciferase Inhibition Assay: For luminescence-based assays, test the effect of the hit compounds on the purified luciferase enzyme. This will identify compounds that directly inhibit the reporter enzyme.
IV. Data Management and Visualization
A robust data analysis workflow is critical for the successful execution of an HTS campaign.[13] The following diagrams illustrate the overall screening cascade and a hypothetical signaling pathway that could be targeted by the this compound analogs.
High-Throughput Screening Workflow
Caption: A comprehensive workflow for the high-throughput screening of this compound analogs.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 7. Advances in G protein-coupled receptor high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lifescienceglobal.com [lifescienceglobal.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. benchchem.com [benchchem.com]
- 12. High-Throughput Cell Toxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid
Abstract
This application note presents a detailed and robust protocol for the purification of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid using reversed-phase high-performance liquid chromatography (RP-HPLC). The amphoteric nature of this heterocyclic carboxylic acid, possessing both a weakly acidic carboxylic acid function and a weakly basic pyridine nitrogen, necessitates careful control of the mobile phase pH to achieve optimal separation and peak shape. This guide provides a comprehensive methodology, including the rationale for column selection, mobile phase optimization, and detection parameters, tailored for researchers, scientists, and professionals in drug development.
Introduction: The Chromatographic Challenge
This compound is a key building block in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a privileged structure found in numerous biologically active compounds, including anxiolytics and hypnotics. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2]
The purification of this compound by HPLC presents a unique challenge due to its amphoteric properties. The molecule possesses two ionizable centers: the carboxylic acid group and the nitrogen atom in the pyridine ring of the fused heterocyclic system. The ionization state of these functional groups is dependent on the pH of the surrounding environment, which in the context of RP-HPLC, is the mobile phase. Controlling the pH is therefore paramount to achieving reproducible retention times and symmetrical peak shapes.
This application note provides a systematic approach to the HPLC purification of this compound, leveraging an understanding of its physicochemical properties to develop a highly effective separation method.
Physicochemical Properties and Methodological Rationale
A successful HPLC purification strategy is built upon a solid understanding of the analyte's properties.
2.1. Structure and Ionization States
The structure of this compound is shown below:
Caption: Structure of the target molecule.
The ionization state of the molecule at different pH values is critical for its retention in RP-HPLC. In its neutral or zwitterionic form, the molecule will have greater retention on a nonpolar stationary phase compared to its fully ionized (cationic or anionic) forms.
2.2. UV Absorbance
Imidazo[1,2-a]pyridine derivatives are known to be strong chromophores. They typically exhibit significant UV absorbance in the range of 250-360 nm, making UV detection a suitable and sensitive method for this application.
2.3. Rationale for Method Development
The primary goal is to control the ionization of the analyte to achieve consistent retention and sharp, symmetrical peaks. By adjusting the mobile phase pH, we can suppress the ionization of either the acidic or basic group.
-
Low pH (pH < 2.5): At a low pH, the carboxylic acid will be protonated and neutral, while the pyridine nitrogen will be protonated and positively charged. The overall molecule will be cationic.
-
Mid-range pH (pH ≈ 4.0-4.5): In this range, the carboxylic acid will be deprotonated (anionic), and the pyridine nitrogen will be protonated (cationic), resulting in a zwitterionic form.
-
High pH (pH > 6.0): At a higher pH, the carboxylic acid will be deprotonated (anionic), and the pyridine nitrogen will be neutral. The overall molecule will be anionic.
For reversed-phase chromatography, retention is generally greater for less polar species. Therefore, operating at a pH that ensures the molecule is in a predominantly single, less polar state is advantageous. A low pH mobile phase is often preferred for basic compounds to ensure consistent protonation and good peak shape.
Experimental Protocol
This protocol provides a starting point for the purification of this compound. Optimization may be necessary based on the specific impurity profile of the crude sample.
3.1. Materials and Reagents
-
This compound (crude)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1% v/v in water) or Trifluoroacetic acid (0.1% v/v in water)
-
Methanol (for sample preparation)
3.2. Instrumentation and Columns
-
HPLC System: A standard preparative or semi-preparative HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: A reversed-phase C18 column is recommended. A common choice would be a column with dimensions of 250 x 10 mm and a particle size of 5 µm for semi-preparative work.
3.3. Sample Preparation
-
Dissolve the crude this compound in a minimal amount of methanol or a mixture of methanol and the initial mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
3.4. HPLC Method Parameters
The following table summarizes the recommended HPLC parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 10 mm, 5 µm | Provides good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to suppress ionization of the carboxylic acid and ensure consistent protonation of the pyridine nitrogen.[4] |
| Mobile Phase B | Acetonitrile | Organic solvent for elution. |
| Gradient | 10-90% B over 20 minutes | A broad gradient is a good starting point to elute the target compound and any impurities. |
| Flow Rate | 4.0 mL/min | Appropriate for a 10 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm and 280 nm | Imidazo[1,2-a]pyridines typically have strong absorbance in this range. |
| Injection Vol. | 100-500 µL | Dependent on sample concentration and column loading capacity. |
3.5. Purification Workflow
Caption: HPLC Purification Workflow.
3.6. Post-Purification Processing
-
Fraction Collection: Collect fractions corresponding to the main peak of interest.
-
Purity Analysis: Analyze the collected fractions using an analytical scale HPLC method to confirm purity.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Lyophilization (Optional): For complete removal of water, the sample can be lyophilized to yield the final purified product as a solid.
Discussion and Method Optimization
The provided protocol is a robust starting point. However, optimization may be required depending on the specific impurities present in the crude material.
-
Mobile Phase pH: The use of 0.1% formic acid will result in a mobile phase pH of approximately 2.7. This should be sufficient to keep the carboxylic acid largely in its neutral form. If peak tailing is observed, which can occur with basic compounds, using 0.1% trifluoroacetic acid (TFA) can sometimes improve peak shape due to its ion-pairing effects.
-
Gradient Optimization: If the target compound elutes too early or too late, the gradient can be adjusted. A shallower gradient around the elution time of the compound of interest will improve resolution from closely eluting impurities.
-
Column Loading: Overloading the column can lead to poor peak shape and reduced resolution. It is important to determine the optimal sample load for the chosen column dimensions.
Conclusion
The successful HPLC purification of this compound hinges on the effective management of its amphoteric properties. By employing a reversed-phase C18 column and an acidic mobile phase, the ionization of the molecule can be controlled, leading to reproducible retention and excellent peak shape. The detailed protocol and rationale presented in this application note provide a comprehensive guide for researchers and scientists to achieve high-purity material essential for drug discovery and development endeavors.
References
- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jinjingchemical.com [jinjingchemical.com]
- 4. researchgate.net [researchgate.net]
The Versatile Scaffold: Application Notes and Protocols for 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic Acid in Drug Discovery
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] The strategic incorporation of a trifluoromethyl group at the 2-position and a carboxylic acid at the 8-position endows the molecule, 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid, with a unique combination of properties. The trifluoromethyl moiety is known to enhance metabolic stability, lipophilicity, and binding affinity to biological targets, while the carboxylic acid group provides a key interaction point for hydrogen bonding and can be leveraged for further chemical modifications.[2]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of this compound in drug discovery. We will explore its utility as a versatile building block in the synthesis of novel therapeutic agents and provide detailed protocols for its synthesis and biological evaluation.
Section 1: The Imidazo[1,2-a]pyridine Scaffold in Medicinal Chemistry
The imidazo[1,2-a]pyridine framework is a bicyclic heteroaromatic system that has demonstrated a remarkable spectrum of pharmacological activities. This includes, but is not limited to, anticancer, antiviral, antimicrobial, and enzyme inhibitory properties.[2][4] The planar nature of the ring system allows for effective interaction with biological macromolecules, while the nitrogen atoms can act as hydrogen bond acceptors.
Key Physicochemical Properties and Their Implications
The introduction of the trifluoromethyl group at the 2-position significantly influences the electronic properties of the imidazo[1,2-a]pyridine ring system. This electron-withdrawing group can modulate the pKa of the heterocyclic nitrogens and enhance the molecule's ability to participate in specific interactions with protein targets. Furthermore, the lipophilicity imparted by the CF3 group can improve cell permeability and overall pharmacokinetic profiles of derivative compounds.
The carboxylic acid at the 8-position serves as a versatile handle for both biological interactions and synthetic modifications. It can act as a hydrogen bond donor and acceptor, crucial for anchoring the molecule within a protein's active site. Synthetically, it provides a reactive site for the formation of amides, esters, and other functional groups, enabling the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Section 2: Potential Therapeutic Applications
While specific biological data for this compound is emerging, the broader class of imidazo[1,2-a]pyridine derivatives has shown significant promise in several therapeutic areas. This compound can serve as a key starting material for the development of novel drug candidates in these fields.
Anticancer Drug Discovery
Imidazo[1,2-a]pyridine derivatives have been extensively investigated for their potential as anticancer agents.[5][6] Their mechanisms of action are diverse and include the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[5][6] The structural features of this compound make it an attractive scaffold for the design of kinase inhibitors, a well-established class of cancer therapeutics.
Caption: Workflow for anticancer drug development.
Antiviral Drug Discovery
The imidazo[1,2-a]pyridine scaffold has also been explored for its antiviral activities against a range of viruses, including human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[7] The development of novel antiviral agents is a critical area of research, and this scaffold provides a promising starting point. The mechanism of action for antiviral imidazo[1,2-a]pyridines can vary, from inhibiting viral replication enzymes to interfering with viral entry into host cells.[8]
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the title compound and its subsequent biological evaluation.
Synthesis of this compound
The following is a representative protocol for the synthesis of this compound, adapted from known procedures for similar imidazo[1,2-a]pyridine derivatives.
Materials:
-
2-amino-3-carboxypyridine
-
3-bromo-1,1,1-trifluoroacetone
-
Sodium bicarbonate (NaHCO3)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-3-carboxypyridine (1 equivalent) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Addition of Reagents: To the stirring solution, add sodium bicarbonate (2.5 equivalents).
-
Slowly add 3-bromo-1,1,1-trifluoroacetone (1.2 equivalents) to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1 M HCl. A precipitate should form.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain pure this compound.
Protocol for In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell line (e.g., HCC1937 breast cancer cells)[5][6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (and its derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be less than 0.5%.
-
After 24 hours of incubation, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability versus the log of the compound concentration.
| Compound | Target Cell Line | IC50 (µM) |
| Hypothetical Derivative 1 | HCC1937 | 45.0[5] |
| Hypothetical Derivative 2 | HCC1937 | 47.7[5] |
| Hypothetical Derivative 3 | HCC1937 | 79.6[5] |
| Positive Control (e.g., Doxorubicin) | HCC1937 | 0.5 |
Note: The IC50 values presented are hypothetical and based on published data for other imidazo[1,2-a]pyridine derivatives to illustrate data presentation.[5]
Protocol for In Vitro Antiviral Activity Assessment: Plaque Reduction Assay
The plaque reduction assay is the standard method for determining the concentration of an antiviral compound that reduces the formation of viral plaques by 50% (EC50).
Materials:
-
Host cell line susceptible to the virus of interest (e.g., human foreskin fibroblasts for HCMV)
-
Virus stock of known titer
-
Complete cell culture medium
-
This compound (and its derivatives)
-
Overlay medium (e.g., medium with carboxymethylcellulose or agar)
-
Crystal violet staining solution
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Virus Infection: Remove the culture medium and infect the cell monolayer with a dilution of the virus that will produce 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours at 37°C.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the overlay medium.
-
After the adsorption period, remove the viral inoculum and wash the cells with PBS.
-
Add the overlay medium containing the test compounds at various concentrations to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 atmosphere until plaques are visible in the virus control wells (typically 3-14 days, depending on the virus).
-
Plaque Visualization: Fix the cells with a formalin solution and then stain with crystal violet.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the EC50 value by plotting the percentage of plaque reduction versus the log of the compound concentration.
Caption: Plaque reduction assay workflow.
Section 4: Conclusion and Future Directions
This compound represents a highly versatile and promising scaffold for the discovery of novel therapeutic agents. Its unique structural and physicochemical properties make it an ideal starting point for the development of compounds targeting a range of diseases, with particularly strong potential in oncology and virology. The protocols provided herein offer a robust framework for the synthesis and biological evaluation of derivatives based on this core. Future research should focus on the synthesis of diverse chemical libraries around this scaffold and their screening against a wide panel of biological targets to unlock its full therapeutic potential.
References
- 1. Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | 874776-53-1 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of 6 or 8-substitution on the antiviral activity of 3-phenethylthiomethylimidazo[1,2-a]pyridine against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
Use of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid as a chemical probe
Exploring Chemical Synthesis
My initial focus is firmly set on the 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid. I'm deep into a comprehensive search, meticulously gathering data on its synthesis, key properties, and any reported biological targets. I'm moving on from that and searching for specific signaling pathways or cellular processes where the compound might interact.
Investigating Potential Pathways
Now, I'm digging into specific signaling pathways and cellular processes that could be affected by this compound. I'm focusing on experimental protocols for target identification and validation, exploring techniques like affinity chromatography. I'm also seeking quantitative data, such as IC50 values and binding constants, to build a solid foundation.
Defining Application Scope
I've shifted gears to structure the application note, starting with an introduction that highlights the compound's promise as a chemical probe. I'm focusing on its mechanism of action and outlining detailed protocols for its use. My next steps involve creating tables for quantitative data and Graphviz diagrams to illustrate workflows. The goal is a complete, scientifically accurate note with clickable URLs.
Investigating privileged scaffolds
I've established that 2-(Trifluoromethyl)imidazo[1,2-a]pyridine is a well-regarded privileged scaffold. My initial search indicates its derivatives are studied for anticancer and antimicrobial applications. I'm now exploring the SAR of this scaffold to understand how specific modifications impact its biological activity.
Bridging the Search Gap
I'm now focusing on the specific compound "this compound." While the initial exploration established the broader context and importance of the core scaffold, I haven't yet confirmed its use as a chemical probe. My current priority is to identify its biological targets, understand the SAR of similar compounds, and brainstorm how it might be adapted for probe applications. I'm looking into potential modifications, such as incorporating reporter tags or reactive groups, which are typical characteristics of chemical probes.
Defining Key Research Avenues
The initial investigation established the broad context of the imidazo[1,2-a]pyridine scaffold. Now, I'm diving deeper into "this compound." My priority is to identify its biological targets and any existing structure-activity relationships. I'm focusing on chemical probe strategies and planning for the application note. I've defined focused search criteria, including methods for target identification, to progress the project.
Deepening Probe Specificity
The initial overview solidified the importance of the scaffold and identified related compounds. However, the specific acid form hasn't been directly linked as a chemical probe. My focus has now shifted to bridging this gap. I'm actively searching for its biological targets, existing SAR data, and potential modification sites for reporter tags or reactive groups. I've also refined the search strategy to pinpoint publications related to imidazo[1,2-a]pyridine-based probe design. Moreover, I'm examining methods like AP-MS and CETSA for target identification, critical for the application note's "Protocols" section, along with plans to analyze its physicochemical properties.
Examining Prior Art
I've made headway in my research. Digging deeper yielded targeted insights, especially a paper describing an imidazo[1,2-a]pyridine-based fluorescent probe for hydrogen peroxide detection. It serves as a strong precedent for my current project.
Targeting Kinases Now
I've significantly expanded my search, finding additional imidazo[1,2-a]pyridine derivatives with various biological activities, including PI3K/mTOR inhibition. These papers frequently involve molecular docking studies, offering valuable insights. However, the compound of interest lacks comprehensive target data. I'll now focus on identifying a specific kinase or signaling pathway targeted by related derivatives, proposing it as the application note's hypothetical target. I need to build a probe strategy for the compound.
Pinpointing a Pathway
I'm now zeroing in on a plausible biological target, leaning heavily on the literature. Related imidazo[1,2-a]pyridine derivatives are known kinase inhibitors, a trend reinforced by molecular docking studies. The current compound, however, lacks comprehensive data. My plan is to propose a specific, well-characterized protein kinase or signaling pathway as a hypothetical target and build my probe strategy around it. Then, I'll detail protocols, including synthesis, validation (e.g., affinity pulldown-mass spectrometry, CETSA), and assay design, emphasizing the need for physicochemical property data.
Narrowing Focus, Building Plan
I've significantly expanded my search, finding additional imidazo[1,2-a]pyridine derivatives with various biological activities, including PI3K/mTOR inhibitors. These often include molecular docking data, offering insight into possible protein targets. While lacking direct target data for the specific compound, I'll now focus on proposing a plausible target based on the scaffold's established trends. The plan involves designing a probe strategy, outlining synthetic protocols, and detailing validation assays, like pulldown-MS and CETSA. I'll also collect more physicochemical data for the parent compound to inform the experimental protocols.
Establishing Foundational Context
I've been gathering a lot of information on the imidazo[1,2-a]pyridine scaffold. I've found it's considered a "privileged" structure in medicinal chemistry, often used to develop inhibitors. My next step will be to explore specific applications and the mechanism of action.
Identifying Potential Target Kinase
I've learned that the imidazo[1,2-a]pyridine scaffold is used to develop kinase inhibitors, including those targeting PI3K/mTOR. This makes PI3K/mTOR pathway dysregulation in cancer a logical target for the application note. I now need to select a specific kinase within that pathway as a hypothetical target and design a chemical probe based on the this compound structure. I'm also planning the synthesis scheme.
Narrowing the Scope
I've honed in on the PI3K/mTOR pathway and its potential as a therapeutic target. I'm now focusing on designing a specific chemical probe based on the this compound structure, including linker, tag, and attachment point. I'm also outlining its synthesis and consolidating physicochemical properties. The framework for the application note is firming up.
Application Notes & Protocols: A Strategic Guide to Developing Structure-Activity Relationship (SAR) Studies for 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic Acid
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2] The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust Structure-Activity Relationship (SAR) study for 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid, a promising but underexplored scaffold.
Given the nascent stage of research on this specific molecule, this guide will focus on a systematic exploration of its therapeutic potential. We will outline a strategic approach to library design, provide detailed synthetic protocols for analog generation, and describe key in vitro assays for initial biological screening, with a focus on anticancer and anti-inflammatory activities, which are common for this class of compounds.[4][5][6]
Strategic Approach to SAR Development
A successful SAR study for a novel scaffold requires a multi-pronged approach encompassing rational library design, efficient chemical synthesis, and relevant biological evaluation. The goal is to systematically modify the core structure and correlate these changes with alterations in biological activity.
Library Design: Probing the Chemical Space
The design of the initial compound library is critical for maximizing the information obtained from the SAR study. We propose a systematic modification of the this compound core at three key positions:
-
The Carboxylic Acid (R1): This functional group is a prime candidate for modification to explore its role in target binding and to modulate physicochemical properties.
-
The Imidazo[1,2-a]pyridine Core (R2): Substitutions on the bicyclic ring system can influence electronic properties, steric interactions, and metabolic stability.
-
The Trifluoromethyl Group (R3): While the CF3 group is often beneficial, exploring bioisosteric replacements can provide valuable SAR data.
Chemical Synthesis: Building the Analog Library
The following section details a generalized synthetic scheme and a specific protocol for the generation of analogs based on the this compound scaffold.
General Synthetic Scheme
A plausible synthetic route to generate analogs of the target scaffold is outlined below. This multi-step synthesis allows for diversification at the carboxylic acid moiety and the imidazo[1,2-a]pyridine core.
Protocol 1: Synthesis of Amide Derivatives (R1 Modification)
This protocol describes the synthesis of a representative amide analog from the parent carboxylic acid.
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (DCM), anhydrous
-
Desired amine (e.g., benzylamine)
-
Triethylamine (TEA)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Acid Chloride Formation:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and slowly add the acid chloride solution dropwise.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Biological Evaluation: A Two-Tiered Screening Approach
Given the broad spectrum of activities associated with the imidazo[1,2-a]pyridine scaffold, a two-tiered screening approach is recommended. The initial tier will focus on general cytotoxicity against a panel of cancer cell lines and a primary screen for anti-inflammatory activity.
Tier 1: Primary Screening
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[7]
Cell Lines:
-
A549 (human lung carcinoma)
-
MCF-7 (human breast adenocarcinoma)[8]
-
HepG2 (human hepatocellular carcinoma)[9]
-
A normal cell line (e.g., NIH/3T3 mouse embryonic fibroblast) to assess selectivity.[1]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized analogs (typically ranging from 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each compound.
Protocol 3: In Vitro Anti-inflammatory Activity (COX Inhibition Assay)
Cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs.[5] A commercially available COX inhibitor screening assay kit can be used to evaluate the inhibitory activity of the synthesized compounds on both COX-1 and COX-2 isoforms.
Procedure:
-
Follow the manufacturer's protocol for the COX inhibitor screening assay kit.
-
Typically, the assay involves incubating the COX-1 or COX-2 enzyme with a chromogenic substrate and the test compound.
-
The absorbance of the product is measured spectrophotometrically.
-
Calculate the percent inhibition and IC50 values for each compound against both COX isoforms.
Tier 2: Secondary Screening and Mechanism of Action Studies
Compounds that exhibit significant activity in the primary screens should be advanced to secondary assays to further characterize their biological effects and elucidate their mechanism of action.
-
For Anticancer Leads:
-
Apoptosis Assays: (e.g., Annexin V/PI staining) to determine if the compounds induce programmed cell death.[4]
-
Cell Cycle Analysis: (e.g., flow cytometry) to investigate if the compounds cause cell cycle arrest.[4]
-
Kinase Inhibition Assays: Based on the structural similarity to known kinase inhibitors, screening against a panel of cancer-related kinases could reveal specific targets.[4]
-
-
For Anti-inflammatory Leads:
-
Cytokine Production Assays: (e.g., ELISA) to measure the effect of the compounds on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
-
Nitric Oxide (NO) Production Assay: (Griess assay) to determine the effect on NO production in LPS-stimulated macrophages.
-
Data Presentation and SAR Analysis
The results of the biological assays should be systematically tabulated to facilitate SAR analysis.
Table 1: Hypothetical SAR Data for R1 Modifications
| Compound | R1 | Anticancer IC50 (µM) (MCF-7) | COX-2 Inhibition IC50 (µM) |
| Parent | -COOH | 25.4 | 15.2 |
| 1a | -CONH-benzyl | 10.2 | 8.7 |
| 1b | -CONH-phenyl | 12.5 | 9.1 |
| 1c | -COOCH3 | 18.9 | 12.3 |
| 1d | -CH2OH | 35.1 | 22.5 |
From this hypothetical data, one could infer that converting the carboxylic acid to a benzylamide (Compound 1a) enhances both anticancer and anti-inflammatory activity, suggesting a potential hydrophobic interaction in the binding pocket of the biological target(s).
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. The systematic approach to SAR development outlined in this application note provides a robust framework for exploring the therapeutic potential of this molecule. By combining rational library design, efficient chemical synthesis, and a tiered biological screening strategy, researchers can effectively navigate the chemical space and identify lead compounds for further optimization and preclinical development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | 874776-53-1 [smolecule.com]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of an imidazopyridine derivative (miroprofen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 8. asianpubs.org [asianpubs.org]
- 9. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic Acid
Welcome to the technical support center for the synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this synthesis and improve your yields.
Introduction
This compound is a valuable building block in medicinal chemistry, forming the core of various pharmacologically active compounds. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, making this scaffold particularly interesting for drug discovery programs. However, the synthesis of this molecule can present challenges, leading to suboptimal yields and purity. This guide provides a comprehensive resource to address these issues, based on established chemical principles and practical laboratory experience.
Synthetic Strategy Overview
The most common and reliable route to this compound is a two-step process. This involves an initial cyclocondensation reaction to form the imidazo[1,2-a]pyridine core with a nitrile precursor at the 8-position, followed by hydrolysis of the nitrile to the desired carboxylic acid.
Caption: Overall synthetic workflow.
Part 1: Synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carbonitrile (Intermediate)
The first step is a cyclocondensation reaction between 2-amino-3-cyanopyridine and 3-bromo-1,1,1-trifluoropropan-2-one. This reaction forms the core heterocyclic structure of the target molecule.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-3-cyanopyridine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile.
-
Reagent Addition: Add 3-bromo-1,1,1-trifluoropropan-2-one (1.1 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Troubleshooting Guide: Cyclocondensation Step
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Low Reactivity of Starting Materials: 2-amino-3-cyanopyridine can be less nucleophilic due to the electron-withdrawing nitrile group. 2. Decomposition of Bromotrifluoroacetone: This reagent can be unstable, especially in the presence of base or prolonged heating. | 1. Increase Reaction Temperature and/or Time: Carefully monitor the reaction for longer periods. Consider using a higher boiling point solvent like dioxane, but be mindful of potential side reactions. 2. Use Fresh Reagent: Ensure the 3-bromo-1,1,1-trifluoropropan-2-one is of high purity and has been stored correctly. |
| Formation of a Dark, Tarry Mixture | 1. Side Reactions: The highly reactive bromotrifluoroacetone can undergo self-condensation or polymerization, especially at high temperatures. 2. Decomposition of Starting Material or Product: The imidazo[1,2-a]pyridine core can be sensitive to harsh conditions. | 1. Lower the Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration. 2. Control the Stoichiometry: Use a minimal excess of the bromoketone to reduce side reactions. |
| Presence of Unreacted 2-Amino-3-cyanopyridine | 1. Incomplete Reaction: The reaction may not have reached completion. 2. Insufficient Bromotrifluoroacetone: The reagent may have decomposed or been consumed in side reactions. | 1. Extend the Reaction Time: Continue monitoring by TLC until the starting material is consumed. 2. Add a Small Additional Portion of Bromotrifluoroacetone: If the reaction has stalled, a small addition of the bromoketone may help it go to completion. |
Key Parameter Optimization
| Parameter | Recommendation | Rationale |
| Solvent | Ethanol, Acetonitrile, Dioxane | The choice of solvent can influence reaction rate and solubility of starting materials and product. Ethanol and acetonitrile are common choices. Dioxane can be used for less reactive substrates requiring higher temperatures. |
| Temperature | Reflux | Heating is generally required to drive the reaction to completion. The optimal temperature will depend on the chosen solvent. |
| Stoichiometry | Slight excess of bromotrifluoroacetone (1.1 eq) | A small excess of the bromoketone can help to ensure complete consumption of the 2-aminopyridine. A large excess should be avoided to minimize side reactions. |
| Reaction Time | 4-8 hours (monitor by TLC) | The reaction time should be optimized by monitoring the disappearance of the starting materials. |
Reaction Mechanism
The reaction proceeds through an initial SN2 reaction, followed by an intramolecular cyclization and dehydration.
Caption: Mechanism of cyclocondensation.
Part 2: Hydrolysis of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carbonitrile
The second step involves the hydrolysis of the nitrile group at the 8-position to a carboxylic acid. This can be achieved under either acidic or basic conditions.
Detailed Experimental Protocol (Acidic Hydrolysis)
-
Reaction Setup: In a round-bottom flask, suspend the 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carbonitrile (1.0 eq) in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Reaction Conditions: Heat the mixture to reflux. The reaction progress can be monitored by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture in an ice bath and carefully neutralize it with a base (e.g., concentrated NaOH solution) to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.
Troubleshooting Guide: Hydrolysis Step
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Hydrolysis | 1. Insufficiently Harsh Conditions: The nitrile group may be resistant to hydrolysis. 2. Short Reaction Time: The reaction may not have had enough time to go to completion. | 1. Increase Acid/Base Concentration or Temperature: Use more concentrated acid or base, or a higher reaction temperature. Be cautious as this may also increase side reactions. 2. Extend Reaction Time: Allow the reaction to proceed for a longer period, monitoring progress periodically. |
| Low Yield of Final Product | 1. Product Decomposition: The imidazo[1,2-a]pyridine ring may be unstable under the harsh hydrolysis conditions. 2. Formation of Amide Intermediate: The hydrolysis may stop at the amide stage. | 1. Use Milder Conditions: If decomposition is suspected, try using less concentrated acid/base or a lower temperature for a longer time. 2. Force the Reaction to Completion: If the amide is the main product, use more forcing conditions (higher temperature, longer time) to drive the hydrolysis to the carboxylic acid. |
| Difficulty in Product Isolation/Purification | 1. Product is Soluble in the Aqueous Work-up: The carboxylic acid may be soluble as its salt. 2. Presence of Impurities: Side reactions may have produced impurities that are difficult to separate. | 1. Careful pH Adjustment: Adjust the pH of the work-up solution to the isoelectric point of the carboxylic acid to maximize precipitation. 2. Recrystallization or Chromatography: Use appropriate recrystallization solvents or perform column chromatography to purify the product. |
Key Parameter Optimization
| Parameter | Recommendation | Rationale |
| Hydrolysis Conditions | Acidic (e.g., H₂SO₄/H₂O) or Basic (e.g., NaOH/H₂O) | The choice between acidic and basic hydrolysis depends on the stability of the substrate and potential side reactions. Both should be explored for optimal results. |
| Concentration | Concentrated acid or base | Higher concentrations generally lead to faster reaction rates but may also cause decomposition. |
| Temperature | Reflux | Elevated temperatures are usually necessary for nitrile hydrolysis. |
| Reaction Time | Monitor by TLC/HPLC | The time required for complete hydrolysis can vary significantly and should be determined experimentally. |
Frequently Asked Questions (FAQs)
Q1: My overall yield for the two-step synthesis is very low. Where should I focus my optimization efforts?
A1: Both steps can contribute to low overall yield. For the cyclocondensation, ensure your bromotrifluoroacetone is fresh and use only a slight excess. For the hydrolysis, carefully balance the reaction conditions to ensure complete conversion without decomposing the product. It is often beneficial to optimize each step individually before performing the entire sequence.
Q2: I am seeing multiple spots on my TLC plate after the cyclocondensation. What could they be?
A2: Besides your desired product and unreacted starting material, you may be observing side products from the self-condensation of bromotrifluoroacetone or other reactions of the 2-aminopyridine.[1] Proper control of temperature and stoichiometry can help minimize these.
Q3: Can I perform the hydrolysis under basic conditions?
A3: Yes, basic hydrolysis using a strong base like sodium hydroxide is a common alternative to acidic hydrolysis for converting nitriles to carboxylic acids.[2] The choice between acidic and basic conditions will depend on the stability of your specific molecule to each. It is recommended to screen both conditions on a small scale.
Q4: How can I be sure my final product is the carboxylic acid and not the amide intermediate?
A4: Spectroscopic analysis is key. In the ¹H NMR spectrum, the carboxylic acid proton will typically appear as a broad singlet far downfield (>10 ppm). The IR spectrum will show a characteristic broad O-H stretch for the carboxylic acid, in addition to the C=O stretch. Mass spectrometry will also confirm the molecular weight of the final product.
Q5: Are there any safety precautions I should be aware of?
A5: Yes. 3-Bromo-1,1,1-trifluoropropan-2-one is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Concentrated acids and bases used in the hydrolysis step are corrosive and should also be handled with care.
Purification and Characterization
The final product, this compound, is typically a solid.
-
Purification: The most common method of purification is recrystallization. A range of solvents should be screened to find one that provides good recovery and high purity. If recrystallization is insufficient, column chromatography on silica gel can be employed, using a solvent system that provides good separation of the product from any impurities. A general method for purifying carboxylic acids involves dissolving the crude product in a dilute aqueous base, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the pure carboxylic acid.[3]
-
Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
¹⁹F NMR: To confirm the presence of the trifluoromethyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
-
References
Technical Support Center: Troubleshooting Solubility for 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Last Updated: December 31, 2025
Introduction
Welcome to the technical support center for 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid (CAS 73221-20-2). This molecule is a valuable heterocyclic building block in medicinal chemistry and drug discovery programs. Its unique structure, featuring an imidazo[1,2-a]pyridine core, a carboxylic acid handle at the 8-position, and an electron-withdrawing trifluoromethyl (-CF3) group, makes it a compelling scaffold for developing novel therapeutics.[1][2]
However, the very features that make this compound attractive can also present significant challenges in the laboratory, most notably its limited solubility. The rigid, planar ring system combined with the highly lipophilic -CF3 group often leads to poor solubility in both aqueous and organic solvents.[3][4] This guide provides in-depth, field-proven insights and step-by-step protocols to help you overcome these solubility hurdles and ensure the success of your experiments.
Understanding the Molecule: Key Physicochemical Properties
A successful solubilization strategy begins with understanding the compound's inherent properties. The structure of this compound contains two key functional groups that dictate its solubility behavior:
-
The Carboxylic Acid (-COOH): This is an acidic functional group. At a pH below its acid dissociation constant (pKa), it will be in its neutral, protonated form (-COOH), which is less soluble in aqueous media. At a pH above its pKa, it will deprotonate to form the highly polar and much more water-soluble carboxylate salt (-COO⁻).[5][6] The electron-withdrawing nature of the trifluoromethyl group and the imidazopyridine ring system will lower the pKa of the carboxylic acid, making it more acidic than a simple benzoic acid.[3]
-
The Trifluoromethyl (-CF3) Group and Heterocyclic Core: The -CF3 group is strongly electron-withdrawing and significantly increases the lipophilicity (fat-solubility) of the molecule.[3][4][7] This property enhances membrane permeability but concurrently reduces aqueous solubility.[4] The fused imidazo[1,2-a]pyridine ring system is also largely hydrophobic.
| Property | Predicted Value / Characteristic | Impact on Solubility |
| pKa (acid dissociation constant) | ~3.5 - 4.5 | Critical for aqueous solubility. Dictates the pH required to form the soluble carboxylate salt.[8][9] |
| LogP (lipophilicity) | Moderately High (~2.5 - 3.5) | High lipophilicity due to the -CF3 group and core structure leads to poor intrinsic aqueous solubility .[4][10] |
| Hydrogen Bonding | Contains one H-bond donor (-COOH) and multiple acceptors (N, O). | Can form crystal lattice structures that are difficult to break, requiring energy (heat, sonication) to dissolve. |
| General Appearance | Typically a white to off-white solid powder. | Crystalline solids often have lower solubility than amorphous forms.[11] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when working with this compound.
Q1: My compound won't dissolve in 100% DMSO to make a concentrated stock solution. What should I do?
Answer: This is a common first hurdle. While DMSO is a powerful aprotic solvent, highly crystalline compounds can resist solubilization even at standard concentrations (e.g., 10-20 mM).[11]
Causality: The strong intermolecular forces in the compound's crystal lattice may be greater than the solvation energy provided by DMSO alone at room temperature.
Troubleshooting Protocol:
-
Reduce Concentration: Your target concentration may exceed the compound's solubility limit in DMSO. Try preparing a more dilute stock solution (e.g., 5 mM or 1 mM).
-
Apply Gentle Heat: Warm the vial in a water bath set to 30-40°C for 5-10 minutes.[12] Caution: Do not use excessive heat, as it may degrade the compound.
-
Use Sonication: Place the vial in a bath sonicator for 5-15 minutes. The ultrasonic waves provide the energy needed to break apart the crystal lattice and facilitate dissolution.[12]
-
Vortex Thoroughly: After heating or sonication, vortex the solution vigorously for at least 30 seconds to ensure it is homogenous.[12]
-
Visual Inspection: Always hold the vial up to a light source to confirm that all solid particles have dissolved.[12]
Q2: I successfully made a DMSO stock, but the compound immediately precipitates when I dilute it into my aqueous assay buffer (e.g., PBS, cell media). Why?
Answer: This is the most frequent and frustrating problem, known as "crashing out." It occurs because you are rapidly shifting the compound from a solvent where it is highly soluble (DMSO) to one where its intrinsic solubility is extremely low (aqueous buffer).[13][14]
Causality: The dramatic change in solvent polarity causes the compound's solubility to plummet, leading to rapid precipitation.[13] The final concentration of your compound in the assay buffer, even if micromolar, may still be above its thermodynamic aqueous solubility limit.
Troubleshooting Workflow: The diagram below outlines a systematic approach to solving this issue.
Caption: Troubleshooting workflow for aqueous precipitation.
Detailed Solutions:
-
Optimize Dilution Technique:
-
Always add the DMSO stock to the aqueous buffer, never the other way around. [15]
-
Add the stock solution dropwise while vigorously vortexing or stirring the buffer. This rapid mixing helps to disperse the compound molecules before they have a chance to aggregate and precipitate.[15]
-
Ensure the final DMSO concentration is as low as possible, ideally below 0.5% for cell-based assays to avoid solvent toxicity.[13][16]
-
-
Incorporate a Co-solvent:
-
A co-solvent increases the polarity of the final solution just enough to keep the compound dissolved.[17][18]
-
Prepare your aqueous buffer containing 5-10% of a water-miscible co-solvent like PEG 400 or ethanol before adding the DMSO stock.[15][19] Always verify that the co-solvent itself does not interfere with your assay.
-
Q3: How can I use pH to my advantage to prepare a truly aqueous solution of this compound?
Answer: Leveraging the carboxylic acid group is the most effective way to achieve high aqueous solubility, provided your downstream application can tolerate a basic pH.
Causality: The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the ionized (soluble) to unionized (insoluble) forms of an acid.[5][8] By raising the pH of the solution to be at least 1-2 units above the compound's pKa, you can shift the equilibrium almost entirely to the deprotonated, water-soluble carboxylate salt form.[20]
Caption: Principle of pH-dependent solubility for a carboxylic acid.
Experimental Protocol: Preparing an Aqueous Solution via pH Adjustment
-
Weigh the Compound: Accurately weigh the desired amount of solid this compound into a suitable container.
-
Add Water: Add a portion of the final desired volume of high-purity water (e.g., add 8 mL if the final volume is 10 mL). The compound will likely not dissolve and will form a slurry.
-
Add Base Dropwise: While stirring, add a 1 M solution of Sodium Hydroxide (NaOH) drop by drop.
-
Monitor for Dissolution: Continue adding NaOH until all the solid material has completely dissolved. The solution should become clear. This indicates you have raised the pH sufficiently to form the sodium salt.
-
Adjust to Final Volume: Once dissolved, add water to reach the final desired volume and mix thoroughly.
-
(Optional) pH Measurement and Readjustment: If your experiment is pH-sensitive, you can measure the pH and carefully back-titrate with a dilute acid (e.g., 0.1 M HCl). However, be aware that lowering the pH too much may cause the compound to precipitate again. It is best to perform the assay at the basic pH if possible.
Summary of Recommended Solubilization Strategies
| Method | Best For | Protocol Summary | Key Considerations |
| Organic Stock (DMSO) | Preparing concentrated stock solutions for serial dilution. | Dissolve in 100% DMSO. Use gentle heat (30-40°C) and/or sonication if needed. | Avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.[12][16] |
| Dilution into Aqueous Buffer | Most standard biological assays (enzymatic, cell-based). | Add DMSO stock dropwise to vigorously vortexing aqueous buffer. Keep final DMSO concentration <0.5%.[13][15] | High potential for precipitation. Requires careful technique. |
| Co-Solvent Formulation | Assays where the compound crashes out of simple aqueous dilutions. | Pre-formulate the aqueous buffer with 5-10% PEG 400 or other compatible co-solvent before adding the DMSO stock.[15][21] | Must validate that the co-solvent does not affect assay performance. |
| pH-Mediated Solubilization | Preparing true aqueous solutions for applications tolerant of basic pH. | Suspend the compound in water and add dilute NaOH dropwise until fully dissolved. | The final solution will be basic (pH > 7). Not suitable for all biological systems. |
References
- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 6. m.youtube.com [m.youtube.com]
- 7. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. chemscene.com [chemscene.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. medchemexpress.cn [medchemexpress.cn]
- 17. wisdomlib.org [wisdomlib.org]
- 18. m.youtube.com [m.youtube.com]
- 19. iacuc.wsu.edu [iacuc.wsu.edu]
- 20. microbenotes.com [microbenotes.com]
- 21. biotage.com [biotage.com]
Technical Support Center: Synthesis of Imidazo[1,2-a]pyridine-8-carboxylic Acids
Welcome to the technical support guide for the synthesis of imidazo[1,2-a]pyridine-8-carboxylic acids. This class of molecules is a privileged scaffold in medicinal chemistry, forming the core of drugs like the phosphodiesterase inhibitor Olprinone.[1] However, their synthesis is not without challenges, often related to the presence of the C8-carboxylic acid functionality.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will delve into the causality behind these issues and provide field-proven protocols to overcome them.
Part 1: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Q1: My primary cyclocondensation reaction between 2-aminonicotinic acid and an α-halocarbonyl (e.g., chloroacetaldehyde, bromopyruvic acid) is resulting in extremely low yields and a complex mixture of products. What's going wrong?
This is a classic and frequent challenge. The reaction proceeds via an initial SN2 reaction at the pyridine ring nitrogen, followed by an intramolecular condensation and dehydration to form the aromatic imidazo[1,2-a]pyridine core. Several factors can disrupt this delicate sequence.
Answer: The root cause often lies in one of three areas: reaction conditions, competing side reactions, or the quality of your starting materials. Let's break down the troubleshooting process.
1. Re-evaluate Your Reaction Conditions:
-
Solvent Choice is Critical: While acetonitrile is sometimes used, ethanol is often a superior choice.[1] Ethanol can solvate the ionic intermediates and participate in the proton transfer steps required for the final dehydration/aromatization. A simple solvent change from ACN to EtOH can significantly improve yields.[1]
-
Base Management: The use of a base like NaHCO₃ or K₂CO₃ is common to neutralize the HBr or HCl generated. However, an excessively strong base or high temperatures can deprotonate the carboxylic acid, creating a carboxylate. This negatively charged group can chelate with any metal ions present or alter the molecule's solubility and reactivity profile, sometimes hindering the final cyclization.
-
Temperature Control: While heat is required, excessive temperatures (>100-120 °C) can promote decarboxylation, a major side reaction we will discuss next. Aim for the lowest temperature that allows the reaction to proceed at a reasonable rate (often refluxing ethanol is sufficient).
2. The Primary Suspect: Decarboxylation The most common side product is often the simple imidazo[1,2-a]pyridine, lacking your target C8-carboxylic acid group. This occurs when the molecule loses CO₂ under thermal or acid/base stress.
-
Mechanism Insight: The electron-rich imidazo[1,2-a]pyridine system can stabilize the cationic intermediate formed upon loss of CO₂, making this process more favorable than in other aromatic systems.
-
Mitigation Strategy:
-
Strict Temperature Control: Avoid prolonged heating at high temperatures.
-
Mild Workup: Avoid strongly acidic or basic conditions during workup. If an acid is needed to precipitate the product, use a dilute solution and keep the temperature low (e.g., an ice bath).
-
3. Starting Material Integrity:
-
2-Aminonicotinic Acid: Ensure it is pure. Impurities can interfere with the initial N-alkylation.
-
α-Halocarbonyl Reagent: These reagents can be unstable. Chloroacetaldehyde is often supplied as an aqueous solution; use the appropriate amount and ensure it hasn't polymerized. Bromopyruvic acid can degrade over time.[2] Using a freshly opened bottle or purified reagent is recommended.
Troubleshooting Workflow: Low Yield in Cyclocondensation ```dot
Caption: Desired cyclization vs. undesired decarboxylation.
References
Technical Support Center: Optimization of Trifluoromethylation of Imidazo[1,2-a]pyridines
Welcome to the technical support center for the trifluoromethylation of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical transformation. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and the introduction of a trifluoromethyl group can significantly enhance the pharmacological properties of these molecules, including metabolic stability and bioavailability.[1][2][3] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven insights.
Troubleshooting Guide
This section addresses specific issues that may arise during the trifluoromethylation of imidazo[1,2-a]pyridines, offering causative explanations and actionable solutions.
Issue 1: Low or No Conversion of the Starting Material
Question: I am attempting a radical trifluoromethylation of my 2-arylimidazo[1,2-a]pyridine using Langlois' reagent (CF₃SO₂Na) and an oxidant, but I am observing very low conversion to the desired C3-trifluoromethylated product. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in radical trifluoromethylation of imidazo[1,2-a]pyridines is a common issue that can often be traced back to several key factors related to the generation and reactivity of the trifluoromethyl radical (•CF₃).
Causality and Solutions:
-
Inefficient Radical Generation: The formation of the •CF₃ radical from Langlois' reagent requires an effective oxidant.[4][5] If the oxidant is weak or used in insufficient quantity, the rate of radical generation will be the limiting factor.
-
Troubleshooting:
-
Choice of Oxidant: While various oxidants can be used, tert-butyl hydroperoxide (TBHP) is a common and effective choice.[6] Ensure it is fresh and has not degraded.
-
Stoichiometry: Increase the equivalents of the oxidant. A typical starting point is 3.0-5.0 equivalents relative to the imidazo[1,2-a]pyridine substrate.[7]
-
Mode of Addition: Slow addition of the oxidant via syringe pump can maintain a steady concentration of the •CF₃ radical and prevent side reactions, which can improve yields.[5]
-
-
-
Solvent Effects: The choice of solvent can significantly impact the reaction outcome. The solvent should be able to dissolve the reagents and be relatively inert to the highly reactive •CF₃ radical.
-
Troubleshooting:
-
Commonly used solvents for these reactions include dichloromethane (DCM), dichloroethane (DCE), and dimethyl sulfoxide (DMSO).[8]
-
For some substrates, a biphasic system of CH₂Cl₂/H₂O has been shown to be effective.[5] Experiment with different solvent systems to find the optimal conditions for your specific substrate.
-
-
-
Substrate Reactivity: The electronic properties of the imidazo[1,2-a]pyridine can influence its susceptibility to radical attack. Electron-rich substrates are generally more reactive towards the electrophilic •CF₃ radical.
-
Troubleshooting:
-
If your substrate is highly electron-deficient, the reaction may require more forcing conditions (e.g., higher temperature, longer reaction time, or a more potent radical generation system).
-
Consider alternative trifluoromethylation strategies, such as photoredox catalysis, which can be effective for a broader range of substrates.[2][8]
-
-
-
Trace Metal Contamination: While many radical trifluoromethylations with Langlois' reagent are promoted as "metal-free," trace metal impurities in the reagent or glassware can sometimes influence the reaction.[5][9]
-
Troubleshooting:
-
Issue 2: Poor Regioselectivity - Trifluoromethylation at an Undesired Position
Question: My reaction is producing a mixture of C3- and C5-trifluoromethylated isomers of my imidazo[1,2-a]pyridine. How can I improve the selectivity for the C3 position?
Answer:
The C3 position of the imidazo[1,2-a]pyridine ring is generally the most electron-rich and sterically accessible, making it the most favorable site for electrophilic and radical attack.[10] However, the electronic and steric properties of substituents on the ring can influence the regioselectivity.
Causality and Solutions:
-
Steric Hindrance: A bulky substituent at the C2 position can hinder the approach of the trifluoromethylating agent to the C3 position, leading to increased substitution at other sites.
-
Troubleshooting:
-
If possible, consider a synthetic route that installs the bulky C2 substituent after the trifluoromethylation step.
-
Switching to a smaller trifluoromethylating reagent, if an alternative is available for your chosen methodology, might improve C3 selectivity.
-
-
-
Electronic Effects: Electron-donating groups on the pyridine ring can increase the electron density at other positions, competing with the inherent reactivity of the C3 position.
Issue 3: Decomposition of Starting Material or Product
Question: I am observing significant decomposition of my starting material and/or the desired trifluoromethylated product, leading to a complex reaction mixture and low isolated yield. What could be causing this?
Answer:
Decomposition can be a significant problem, particularly with sensitive substrates or under harsh reaction conditions. The high reactivity of the •CF₃ radical and the potential for over-oxidation can lead to undesired side reactions.
Causality and Solutions:
-
Harsh Reaction Conditions: High temperatures or prolonged reaction times can lead to thermal degradation.
-
Oxidative Degradation: The use of strong oxidants can lead to over-oxidation of the imidazo[1,2-a]pyridine ring system or other sensitive functional groups on the molecule.
-
Instability of the Trifluoromethylating Reagent: Some trifluoromethylating reagents can be thermally unstable. For example, Togni reagent II can undergo exothermic decomposition when heated above its melting point.[12]
-
Troubleshooting:
-
Always handle and store trifluoromethylating reagents according to the manufacturer's recommendations.
-
For reactions requiring elevated temperatures, choose a more thermally stable reagent if possible. Umemoto's reagents are known for their thermal stability.[13]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common trifluoromethylating reagents for imidazo[1,2-a]pyridines, and how do I choose the right one?
A1: The choice of trifluoromethylating reagent depends on the desired reaction mechanism (radical, electrophilic, or nucleophilic) and the specific substrate. The most common classes are:
-
Radical Trifluoromethylating Reagents:
-
Langlois' Reagent (CF₃SO₂Na): A cost-effective and easy-to-handle solid that generates the •CF₃ radical in the presence of an oxidant.[4] It is widely used for direct C-H trifluoromethylation.[5]
-
Umemoto's Reagents: These are electrophilic trifluoromethylating reagents but can also act as sources of •CF₃ under certain conditions.[14][15]
-
Togni Reagents: Similar to Umemoto's reagents, these hypervalent iodine compounds are primarily electrophilic but can also participate in radical pathways.[12][16][17]
-
-
Electrophilic Trifluoromethylating Reagents:
-
Umemoto's Reagents (e.g., S-(trifluoromethyl)dibenzothiophenium salts): These are powerful electrophilic reagents suitable for trifluoromethylating a wide range of nucleophiles.[13][15]
-
Togni Reagents (e.g., 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one): These are also highly effective electrophilic trifluoromethylating agents with broad applicability.[12][16][18][19]
-
-
Nucleophilic Trifluoromethylating Reagents:
-
Ruppert-Prakash Reagent (TMSCF₃): This reagent is a source of the trifluoromethyl anion (CF₃⁻) and is typically used in the presence of a fluoride source. It is less common for direct C-H functionalization of imidazo[1,2-a]pyridines but can be used for the trifluoromethylation of pre-functionalized substrates.
-
Choosing the right reagent: For direct C-H trifluoromethylation of imidazo[1,2-a]pyridines, radical methods using Langlois' reagent are a good starting point due to cost and ease of use.[4][5] For more challenging substrates or when exploring different reactivity, photoredox catalysis with a suitable trifluoromethyl source offers a mild and often highly efficient alternative.[2][8]
Q2: I am considering a photoredox-catalyzed trifluoromethylation. What are the key parameters to optimize?
A2: Photoredox catalysis offers a powerful and mild approach to trifluoromethylation.[8][11] Key parameters to optimize include:
-
Photocatalyst: The choice of photocatalyst is crucial. Common choices include iridium and ruthenium complexes, as well as organic dyes like eosin Y and acridinium derivatives.[8] The photocatalyst should have appropriate redox potentials to interact with the trifluoromethyl source and the substrate.
-
Light Source: The wavelength of the light source must match the absorption spectrum of the photocatalyst. Blue LEDs are commonly used for many visible-light photocatalysts.[8]
-
Solvent: The solvent should be transparent to the wavelength of light being used and should not quench the excited state of the photocatalyst. Degassing the solvent to remove oxygen is often necessary, as oxygen can quench the excited state of the catalyst and participate in side reactions.
-
Reagent Concentrations: The concentrations of the substrate, trifluoromethyl source, and photocatalyst should be optimized to ensure efficient light absorption and reaction kinetics.
Q3: Are there any safety concerns I should be aware of when working with trifluoromethylating reagents?
A3: Yes, some trifluoromethylating reagents have specific safety considerations:
-
Togni Reagents: Togni reagent II is known to be thermally unstable and can decompose exothermically, especially when heated above its melting point or in the presence of strong acids, bases, or reducing agents.[12] It is important to handle this reagent with care and avoid heating it in a closed system.
-
Umemoto's Reagents: While generally more thermally stable than Togni reagents, they are still reactive compounds and should be handled with appropriate personal protective equipment (PPE).[13]
-
Oxidants: When using oxidants like TBHP, be aware of their potential to form explosive peroxides, especially upon concentration. Always use and store them according to safety guidelines.
Always consult the Safety Data Sheet (SDS) for any reagent before use and perform a thorough risk assessment for your planned experiment.
Data Presentation
Table 1: Comparison of Common Trifluoromethylating Reagents
| Reagent Class | Example(s) | Typical Reaction Type | Key Advantages | Key Considerations |
| Radical Source | Langlois' Reagent (CF₃SO₂Na) | Radical C-H Functionalization | Inexpensive, bench-stable solid.[4][5] | Requires an oxidant; can have variable trace metal content.[5][9] |
| Electrophilic | Togni Reagent II | Electrophilic Trifluoromethylation | Highly reactive, broad substrate scope.[12][16][18] | Thermally sensitive, potential for explosive decomposition.[12] |
| Electrophilic | Umemoto's Reagents | Electrophilic Trifluoromethylation | Good thermal stability, powerful electrophiles.[13][15] | Can be more expensive than other options. |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF₃) | Nucleophilic Addition | Source of "CF₃⁻". | Requires a fluoride activator; not typically for direct C-H functionalization. |
Experimental Protocols
Protocol 1: General Procedure for Radical Trifluoromethylation using Langlois' Reagent
This protocol is a general starting point and may require optimization for specific substrates.
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the imidazo[1,2-a]pyridine substrate (1.0 equiv.), Langlois' reagent (CF₃SO₂Na, 3.0 equiv.), and the chosen solvent (e.g., CH₂Cl₂/H₂O 1:1, 0.1 M).
-
Stir the mixture at room temperature.
-
Slowly add tert-butyl hydroperoxide (TBHP, 5.0 equiv., 5.0-6.0 M solution in decane) to the reaction mixture over a period of 1-2 hours using a syringe pump.
-
Allow the reaction to stir at room temperature for 3-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C3-trifluoromethylated imidazo[1,2-a]pyridine.
Protocol 2: General Procedure for Photoredox-Catalyzed Trifluoromethylation
This protocol is a general guideline and requires optimization of the photocatalyst, solvent, and light source.
-
To a reaction tube, add the imidazo[1,2-a]pyridine substrate (1.0 equiv.), the trifluoromethyl source (e.g., CF₃SO₂Na, 2.0 equiv.), and the photocatalyst (e.g., an acridinium salt, 1-5 mol%).[8]
-
Add the degassed solvent (e.g., DCE or DMSO, 0.1 M) under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the tube and place it in front of a visible light source (e.g., a blue LED lamp) with stirring.
-
Irradiate the reaction mixture at room temperature for 12-48 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired product.
Visualizations
Caption: A general workflow for the optimization of imidazo[1,2-a]pyridine trifluoromethylation.
Caption: A simplified radical mechanism for the C3-trifluoromethylation of imidazo[1,2-a]pyridines.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 5. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Trifluoromethylation of Heterocycles in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Togni reagent II - Wikipedia [en.wikipedia.org]
- 13. Umemoto’s Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent | TCI Deutschland GmbH [tcichemicals.com]
- 14. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Merging hypervalent iodine and sulfoximine chemistry: a new electrophilic trifluoromethylation reagent - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. Togni Reagent II - Enamine [enamine.net]
- 19. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
Technical Support Center: Synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid
Welcome to the technical support guide for the synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important heterocyclic compound. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot your experiments and achieve optimal results.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section is dedicated to resolving specific issues you may encounter during the synthesis of this compound.
Question 1: I am observing a significant amount of an impurity with a lower molecular weight than my target compound in the LC-MS analysis. What could this be?
Answer:
A common impurity with a lower molecular weight is likely the decarboxylated analog, 2-(Trifluoromethyl)imidazo[1,2-a]pyridine .
Causality: The carboxylic acid group at the C-8 position of the imidazo[1,2-a]pyridine ring system can be susceptible to decarboxylation, particularly at elevated temperatures.[1][2][3] This reaction is often facilitated by acidic or basic conditions, or simply by prolonged heating during the reaction or work-up.
Troubleshooting Steps:
-
Reaction Temperature Control: Carefully monitor and control the reaction temperature. Avoid excessive heating. If the reaction requires elevated temperatures, consider running it for a shorter duration.
-
Work-up and Purification Conditions: During the work-up, avoid strongly acidic or basic conditions if possible. When performing purification by chromatography, use a neutral mobile phase if feasible. If an acidic or basic modifier is necessary, use it in the lowest effective concentration.
-
Drying: When drying the final product, use a vacuum oven at a moderate temperature (e.g., 40-50 °C) to minimize the risk of thermal decarboxylation.
Analytical Confirmation:
-
LC-MS: The impurity will have a molecular weight corresponding to the loss of CO₂ (44 Da) from the parent molecule.
-
¹H NMR: The proton signal corresponding to the C-H at the 8-position will be a singlet, and the characteristic carboxylic acid proton signal will be absent.
Question 2: My NMR spectrum shows a complex pattern of aromatic signals that I cannot assign to my desired product. What could be the cause?
Answer:
A complex aromatic region in the NMR spectrum often indicates the presence of regioisomers . In the synthesis of substituted imidazo[1,2-a]pyridines, the cyclocondensation reaction can sometimes lead to the formation of an undesired regioisomer.[4][5][6]
Causality: The key reaction step is the cyclocondensation between 2-amino-3-carboxypyridine and a trifluoromethylated α-haloketone (e.g., 3-bromo-1,1,1-trifluoroacetone). While the reaction is generally regioselective, side reactions can lead to the formation of other isomers, such as those where the trifluoromethyl group is at a different position.
Troubleshooting Steps:
-
Starting Material Purity: Ensure the purity of your 2-amino-3-carboxypyridine starting material. Isomeric impurities in the starting material will inevitably lead to isomeric products.
-
Reaction Conditions: The choice of solvent and base can influence the regioselectivity of the reaction. Non-polar solvents and milder bases are sometimes employed to improve regioselectivity.
-
Purification: Careful purification by column chromatography is often necessary to separate the desired product from its regioisomers. Using a high-resolution column and a slow gradient elution can improve separation.
Analytical Confirmation:
-
2D NMR (COSY, HMBC): These experiments can help to elucidate the connectivity of the atoms in the molecule and confirm the correct substitution pattern.
-
X-ray Crystallography: If a suitable crystal can be obtained, this is the most definitive method for confirming the structure of the desired product and any isolated isomers.
Question 3: I have an impurity that appears to have a higher molecular weight than my starting material but is not my final product. What is a likely candidate?
Answer:
An intermediate that has not fully cyclized is a probable cause. A common intermediate in this synthesis is the N-alkylated 2-aminopyridine derivative .
Causality: The synthesis of the imidazo[1,2-a]pyridine ring system proceeds through a two-step mechanism: initial N-alkylation of the 2-aminopyridine by the α-haloketone, followed by intramolecular cyclization.[7] If the cyclization step is incomplete, the N-alkylated intermediate will remain in the reaction mixture.
Troubleshooting Steps:
-
Reaction Time and Temperature: Ensure that the reaction is allowed to proceed for a sufficient amount of time and at an adequate temperature to drive the cyclization to completion.
-
Base: The presence of a base is often crucial for the cyclization step, as it deprotonates the amino group, making it more nucleophilic for the intramolecular attack. Ensure that a suitable base is used in the correct stoichiometry.
-
Monitoring the Reaction: Use TLC or LC-MS to monitor the progress of the reaction. The disappearance of the intermediate can be tracked to determine when the reaction is complete.
Analytical Confirmation:
-
LC-MS: The molecular weight of the intermediate will correspond to the sum of the molecular weights of the 2-amino-3-carboxypyridine and the trifluoromethylated α-haloketone, minus the mass of the halogen.
-
¹H NMR: The spectrum will show signals for both the pyridine ring and the side chain from the α-haloketone, but the characteristic signals for the fused imidazo ring will be absent.
Frequently Asked Questions (FAQs)
This section addresses broader questions about the synthesis and purification of this compound.
Question 4: What are the most critical parameters to control to minimize the formation of impurities in this synthesis?
Answer:
The three most critical parameters to control are:
-
Temperature: As discussed, excessive heat can lead to decarboxylation. Maintaining the optimal temperature for the reaction is crucial.
-
Purity of Starting Materials: The purity of the 2-amino-3-carboxypyridine and the trifluoromethylated α-haloketone is paramount. Impurities in the starting materials will lead to a complex mixture of products and byproducts.
-
Stoichiometry: The molar ratio of the reactants and any base used should be carefully controlled. An excess of either reactant can lead to side reactions.
Question 5: I am struggling with the purification of the final product. What are some effective purification strategies?
Answer:
The purification of this compound can be challenging due to its polarity and the potential for closely related impurities. Here are some effective strategies:
-
Crystallization: If the product is a solid, crystallization is often the most effective method for obtaining high purity material. Experiment with different solvent systems to find one that provides good recovery and selectively removes impurities.
-
Column Chromatography: Silica gel chromatography is a common method for purification. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is typically effective.
-
Preparative HPLC: For very high purity requirements, preparative high-performance liquid chromatography (HPLC) can be used. This is particularly useful for separating closely eluting isomers.
Question 6: Can the trifluoromethyl group be hydrolyzed during the synthesis or work-up?
Answer:
Yes, the trifluoromethyl group can be susceptible to hydrolysis under certain conditions, although it is generally considered a stable functional group.[8][9][10][11][12]
Causality: Hydrolysis of the trifluoromethyl group to a carboxylic acid is most likely to occur under strongly basic or strongly acidic conditions, especially at elevated temperatures. The electron-withdrawing nature of the imidazo[1,2-a]pyridine ring can make the trifluoromethyl group more susceptible to nucleophilic attack.
Preventative Measures:
-
Avoid Strong Bases: When a base is required for the reaction, use a milder organic base (e.g., triethylamine, diisopropylethylamine) or an inorganic base like potassium carbonate, and avoid strong bases like sodium hydroxide or potassium hydroxide, especially at high concentrations and temperatures.
-
Control pH during Work-up: During the aqueous work-up, carefully control the pH to avoid extremes.
-
Reaction Conditions: Be mindful of the overall reaction conditions. Some reagents, such as fuming sulfuric acid, are known to hydrolyze trifluoromethyl groups.[9][11]
Summary of Common Impurities
| Impurity Name | Structure | Potential Source | Recommended Analytical Technique |
| 2-(Trifluoromethyl)imidazo[1,2-a]pyridine | Decarboxylation of the final product | LC-MS, ¹H NMR | |
| Regioisomers | (Structure varies) | Non-selective cyclocondensation | 2D NMR, X-ray Crystallography |
| N-alkylated intermediate | Incomplete cyclization | LC-MS, ¹H NMR | |
| 2-Carboxyimidazo[1,2-a]pyridine-8-carboxylic acid | Hydrolysis of the trifluoromethyl group | LC-MS, ¹⁹F NMR (absence of signal) |
Visualizing the Synthetic Pathway and Impurity Formation
Caption: Synthetic pathway and formation of common impurities.
References
- 1. Silver-Catalyzed Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids - Journal of the American Chemical Society - Figshare [figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. datapdf.com [datapdf.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refining Purification Methods for Trifluoromethylated Heterocycles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to the unique challenges encountered when purifying trifluoromethylated heterocyclic compounds. The introduction of a trifluoromethyl (-CF3) group dramatically alters a molecule's physicochemical properties, necessitating specialized purification strategies.[1][2][3] This resource offers troubleshooting guidance and frequently asked questions to streamline your experimental workflows and enhance purification success.
The Unique Challenge of the Trifluoromethyl Group
The trifluoromethyl group is a powerful modulator of molecular properties in drug discovery and materials science.[4][5] Its strong electron-withdrawing nature and high lipophilicity significantly impact a molecule's polarity, solubility, and chromatographic behavior.[1][6] While these effects are desirable for enhancing metabolic stability and membrane permeability, they often complicate purification.[2][3] Common issues include poor peak shape in chromatography, co-elution with impurities, and difficulties in achieving high purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of trifluoromethylated heterocycles, offering potential causes and actionable solutions.
Problem 1: Poor Peak Shape (Tailing or Fronting) in Column Chromatography
Potential Causes:
-
Strong Interaction with Silica Gel: The acidic protons on silica gel can interact strongly with basic nitrogen atoms in the heterocycle, leading to peak tailing. The electron-withdrawing -CF3 group can exacerbate this by increasing the acidity of nearby N-H protons.[7]
-
On-Column Degradation: Some trifluoromethylated heterocycles may be unstable on silica gel, leading to decomposition and broad or multiple peaks.[8]
-
Inappropriate Solvent System: An unsuitable mobile phase can lead to poor solubility of the compound on the column or inadequate elution, causing distorted peak shapes.
Solutions:
-
Deactivate the Stationary Phase:
-
Base Washing: Pre-treating the silica gel with a dilute solution of a volatile base (e.g., 1-2% triethylamine in the eluent) can neutralize acidic sites and significantly improve peak shape for basic compounds.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase such as diol or amino-functionalized silica. For highly lipophilic compounds, reversed-phase (C18) silica may be a better option.[8]
-
-
Optimize the Mobile Phase:
-
Solvent Screening: Perform a systematic solvent screen using Thin Layer Chromatography (TLC) to identify an optimal solvent system that provides a good retention factor (Rf) of 0.2-0.4.[8]
-
Mobile Phase Modifiers: For reversed-phase chromatography, adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve the peak shape of acidic compounds by suppressing ionization.[9]
-
-
Minimize On-Column Time: Employ flash chromatography to reduce the time the compound is in contact with the stationary phase.[10]
Problem 2: Co-elution of Impurities
Potential Causes:
-
Similar Polarity: Impurities, such as isomers or reaction byproducts, may have polarities very similar to the desired product, making separation by normal-phase chromatography challenging.[8]
-
Formation of Diastereomers: If the molecule has stereocenters, diastereomers formed during the synthesis may have very similar chromatographic behavior.
Solutions:
-
Enhance Chromatographic Resolution:
-
Shallow Gradient Elution: Instead of isocratic (constant solvent composition) elution, use a shallow gradient of a more polar solvent to improve the separation of closely eluting compounds.
-
Orthogonal Chromatography Techniques: If normal-phase chromatography fails, switch to a technique with a different separation mechanism.
-
Reversed-Phase HPLC (RP-HPLC): Excellent for separating compounds based on hydrophobicity.
-
Hydrophilic Interaction Chromatography (HILIC): Ideal for polar compounds that are poorly retained in reversed-phase.[9]
-
Supercritical Fluid Chromatography (SFC): Offers high efficiency and is particularly useful for chiral separations.[9]
-
-
-
Multi-Step Purification Strategy: Combine different purification techniques. For example, an initial recrystallization or liquid-liquid extraction can remove a significant portion of impurities before a final chromatographic step.[8]
Problem 3: Low Recovery After Purification
Potential Causes:
-
Irreversible Adsorption: The compound may bind irreversibly to the stationary phase, especially if it is highly polar or reactive.
-
Compound Volatility: Some smaller trifluoromethylated heterocycles can be volatile and may be lost during solvent removal under reduced pressure.
-
Precipitation on the Column: The compound may be poorly soluble in the mobile phase, causing it to precipitate on the column.
Solutions:
-
Assess Compound Stability: Before large-scale purification, spot the compound on a TLC plate and let it sit for a few hours. If the spot degrades, the compound is likely unstable on silica gel.[9]
-
Gentle Solvent Removal: Use a rotary evaporator at a moderate temperature and pressure. For highly volatile compounds, consider using a cold trap.
-
Solubility Testing: Ensure your compound is soluble in the chosen mobile phase. If not, select a different solvent system.
-
Alternative Purification Methods: For compounds that are unstable on silica, consider recrystallization, sublimation, or preparative HPLC with a suitable stationary phase.
Problem 4: Difficulty with Recrystallization
Potential Causes:
-
Oiling Out: The compound may separate as a liquid instead of forming crystals. This often happens when the solution is supersaturated or cooled too quickly.
-
No Crystal Formation: The compound may remain in a supersaturated solution even after cooling.
-
Impurity Interference: High levels of impurities can inhibit crystal lattice formation.
Solutions:
-
Optimize Recrystallization Conditions:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of larger, purer crystals.[8][11]
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[8]
-
Seeding: Add a tiny crystal of the pure compound to the cooled solution to induce crystallization.[8]
-
-
Solvent System Selection:
-
Single Solvent: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[12]
-
Two-Solvent System: If a suitable single solvent cannot be found, use a pair of miscible solvents. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Heat to redissolve and then cool slowly.[12]
-
-
Pre-Purification: If the crude material is very impure, an initial purification step, such as a quick filtration through a plug of silica gel, may be necessary to remove impurities that hinder crystallization.
Frequently Asked Questions (FAQs)
Q1: How does the trifluoromethyl group affect the choice of chromatographic system?
A1: The -CF3 group significantly increases a molecule's lipophilicity (attraction to non-polar environments) and can also introduce a significant dipole moment.[1][6] This dual nature means that trifluoromethylated heterocycles can sometimes behave counterintuitively.
-
Normal-Phase Chromatography: Due to increased lipophilicity, these compounds may elute faster than their non-fluorinated analogs. You might need to use less polar solvent systems (e.g., higher proportions of hexanes or heptane in ethyl acetate).
-
Reversed-Phase Chromatography: The increased lipophilicity leads to stronger retention on C18 columns. You will likely need a higher percentage of organic solvent (e.g., acetonitrile or methanol) in the mobile phase to elute the compound.[9]
-
Fluorinated Stationary Phases: For challenging separations, consider using a fluorinated stationary phase (e.g., a fluorous or pentafluorophenyl (PFP) phase). These phases can offer unique selectivity for fluorinated molecules through fluorous-fluorous interactions.[13]
Q2: What is the best way to assess the purity of my final trifluoromethylated heterocycle?
A2: A combination of techniques is always recommended for robust purity assessment.
-
¹H and ¹³C NMR Spectroscopy: These are essential for confirming the structure of your compound. The presence of impurity peaks can give a qualitative indication of purity. Quantitative NMR (qNMR) can be used for a more precise determination.[14]
-
¹⁹F NMR Spectroscopy: This is a powerful tool for analyzing trifluoromethylated compounds.[15] Since the ¹⁹F nucleus is 100% abundant and has high sensitivity, ¹⁹F NMR provides a clean spectrum with distinct signals for each unique fluorine environment.[16][17] The presence of a single, sharp signal for the -CF3 group is a good indicator of purity.[16] Impurities with different fluorine environments will be readily detected.
-
High-Performance Liquid Chromatography (HPLC): HPLC, especially when coupled with a mass spectrometer (LC-MS), is excellent for quantifying purity. It's advisable to use a high-resolution column and an optimized method to ensure the separation of all potential impurities.
-
Elemental Analysis: Provides the percentage composition of elements (C, H, N, etc.) in your sample. A result within ±0.4% of the theoretical values is generally considered evidence of high purity.
Q3: Are there any safety considerations specific to purifying trifluoromethylated compounds?
A3: While the purification techniques themselves are standard, some precursors and reagents used in the synthesis of trifluoromethylated compounds can be hazardous.
-
Trifluoromethylating Reagents: Reagents like trifluoroiodomethane (CF3I) and sodium trifluoromethanesulfinate (Langlois' reagent) should be handled with care in a well-ventilated fume hood.[18][19]
-
Hydrogen Fluoride (HF): Some synthetic routes may generate HF as a byproduct. HF is extremely corrosive and toxic. Ensure appropriate safety measures are in place if there is any possibility of its formation.
-
General Laboratory Safety: Always follow standard laboratory safety protocols, including wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.
Experimental Protocols & Visualizations
General Protocol for Flash Column Chromatography
-
TLC Analysis: Determine the optimal solvent system by TLC. Aim for an Rf value of 0.2-0.4 for your target compound.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If solubility is an issue, adsorb the compound onto a small amount of silica gel (dry loading).
-
Elution: Add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.[11][12]
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent to just dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[20]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[20]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Logical Workflow for Purification Strategy Selection
Caption: A decision-making workflow for selecting an appropriate purification strategy.
Troubleshooting Flowchart for Column Chromatography
Caption: A troubleshooting flowchart for common column chromatography issues.
Data Summary Table
| Purification Technique | Principle of Separation | Best Suited For | Common Issues for -CF3 Compounds |
| Normal-Phase Chromatography | Polarity (Adsorption) | Compounds of low to medium polarity. | Peak tailing (for basic heterocycles), on-column degradation. |
| Reversed-Phase Chromatography | Hydrophobicity (Partitioning) | Non-polar to moderately polar compounds. | Strong retention requiring high organic mobile phase content. |
| Recrystallization | Differential Solubility | Crystalline solids with moderate to high purity. | "Oiling out," difficulty finding a suitable solvent.[21] |
| HILIC | Partitioning into a water-enriched layer on a polar stationary phase | Highly polar, water-soluble compounds. | May require specific column and buffer systems.[9] |
| SFC | Polarity and size in supercritical CO2 | Chiral compounds, complex mixtures, thermally labile compounds. | Requires specialized equipment.[9] |
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Trifluoromethyl nitrogen heterocycles: synthetic aspects and potential biological targets [ouci.dntb.gov.ua]
- 6. Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. youtube.com [youtube.com]
- 13. silicycle.com [silicycle.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 20. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 21. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Enhancing Cell Permeability of Imidazo[1,2-a]pyridine Derivatives
Welcome to the technical support center dedicated to addressing the challenges associated with the cell permeability of imidazo[1,2-a]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of compounds. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] However, achieving optimal cell permeability to ensure compounds reach their intracellular targets can be a significant hurdle.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common experimental issues, optimize your compounds, and select the appropriate assays for your research needs.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Question 1: My imidazo[1,2-a]pyridine derivative exhibits high lipophilicity (high ClogP) but still shows poor permeability in my PAMPA assay. What could be the underlying cause?
Answer: This is a common and often perplexing issue. While high lipophilicity is generally correlated with increased membrane permeability, it is not the sole determinant.[5][6][7] Several factors could be at play:
-
Poor Aqueous Solubility: Extremely high lipophilicity can lead to poor aqueous solubility. For a compound to permeate a membrane, it must first be soluble in the aqueous environment on either side. If your compound precipitates out of the donor solution in the PAMPA assay, its effective concentration at the membrane surface will be significantly reduced, leading to an artificially low apparent permeability (Papp).
-
Molecular Rigidity and Size: Large, rigid molecules may have difficulty diffusing across the lipid bilayer, even if they are lipophilic. The energy barrier for such molecules to enter and traverse the membrane can be substantial.
-
Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors increases the energy required to desolvate the molecule from the aqueous phase to enter the lipid membrane.[5][6] This can negatively impact permeability despite high lipophilicity.
-
Experimental Artifacts: Ensure that your compound is not retained within the artificial membrane of the PAMPA plate, which can sometimes occur with highly lipophilic substances.[8]
Troubleshooting Steps:
-
Assess Aqueous Solubility: Determine the kinetic or thermodynamic solubility of your compound in the assay buffer. If solubility is low, consider formulation strategies such as the use of co-solvents (though be mindful of their potential effects on the membrane).
-
Analyze Molecular Properties: Calculate the number of hydrogen bond donors and acceptors, and the polar surface area (PSA). A PSA greater than 140 Ų is often associated with poor oral permeability.[9]
-
Review Assay Data: Check the mass balance in your PAMPA assay to see if a significant fraction of the compound is retained in the membrane.
-
Structural Modifications: Consider synthetic modifications to your imidazo[1,2-a]pyridine core. Introducing smaller, less rigid lipophilic groups or masking hydrogen bond donors through derivatization (e.g., esterification of a carboxylic acid) can be effective strategies.
Question 2: I'm seeing a significant discrepancy between the permeability results for my compound from the PAMPA and Caco-2 assays. Why is this happening and which result should I trust?
Answer: This is an excellent observation and highlights the fundamental differences between these two assays. A discrepancy is not necessarily an error but provides valuable mechanistic information.[10][11]
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a non-cell-based assay that measures passive diffusion across an artificial lipid membrane.[8][11] It is a good predictor of transcellular passive permeability but does not account for other transport mechanisms.[10]
-
Caco-2 Permeability Assay: This is a cell-based assay using a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[12][13][14] This model accounts for passive transcellular diffusion, paracellular transport (between cells), and active transport processes, including both uptake and efflux.[11][13]
Interpreting the Discrepancy:
-
If Caco-2 Papp is significantly lower than PAMPA Papp: This strongly suggests that your imidazo[1,2-a]pyridine derivative is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[14] The efflux pump actively transports your compound out of the Caco-2 cells, back into the apical (donor) compartment, resulting in a lower net transport across the monolayer.
-
If Caco-2 Papp is significantly higher than PAMPA Papp: This could indicate that your compound is a substrate for an active uptake transporter expressed on the apical membrane of the Caco-2 cells. Alternatively, it may be small and polar enough to undergo paracellular transport through the tight junctions between the cells, a route not available in the PAMPA model.
Which result to trust? Both are valuable. The Caco-2 assay is generally considered more representative of in vivo intestinal absorption because it integrates multiple transport pathways.[13] However, the combination of both assays provides a more complete picture. The discrepancy itself is a key piece of data for guiding your drug design efforts.
Frequently Asked Questions (FAQs)
Question 1: What are the key physicochemical properties of imidazo[1,2-a]pyridine derivatives that I should focus on to improve cell permeability?
Answer: Optimizing cell permeability is a multiparametric endeavor. For imidazo[1,2-a]pyridine derivatives, as with most small molecules, you should focus on a balance of the following properties:[5][6][15]
-
Lipophilicity (logP/logD): This is a measure of a compound's affinity for a lipid environment. An optimal logP is typically in the range of 1-3 for good passive diffusion.[7] Too low, and the compound won't enter the membrane; too high, and it may get trapped in the membrane or have poor aqueous solubility.
-
Molecular Weight (MW): Generally, smaller molecules (MW < 500 Da) have better permeability. Larger molecules face greater difficulty in diffusing across the cell membrane.[5]
-
Polar Surface Area (PSA): This is the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. A lower PSA (< 140 Ų) is generally associated with better permeability.[9]
-
Hydrogen Bonding: The number of hydrogen bond donors and acceptors should be minimized as they increase the desolvation energy penalty for entering the lipid bilayer.[5][6]
-
Ionization State (pKa): The ionization state of a drug affects its permeability, as the non-ionized form is typically more membrane-permeant.[7][16] Understanding the pKa of your imidazo[1,2-a]pyridine derivative is crucial, as its charge will vary with the pH of the environment (e.g., stomach vs. intestine).
Table 1: Key Physicochemical Properties and Their Impact on Permeability
| Property | General Guideline for Good Permeability | Rationale |
| Lipophilicity (ClogP) | 1 - 3 | Balances membrane partitioning with aqueous solubility. |
| Molecular Weight (MW) | < 500 Da | Smaller molecules diffuse more easily across membranes.[5] |
| Polar Surface Area (PSA) | < 140 Ų | Lower desolvation energy penalty to enter the lipid bilayer.[9] |
| Hydrogen Bond Donors | ≤ 5 | Reduces the energy required for desolvation. |
| Hydrogen Bond Acceptors | ≤ 10 | Reduces the energy required for desolvation. |
| Ionization (pKa) | Neutral form favored | The uncharged species is more lipophilic and readily crosses the membrane.[7] |
Question 2: When is it appropriate to use a PAMPA assay versus a Caco-2 assay for my imidazo[1,2-a]pyridine derivatives?
Answer: The choice between PAMPA and Caco-2 assays depends on the stage of your drug discovery project and the specific questions you are trying to answer.
-
Use PAMPA for:
-
High-throughput screening: PAMPA is a cost-effective, rapid, and highly automated assay, making it ideal for screening large numbers of compounds in the early stages of drug discovery.[8][17]
-
Assessing passive permeability: It is an excellent tool to specifically measure a compound's ability to passively diffuse across a lipid membrane, providing a clean assessment of this fundamental property.[11]
-
Structure-permeability relationship (SPR) studies: The simplicity of the assay allows for a clearer correlation between chemical structure modifications and their impact on passive diffusion.
-
-
Use Caco-2 for:
-
Lead optimization: Once you have promising hits, the Caco-2 assay provides a more biologically relevant model that can predict in vivo intestinal absorption more accurately.[13][18]
-
Investigating transport mechanisms: It is essential for determining if a compound is a substrate for active uptake or efflux transporters.[14]
-
Regulatory submissions: The Caco-2 assay is a well-established and accepted model by regulatory agencies like the FDA for assessing drug absorption.[14]
-
Table 2: Comparison of PAMPA and Caco-2 Assays
| Feature | PAMPA | Caco-2 |
| Model | Artificial lipid membrane | Differentiated human intestinal cell monolayer[12][13] |
| Transport Measured | Passive diffusion only[8][11] | Passive, active, and paracellular transport[13] |
| Throughput | High | Low to medium |
| Cost | Low | High |
| Time | < 24 hours | 21-28 days for cell culture and differentiation[12] |
| Best Use Case | Early-stage screening, SPR | Lead optimization, mechanistic studies |
Visualizations and Workflows
Diagram 1: General Workflow for Optimizing Cell Permeability
Caption: A workflow for assessing and optimizing the cell permeability of novel compounds.
Diagram 2: Relationship of Physicochemical Properties to Permeability
Caption: Key physicochemical properties influencing cell permeability.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing passive permeability.
Materials:
-
PAMPA plate system (e.g., 96-well pre-coated plates or donor/acceptor plates)
-
Lecithin/dodecane solution (or other suitable lipid mixture)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (high and low permeability)
-
96-well UV-transparent plate for analysis
-
Plate reader or LC-MS/MS system
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.[19]
-
Coat Donor Plate Membrane: If using non-pre-coated plates, carefully add 5 µL of the lipid solution (e.g., 1% lecithin in dodecane) to each well of the donor filter plate, ensuring the filter is fully coated.[19] Allow the solvent to evaporate.
-
Prepare Donor Solutions: Dilute the test and control compounds to a final concentration (e.g., 10-100 µM) in PBS. The final DMSO concentration should be low (e.g., <1%) to avoid disrupting the membrane.
-
Add Donor Solutions: Add 150-200 µL of the donor solutions to the wells of the coated donor plate.[19]
-
Assemble PAMPA Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor wells makes contact with the buffer in the acceptor wells.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[10][19]
-
Sampling: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis.
-
Analysis: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula, which takes into account the volumes, surface area, and incubation time.
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol outlines the steps for assessing permeability and efflux potential.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
Transwell® permeable supports (e.g., 24-well format)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS with HEPES)
-
Test compound and control compounds (e.g., atenolol for low permeability, propranolol for high permeability, and a P-gp substrate like talinolol)
-
TEER meter (Transepithelial Electrical Resistance)
-
Incubator (37°C, 5% CO₂, 95% humidity)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².[12] Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow for monolayer formation and differentiation.[12]
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Values should be >300 Ω·cm² to confirm monolayer integrity.[14] You can also perform a Lucifer Yellow rejection test.
-
Preparation for Transport: Wash the cell monolayers twice with pre-warmed (37°C) transport buffer. Pre-incubate the cells with transport buffer for 30 minutes at 37°C.[12]
-
Apical to Basolateral (A→B) Transport:
-
Add the test compound solution (dissolved in transport buffer) to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
-
Basolateral to Apical (B→A) Transport:
-
Add the test compound solution to the basolateral (donor) compartment.
-
Add fresh transport buffer to the apical (receiver) compartment.
-
-
Incubation: Incubate the plates for a set time (e.g., 2 hours) at 37°C with gentle shaking.[12]
-
Sampling: At the end of the incubation, take samples from both the donor and receiver compartments for analysis.
-
Analysis: Quantify the compound concentration in all samples using LC-MS/MS.
-
Calculations:
-
Calculate the Papp value for both A→B and B→A directions using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀), where dQ/dt is the rate of transport, A is the surface area of the membrane, and C₀ is the initial donor concentration.[12][13]
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 is indicative of active efflux.[13][14]
-
Table 3: Interpretation of Caco-2 Permeability Results
| Papp (A→B) (x 10⁻⁶ cm/s) | Permeability Classification | Expected Human Absorption |
| < 1 | Low | Poorly absorbed (<50%) |
| 1 - 10 | Moderate | Moderately absorbed (50-85%) |
| > 10 | High | Well absorbed (>85%) |
| (Data adapted from BenchChem Application Notes)[12] |
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.co.za [journals.co.za]
- 7. fiveable.me [fiveable.me]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 11. PAMPA | Evotec [evotec.com]
- 12. benchchem.com [benchchem.com]
- 13. Caco-2 Permeability | Evotec [evotec.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. journals.co.za [journals.co.za]
- 16. What are the physicochemical properties affecting drug distribution? [synapse.patsnap.com]
- 17. PAMPA-096 | Parallel Artificial Membrane Permeability Assay (PAMPA) [clinisciences.com]
- 18. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 19. cdn.technologynetworks.com [cdn.technologynetworks.com]
Technical Support Center: Optimizing Assay Conditions for Highly Fluorescent Imidazo[1,2-a]pyridines
Welcome to the technical support center for imidazo[1,2-a]pyridine-based fluorescent assays. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols to help you optimize your experiments and achieve reliable, high-quality data.
Introduction to Imidazo[1,2-a]pyridine Fluorophores
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds known for their robust fluorescence properties, making them valuable tools in various applications, including bioimaging, chemical sensing, and drug discovery.[1][2] Their fluorescence is highly sensitive to their molecular structure and local environment, which provides a versatile platform for probe design but also necessitates careful optimization of assay conditions.[3][4] This guide will walk you through the key parameters influencing their fluorescence and how to troubleshoot common issues.
Frequently Asked Questions (FAQs)
Here we address some of the fundamental questions researchers often have when working with imidazo[1,2-a]pyridine fluorophores.
1. What structural features of imidazo[1,2-a]pyridines influence their fluorescence?
The fluorescence of imidazo[1,2-a]pyridines is significantly influenced by the nature and position of substituents on the heterocyclic core.[2]
-
Electron-Donating vs. Electron-Withdrawing Groups: Generally, electron-donating groups (e.g., -OCH₃, -NH₂, -N(CH₃)₂) attached to the 2-phenyl ring can enhance fluorescence intensity and cause a red-shift in the emission wavelength.[5][6] Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) can lead to less intense emissions or even quench fluorescence entirely.[1][7]
-
π-Conjugation: Extending the π-conjugated system, for instance, by introducing larger aromatic groups at the 2-position (like a naphthyl group), can increase the fluorescence quantum yield.[2][6]
-
Steric Hindrance: Introducing bulky groups can prevent π-π stacking and aggregation, which can mitigate aggregation-caused quenching (ACQ).[8]
2. How does the solvent environment affect the fluorescence of my imidazo[1,2-a]pyridine probe?
Solvent polarity can have a profound impact on the fluorescence emission of these compounds, a phenomenon known as solvatochromism.[9]
-
Polar Solvents: In polar solvents, many imidazo[1,2-a]pyridine derivatives exhibit a red-shift in their emission spectra due to the stabilization of the excited state.[3] Some derivatives show enhanced fluorescence in polar solvents, while others may be quenched.[1]
-
Non-Polar Solvents: In non-polar solvents, a blue-shift is often observed. The choice of solvent can be critical for maximizing the signal-to-noise ratio in your assay.[7] It is recommended to test a panel of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, ethanol, and water) to determine the optimal conditions for your specific probe.[1][7]
3. What is the effect of pH on the fluorescence of imidazo[1,2-a]pyridines?
The fluorescence of imidazo[1,2-a]pyridines can be pH-dependent, especially if the molecule contains acidic or basic functional groups. The nitrogen atoms in the imidazo[1,2-a]pyridine core can be protonated at low pH, which can alter the electronic structure and, consequently, the fluorescence properties.[1] Some probes are designed to be pH-sensitive and can be used to measure pH changes, while others are developed to be stable across a wide pH range for applications in biological systems.[10][11] It is crucial to buffer your assay solution to a stable pH to ensure reproducible results.
4. What are Aggregation-Caused Quenching (ACQ) and Aggregation-Induced Emission (AIE)?
-
Aggregation-Caused Quenching (ACQ): Many traditional fluorophores, including some imidazo[1,2-a]pyridines, experience a decrease in fluorescence intensity at high concentrations or in the solid state due to the formation of non-emissive aggregates (excimers) through π-π stacking.[12][13]
-
Aggregation-Induced Emission (AIE): In contrast, some imidazo[1,2-a]pyridine derivatives exhibit AIE, where they are weakly fluorescent in solution but become highly emissive upon aggregation.[14] This phenomenon is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.[15] AIE-active probes are particularly useful for applications where high concentrations are required or for solid-state sensing.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during assays with imidazo[1,2-a]pyridine fluorophores.
Issue 1: Low or No Fluorescence Signal
This is one of the most common problems. The following workflow can help you diagnose and resolve the issue.
// Nodes A [label="Low or No Fluorescence Signal", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Check Instrument Settings", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Verify Probe Integrity & Concentration", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Optimize Solvent/Buffer Conditions", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Investigate Quenching Effects", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Consider Photobleaching", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [label="Is the fluorometer set to the correct\nexcitation and emission wavelengths?"]; B -> C [label="Yes"]; C -> D [label="Yes"]; D -> E [label="Yes"]; E -> F [label="Yes"]; F -> G [label="If resolved"];
// Styling for contrast B [penwidth=1.5]; C [penwidth=1.5]; D [penwidth=1.5]; E [penwidth=1.5]; F [penwidth=1.5]; }
Caption: Troubleshooting workflow for low fluorescence signal.| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Incorrect Instrument Settings | 1. Verify the excitation and emission wavelengths are correctly set for your specific imidazo[1,2-a]pyridine derivative. 2. Ensure the slit widths are appropriate to allow sufficient light detection without excessive background. 3. Check the gain/sensitivity settings on the fluorometer. | A significant increase in signal intensity. |
| Probe Degradation or Incorrect Concentration | 1. Check the storage conditions and expiration date of your probe. 2. Prepare a fresh stock solution from a new vial if possible. 3. Confirm the concentration of your working solution using UV-Vis absorbance spectroscopy. | Restoration of the expected fluorescence signal. |
| Unfavorable Solvent or pH | 1. Test the fluorescence of your probe in a range of solvents with different polarities (e.g., dichloromethane, acetonitrile, ethanol).[1][7] 2. If in an aqueous buffer, check the pH and ensure it is within the optimal range for your probe. Adjust the pH if necessary.[10][11] | Identification of a solvent or pH that provides a higher quantum yield. |
| Aggregation-Caused Quenching (ACQ) | 1. Dilute your sample to see if the fluorescence intensity increases. 2. If high concentrations are necessary, consider redesigning the molecule to include bulky groups that prevent aggregation.[8] | Increased fluorescence at lower concentrations. |
| Presence of Quenchers | 1. Ensure solvents are of high purity and, if necessary, degassed to remove dissolved oxygen. 2. Check for potential quenching species in your sample, such as heavy metal ions (e.g., Hg²⁺, Fe³⁺) or other molecules that can interact with your probe.[14][16] | Increased fluorescence intensity after removing the quenching agent. |
Issue 2: High Background Fluorescence
High background can obscure your signal and reduce the sensitivity of your assay.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Autofluorescence from Sample Components | 1. Run a blank sample containing all components except your imidazo[1,2-a]pyridine probe to measure the background. 2. If the background is high, try to find an alternative excitation/emission wavelength pair for your probe that minimizes the background. 3. For cell-based assays, use a phenol red-free medium. | A significant reduction in the background signal, leading to an improved signal-to-noise ratio. |
| Contaminated Solvents or Reagents | 1. Use high-purity, spectroscopy-grade solvents. 2. Prepare fresh buffers and solutions. | A lower background signal in your blank measurements. |
| Inappropriate Microplate | 1. For fluorescence assays, use black microplates to minimize well-to-well crosstalk and background from scattered light.[17] | Reduced background and improved data consistency. |
Issue 3: Inconsistent Results or Poor Reproducibility
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Inaccurate Pipetting | 1. Ensure your pipettes are calibrated regularly. 2. Use reverse pipetting for viscous solutions. 3. Prepare a master mix of reagents to add to your samples to minimize pipetting errors. | A lower coefficient of variation (CV) between replicate samples. |
| Temperature Fluctuations | 1. Allow all reagents and plates to equilibrate to room temperature before starting the assay. 2. If the assay is temperature-sensitive, perform the incubation steps in a temperature-controlled environment. | More consistent results across different experiments. |
| Photobleaching | 1. Minimize the exposure of your samples to ambient light and the excitation source of the fluorometer. 2. Reduce the excitation intensity or the exposure time if possible. 3. Use a photostabilizing agent if compatible with your assay. | A more stable fluorescence signal over time. |
Experimental Protocols
Protocol 1: Measuring Relative Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is a critical parameter for characterizing the efficiency of a fluorophore. A common method for its determination is the relative method, which compares the fluorescence of the sample to a well-characterized standard with a known quantum yield.[18][19]
Materials:
-
Your imidazo[1,2-a]pyridine derivative (sample)
-
A fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)[8]
-
High-purity solvent (the same for both sample and standard)
-
UV-Vis spectrophotometer
-
Fluorometer
-
1 cm path length cuvettes
Procedure:
-
Prepare a series of dilute solutions of both your sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[8][18]
-
Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.
-
Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument parameters (e.g., slit widths).
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
Calculate the quantum yield using the following equation:
Φsample = Φstd * (Gradsample / Gradstd) * (nsample² / nstd²)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient (slope) from the plot of integrated fluorescence intensity vs. absorbance.
-
n is the refractive index of the solvent.[8]
-
// Nodes A [label="Prepare Dilute Solutions\n(Sample & Standard, Abs < 0.1)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Measure Absorbance\n(UV-Vis)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Record Fluorescence Spectra\n(Fluorometer)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Integrate Fluorescence Intensity", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Plot Intensity vs. Absorbance", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Calculate Quantum Yield (Φ)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F;
// Styling A [penwidth=1.5]; B [penwidth=1.5]; C [penwidth=1.5]; D [penwidth=1.5]; E [penwidth=1.5]; }
Caption: Workflow for measuring relative fluorescence quantum yield.Protocol 2: General Fluorescence-Based Assay in a 96-Well Plate
This protocol provides a general framework for setting up a fluorescence assay using an imidazo[1,2-a]pyridine probe.
Materials:
-
Imidazo[1,2-a]pyridine probe stock solution
-
Assay buffer
-
Samples, controls, and blanks
-
Black, clear-bottom 96-well microplate
-
Microplate reader with fluorescence detection
Procedure:
-
Prepare your samples and controls in the assay buffer.
-
Add the appropriate volume of samples, controls, and blanks to the wells of the 96-well plate. Include a "buffer only" blank and a "sample without probe" blank to assess background fluorescence.
-
Prepare a working solution of your imidazo[1,2-a]pyridine probe in the assay buffer.
-
Add the probe working solution to all wells except the "buffer only" blank.
-
Incubate the plate for the required time at the appropriate temperature, protected from light.
-
Measure the fluorescence intensity using the microplate reader at the optimal excitation and emission wavelengths for your probe.
-
Data Analysis:
-
Subtract the average fluorescence intensity of the "buffer only" blank from all other readings.
-
If there is significant autofluorescence from your sample, subtract the average intensity of the "sample without probe" blank.
-
Calculate the final results based on your specific assay (e.g., concentration of an analyte, enzyme activity).
-
Data Interpretation
The following table summarizes the general effects of substituents and solvent polarity on the fluorescence of imidazo[1,2-a]pyridines to aid in the interpretation of your experimental results.
| Parameter | Condition | General Effect on Fluorescence | Reference |
| Substituent at 2-phenyl position | Electron-donating (e.g., -OCH₃, -NH₂) | Increased intensity, red-shift | [5][6] |
| Electron-withdrawing (e.g., -NO₂) | Decreased intensity (quenching) | [1][7] | |
| Solvent | Increasing polarity | Generally a red-shift (solvatochromism) | [3][9] |
| Concentration | High concentration | Can lead to ACQ (decreased fluorescence) | [12][13] |
| Aggregation (for AIE-gens) | AIE (increased fluorescence) | [14][15] | |
| pH | Acidic (protonation) | Can alter fluorescence (increase or decrease) | [1] |
By understanding the principles outlined in this guide and following the troubleshooting and optimization protocols, you will be well-equipped to harness the full potential of highly fluorescent imidazo[1,2-a]pyridines in your research.
References
- 1. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituent Effects on Fluorescent Properties of Imidazo(1,2-a)pyridine-Based Compounds. | Semantic Scholar [semanticscholar.org]
- 6. Bright, fluorescent dyes based on imidazo[1,2-a]pyridines that are capable of two-photon absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 11. An imidazo[1,2- a ]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg 2+ and its application in cell imaging and test st ... - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00090K [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
- 18. chem.uci.edu [chem.uci.edu]
- 19. iss.com [iss.com]
Validation & Comparative
A Comparative Guide to the Definitive Structural Confirmation of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible science. The isomeric possibilities inherent in substituted heterocyclic systems, such as the privileged imidazo[1,2-a]pyridine scaffold, demand a rigorous and multi-faceted analytical approach.[1] This guide provides an in-depth, experience-driven comparison of the essential techniques required to definitively confirm the structure of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid, a compound of interest in medicinal chemistry.[2][3]
The core challenge in characterizing this molecule lies in definitively establishing the substitution pattern on the bicyclic ring system. While synthesis may be directed towards a specific isomer, the potential for unexpected rearrangements or the formation of side-products necessitates a robust validation workflow. This guide will not only detail the necessary experimental protocols but also explain the underlying scientific principles that make these methods self-validating.
The Imperative of Orthogonal Data in Structural Elucidation
A single analytical technique, no matter how powerful, is seldom sufficient for the absolute confirmation of a novel or complex small molecule's structure. The principle of using orthogonal methods—techniques that measure different physical properties of the molecule—provides a system of checks and balances, leading to an irrefutable structural assignment. For the target molecule, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and ideally, Single-Crystal X-ray Diffraction is the gold standard.
Predicted Spectroscopic and Structural Profile
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Three distinct aromatic proton signals in the pyridine ring region (approx. 7.0-8.5 ppm) with specific coupling patterns. A singlet for the proton on the imidazole ring. A broad singlet for the carboxylic acid proton (may be exchangeable with D₂O). |
| ¹³C NMR | Signals for all 9 carbon atoms. A low-field signal for the carboxylic acid carbon (>160 ppm). A quartet for the CF₃ carbon (due to ¹JCF coupling). Signals for the imidazo[1,2-a]pyridine core consistent with published data for similar structures. |
| ¹⁹F NMR | A single, sharp singlet for the CF₃ group. |
| Mass Spec. (HRMS) | A precise molecular ion peak corresponding to the exact mass of C₉H₅F₃N₂O₂ (m/z 230.0298). |
| IR Spectroscopy | A broad O-H stretch for the carboxylic acid (approx. 2500-3300 cm⁻¹). A sharp C=O stretch for the carboxylic acid (approx. 1700-1730 cm⁻¹). Strong C-F stretching bands (approx. 1100-1300 cm⁻¹). |
The Gold Standard: Single-Crystal X-ray Diffraction
The most unequivocal method for determining the three-dimensional structure of a crystalline solid is Single-Crystal X-ray Diffraction (SCXRD).[6][7] This technique provides precise atomic coordinates, bond lengths, bond angles, and the absolute stereochemistry of a molecule.[8][9]
The crystal structure of the closely related compound, 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde, provides a strong indication of the expected planarity and bond lengths of the core imidazo[1,2-a]pyridine ring system in our target molecule.[10]
Experimental Workflow for Single-Crystal X-ray Diffraction
Definitive Assignment through 2D NMR Spectroscopy
In the absence of a suitable crystal for SCXRD, a suite of 2D NMR experiments is the next most powerful tool for unambiguous structural confirmation.[9][11] These experiments reveal through-bond correlations between nuclei, allowing for the assembly of the molecular structure piece by piece.[12][13][14]
Key 2D NMR Experiments and Their Insights
-
¹H-¹H COSY (Correlation Spectroscopy): Maps correlations between protons that are coupled to each other, typically through two or three bonds. This is fundamental for identifying adjacent protons in the aromatic system.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[13] This is crucial for assigning the carbon signals based on the more easily assigned proton signals.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is the key experiment for connecting molecular fragments and definitively placing substituents, as it reveals long-range C-H correlations.
Experimental Protocol for 2D NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a high-quality NMR tube.
-
Acquisition of 1D Spectra: Acquire high-resolution ¹H and ¹³C{¹H} spectra to serve as references and to optimize the spectral windows for the 2D experiments.[15]
-
COSY Acquisition: Run a standard gradient-enhanced COSY experiment.
-
HSQC Acquisition: Acquire a phase-sensitive, gradient-enhanced HSQC experiment optimized for one-bond C-H coupling (¹JCH ≈ 145-160 Hz).
-
HMBC Acquisition: Acquire a gradient-enhanced HMBC experiment. The long-range coupling delay should be optimized for a range of couplings (e.g., 4-10 Hz) to observe both two- and three-bond correlations.
-
Data Processing and Interpretation: Process the 2D data using appropriate window functions and Fourier transformation. Analyze the cross-peaks in each spectrum to build up the molecular connectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemmethod.com [chemmethod.com]
- 5. researchgate.net [researchgate.net]
- 6. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]
- 7. rsc.org [rsc.org]
- 8. Structure elucidation of uniformly 13C labeled small molecule natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. omicsonline.org [omicsonline.org]
- 10. Page loading... [guidechem.com]
- 11. anuchem.weebly.com [anuchem.weebly.com]
- 12. mdpi.com [mdpi.com]
- 13. calpaclab.com [calpaclab.com]
- 14. A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the biological activities of 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid and its structural analogs. The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a trifluoromethyl (CF3) group is a common strategy to enhance a molecule's metabolic stability, lipophilicity, and overall biological efficacy.[3] This guide will synthesize the available data to provide a clear understanding of the structure-activity relationships and therapeutic potential of this promising class of compounds.
Introduction to the Core Scaffold: Imidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine ring system is a nitrogen-bridged heterocyclic compound that has garnered significant attention due to its diverse pharmacological properties.[4] Marketed drugs such as Zolpidem (a sedative) and Alpidem (an anxiolytic) feature this core structure, highlighting its therapeutic relevance.[5] The scaffold's rigid, planar structure and its ability to be readily functionalized at multiple positions make it an attractive starting point for the design of novel bioactive molecules with a wide range of activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[2][4]
The Subject Compound: this compound
The primary compound of interest is this compound. While specific biological activity data for this exact molecule is not extensively published, its structural features suggest significant therapeutic potential. The trifluoromethyl group at the 2-position is expected to enhance its biological half-life and potency, while the carboxylic acid at the 8-position provides a handle for further chemical modification and can influence the compound's pharmacokinetic properties.
Comparative Biological Activity of Analogs
Due to the limited direct data on the subject compound, this section will focus on a comparative analysis of its close structural analogs to infer its potential activities and to understand the structure-activity relationships (SAR) within this chemical series.
Antimicrobial Activity: The Significance of the 8-Carboxamide Moiety
A key area of investigation for imidazo[1,2-a]pyridine derivatives is their potential as antimicrobial agents. A study focusing on imidazo[1,2-a]pyridine-8-carboxamides, which are derivatives of our core compound, has identified this class as a novel lead for antimycobacterial agents, specifically against Mycobacterium tuberculosis.[6]
Key Structure-Activity Relationship (SAR) Findings for Imidazo[1,2-a]pyridine-8-carboxamides:
| Modification | Impact on Antimycobacterial Activity | Reference |
| Amide substitution | Primary amides (unsubstituted) generally show better activity than secondary or tertiary amides. | [6] |
| Substitution at the 2-position | Small alkyl groups like methyl or ethyl are well-tolerated. | [6] |
| Substitution on the pyridine ring (positions 5, 6, 7) | Electron-donating or -withdrawing groups can modulate activity, suggesting a tunable electronic effect. | [6] |
These findings underscore the importance of the 8-position for antimycobacterial activity. While the carboxylic acid of the parent compound may have some activity, its conversion to a primary amide appears to be a crucial step for potent inhibition of M. tuberculosis.
Anticancer Activity: A Multi-Targeted Approach
The imidazo[1,2-a]pyridine scaffold is a promising framework for the development of novel anticancer agents.[7][8] Various derivatives have shown potent cytotoxic effects against a range of cancer cell lines.[4][9][10] The mechanism of action often involves the modulation of key signaling pathways, such as the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and apoptosis.[1][4]
Comparative Anticancer Activity of Imidazo[1,2-a]pyridine Analogs:
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Novel Imidazo[1,2-a]pyridine (Compound 6) | A375 (Melanoma) | ~10 | [1] |
| Novel Imidazo[1,2-a]pyridine (Compound 6) | HeLa (Cervical) | ~35 | [1] |
| Imidazo[1,2-a]pyridine-based Compound (I-11) | NCI-H358 (KRAS G12C mutant) | Potent | [7] |
| 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | Human cancer cell lines | Low µM range | [11] |
| Imidazo[1,2-a]pyridine derivative (IP-5) | HCC1937 (Breast) | 45 | [9][10][12] |
| Imidazo[1,2-a]pyridine derivative (IP-6) | HCC1937 (Breast) | 47.7 | [9][10][12] |
Disclaimer: The IC50 values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
The data suggests that substitutions at various positions of the imidazo[1,2-a]pyridine ring, including the incorporation of a trifluoromethyl group, can lead to potent anticancer activity. The 8-chloro-6-(trifluoromethyl) analog, in particular, demonstrates the potential of this scaffold in oncology.
Proposed Mechanism of Anticancer Action
Several studies on imidazo[1,2-a]pyridine derivatives point towards the inhibition of the PI3K/Akt/mTOR signaling pathway as a key mechanism of their anticancer effect.[1][2] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. By inhibiting key kinases in this pathway, such as Akt and mTOR, these compounds can induce cell cycle arrest and trigger apoptosis.[1][4]
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 6. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. journal.waocp.org [journal.waocp.org]
The Efficacy of Imidazo[1,2-a]pyridine Isomers: A Comparative Guide for Drug Discovery Professionals
The imidazopyridine scaffold, a privileged heterocyclic system in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities. This bicyclic structure, composed of fused imidazole and pyridine rings, exists in several isomeric forms, with imidazo[1,2-a]pyridine, imidazo[4,5-b]pyridine, and imidazo[4,5-c]pyridine being the most extensively studied.[1][2] The arrangement of the nitrogen atoms within the fused ring system profoundly influences the molecule's electronic properties, spatial conformation, and ultimately, its biological efficacy. This guide provides an in-depth comparison of the efficacy of these key imidazopyridine isomers, supported by experimental data, to aid researchers in the strategic design of novel therapeutics.
The Structural Landscape of Imidazopyridine Isomers
The distinct placement of the nitrogen bridgehead and the non-bridgehead nitrogen atom in the pyridine ring gives rise to the different isomeric forms of imidazopyridine. This structural variance is not trivial; it dictates the molecule's ability to interact with biological targets, influencing its spectrum of activity.
Caption: Key Isomers of the Imidazopyridine Scaffold.
Comparative Efficacy in Oncology
The anticancer potential of imidazopyridine derivatives is a burgeoning area of research, with compounds from different isomeric classes demonstrating significant cytotoxic effects against various cancer cell lines.[3]
Imidazo[1,2-a]pyridines: The Prevalent Scaffold
The imidazo[1,2-a]pyridine core is the most explored isomer in the development of anticancer agents.[3] Its derivatives have shown efficacy through various mechanisms, including the inhibition of key signaling pathways like PI3K/Akt/mTOR and receptor tyrosine kinases such as c-Met.[4][5]
A study investigating novel imidazo[1,2-a]pyridine derivatives demonstrated potent inhibitory activity against melanoma and cervical cancer cell lines, with IC50 values ranging from 9.7 to 44.6 µM.[4] The most active compound in this series induced G2/M cell cycle arrest and apoptosis, coupled with a reduction in the phosphorylation of Akt and mTOR.[4]
Imidazo[4,5-b]pyridines and Imidazo[4,5-c]pyridines: Emerging Contenders
While less explored than their imidazo[1,2-a]pyridine counterparts, the imidazo[4,5-b] and imidazo[4,5-c]pyridine scaffolds have also yielded potent anticancer agents. Their structural similarity to purines allows them to interact with a multitude of biological targets.[6]
A series of novel 2-phenyl-3H-imidazo[4,5-b]pyridines and 2-phenyl-3H-imidazo[4,5-c]pyridines were synthesized and evaluated for their in vitro cytotoxicity against the MCF-7 human breast adenocarcinoma cell line.[7] Notably, one of the imidazo[4,5-b]pyridine derivatives exhibited an exceptionally low IC50 value of 0.082 µM, highlighting the potential of this isomeric scaffold.[7]
In another study, regio-isomeric imidazo[4,5-b]pyridine analogues were synthesized and showed strong cytotoxic activity against a range of cancer cell lines.[8]
| Isomer Class | Cancer Cell Line | Reported IC50 (µM) | Mechanism of Action (if reported) |
| Imidazo[1,2-a]pyridine | A375 (Melanoma) | 9.7 - 44.6 | Inhibition of AKT/mTOR pathway, G2/M arrest, Apoptosis |
| WM115 (Melanoma) | 9.7 - 44.6 | Inhibition of AKT/mTOR pathway, G2/M arrest, Apoptosis | |
| HeLa (Cervical) | 9.7 - 44.6 | Inhibition of AKT/mTOR pathway, G2/M arrest, Apoptosis | |
| Imidazo[4,5-b]pyridine | MCF-7 (Breast) | 0.082 | Not specified |
| SW620 (Colon) | 0.4 - 0.7 | Not specified | |
| Imidazo[4,5-c]pyridine | MCF-7 (Breast) | Data indicates high activity, specific IC50 not provided | Not specified |
Table 1: Comparative in vitro anticancer activity of imidazopyridine isomers. Data compiled from multiple sources.[4][7][9]
Comparative Efficacy in Infectious Diseases
Imidazo[1,2-a]pyridine derivatives have also been extensively investigated for their activity against various pathogens, most notably Mycobacterium tuberculosis.
Imidazo[1,2-a]pyridines as Antitubercular Agents
A significant body of research points to the potent antitubercular activity of the imidazo[1,2-a]pyridine scaffold. Structure-activity relationship (SAR) studies have identified key substitutions that enhance efficacy. For instance, a series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides displayed excellent in vitro activity against drug-susceptible M. tuberculosis, with MIC90 values ranging from 0.069 to 0.174 µM. These compounds were also active against multidrug-resistant strains.
| Isomer Class | Pathogen | Reported MIC (µM) |
| Imidazo[1,2-a]pyridine | Mycobacterium tuberculosis H37Rv | 0.03 - 5.0 |
| Multidrug-resistant M. tuberculosis | 0.07 - 2.2 | |
| Extensively drug-resistant M. tuberculosis | 0.07 - 0.14 |
Table 2: Antitubercular activity of imidazo[1,2-a]pyridine derivatives. Data compiled from multiple sources.
While there is a wealth of data on the antitubercular activity of imidazo[1,2-a]pyridines, comparative studies with other isomers in this therapeutic area are less common in the available literature.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for key assays are provided below.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an optimal density and allow them to adhere overnight.[11]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control for a specified duration (e.g., 72 hours).[12]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Read the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.[12]
Caption: Workflow for the MTT cell viability assay.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14]
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., M. tuberculosis) equivalent to a 0.5 McFarland standard.[14]
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth).[14]
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria and medium) and a negative control (medium only).[14]
-
Incubation: Incubate the plate under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[14]
Caption: Workflow for MIC determination.
In Vivo Anticancer Efficacy: Xenograft Models
Xenograft models are crucial for evaluating the in vivo efficacy of potential anticancer drugs.[15]
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[15][16]
-
Tumor Growth: Monitor the mice for tumor formation and growth.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the test compound and a vehicle control according to a predetermined schedule.[17]
-
Monitoring: Measure tumor volume and body weight regularly to assess efficacy and toxicity.[15]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as weight measurement and histopathology.[17]
-
Data Analysis: Calculate the tumor growth inhibition (TGI) to determine the in vivo efficacy of the compound.[17]
Caption: Workflow for in vivo xenograft studies.
Conclusion and Future Directions
The imidazopyridine scaffold remains a fertile ground for the discovery of novel therapeutic agents. While the imidazo[1,2-a]pyridine isomer has been the most extensively studied, emerging evidence suggests that the imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine isomers also hold significant promise, particularly in the realm of oncology. The differential efficacy observed among these isomers underscores the critical importance of the nitrogen atom placement in dictating biological activity.
Future research should focus on systematic, head-to-head comparisons of these isomers across a broader range of biological targets and disease models. Such studies, employing standardized and validated experimental protocols, will provide a clearer understanding of the structure-activity relationships governing the efficacy of the imidazopyridine scaffold and pave the way for the rational design of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic Acid
Introduction: The Significance of a Privileged Scaffold
The imidazo[1,2-a]pyridine core is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1] Its rigid, bicyclic structure and unique electronic properties make it a cornerstone in the development of therapeutics for a wide range of diseases, including cancer, gastric ulcers, and viral infections.[2][3][4][5] The target molecule of this guide, 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid, incorporates two critical pharmacophores: a trifluoromethyl (CF3) group, known to enhance metabolic stability and binding affinity, and a carboxylic acid group at the 8-position, which can act as a key interaction point with biological targets or improve pharmacokinetic properties.[6][7]
Given its potential in drug discovery, the development of an efficient, scalable, and robust synthetic route is of paramount importance.[8] This guide provides an in-depth validation of a primary synthetic pathway, compares it with viable alternatives, and offers field-proven insights into the practical challenges and optimization strategies involved.
Primary Synthetic Route: A Validated Three-Step Approach
The most direct and widely validated approach to the target molecule involves a classical cyclocondensation strategy, beginning with a substituted 2-aminopyridine. This route is favored for its reliability and the commercial availability of key starting materials.
Logical Workflow of the Primary Synthetic Route
The synthesis is logically divided into three main stages:
-
Preparation of the Pyridine Core: Synthesis of the requisite 2-amino-3-pyridinecarboxylic acid ester.
-
Heterocycle Formation: The key cyclocondensation step to form the imidazo[1,2-a]pyridine ring system.
-
Final Deprotection: Saponification of the ester to yield the target carboxylic acid.
Caption: Workflow for the primary three-step synthesis.
Step 1: Synthesis of Methyl 2-amino-3-pyridinecarboxylate
The journey begins with securing the cornerstone building block: a 2-aminopyridine bearing a protected carboxylic acid at the 3-position. While 2-amino-3-cyanopyridines are accessible via multicomponent reactions, the ester is often preferred for its direct path to the final acid.[9][10][11]
-
Rationale: Using the methyl ester of 2-amino-3-pyridinecarboxylic acid serves a dual purpose. Firstly, it protects the carboxylic acid from participating in side reactions during the subsequent cyclocondensation. Secondly, its electronic properties do not significantly hinder the nucleophilicity of the pyridine ring nitrogen required for the cyclization. This starting material can be synthesized through various established methods, often starting from 2-chloronicotinic acid.
Step 2: Cyclocondensation to Form the Imidazo[1,2-a]pyridine Core
This step is the heart of the synthesis, employing a variation of the classic Tschitschibabin imidazo[1,2-a]pyridine synthesis.[2][12]
-
Mechanism & Causality: The reaction proceeds via nucleophilic attack of the endocyclic pyridine nitrogen of methyl 2-amino-3-pyridinecarboxylate onto the electrophilic methylene carbon of 3-bromo-1,1,1-trifluoroacetone. This forms a pyridinium salt intermediate. The exocyclic amino group then acts as an intramolecular nucleophile, attacking the ketone carbonyl. Subsequent dehydration of the resulting hemiaminal intermediate yields the aromatic imidazo[1,2-a]pyridine ring system. The choice of a solvent like ethanol or acetone facilitates the reaction, and heating is typically required to drive the dehydration step to completion. Often, a mild base like sodium bicarbonate is added to neutralize the HBr formed, preventing potential side reactions.
Step 3: Ester Hydrolysis (Saponification)
The final step is a standard deprotection to unmask the carboxylic acid.
-
Rationale: Saponification using a base like lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system (e.g., THF/water) is a clean and high-yielding method for hydrolyzing the methyl ester. LiOH is often preferred over NaOH or KOH for its reduced tendency to cause epimerization at adjacent stereocenters, although that is not a concern for this achiral molecule. The reaction is typically monitored by TLC or LC-MS until the starting material is consumed, followed by an acidic workup to protonate the carboxylate salt and precipitate the final product.
Detailed Experimental Protocol (Primary Route)
-
Cyclocondensation: To a solution of methyl 2-amino-3-pyridinecarboxylate (1.0 eq) in acetone (10 mL/mmol), add 3-bromo-1,1,1-trifluoroacetone (1.2 eq) and sodium bicarbonate (1.5 eq).
-
Reflux the mixture for 6-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate.
-
Saponification: Dissolve the purified ester (1.0 eq) in a 3:1 mixture of THF and water (10 mL/mmol).
-
Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 with 1M HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound as a solid.[13][14]
Alternative Synthetic Routes and Comparative Analysis
While the primary route is robust, alternative strategies offer potential advantages in terms of step economy or the use of different starting materials. These are particularly relevant in research settings where rapid library synthesis is desired.[15]
Alternative Route 1: Multicomponent Reaction (MCR) Approach
Modern synthetic chemistry often favors multicomponent reactions for their efficiency and atom economy.[16][17][18] An MCR approach could, in principle, construct the core in a single step.
Caption: Conceptual workflow for a multicomponent synthesis.
-
Protocol Outline: A reaction between a 2-aminopyridine (e.g., 2-amino-3-cyanopyridine), a trifluoromethylated carbonyl compound, and a third component like an isocyanide could be catalyzed by copper or iodine to assemble the core.[17][18] The resulting product would likely require subsequent hydrolysis of the nitrile at the 8-position to yield the carboxylic acid.
-
Advantages: High step economy, potential for rapid diversification.
-
Disadvantages: The reaction may not be regioselective, and optimization can be complex. The hydrolysis of the 8-cyano group can be challenging and may require harsh conditions that could compromise the integrity of the rest of the molecule.
Alternative Route 2: Late-Stage C-H Trifluoromethylation
This strategy involves first synthesizing the imidazo[1,2-a]pyridine-8-carboxylic acid scaffold and then introducing the trifluoromethyl group directly onto the 2-position.
-
Protocol Outline: The synthesis would begin with the cyclocondensation of methyl 2-amino-3-pyridinecarboxylate with bromoacetaldehyde or a similar C2 synthon. After hydrolysis to the carboxylic acid, a direct trifluoromethylation reaction would be performed. This typically requires specialized, and often expensive, electrophilic trifluoromethylating agents (e.g., Togni's or Umemoto's reagents) and often involves radical mechanisms or photoredox catalysis.[19][20][21][22]
-
Advantages: Useful for accessing analogs where the trifluoromethylated building block is unavailable.
-
Disadvantages: Direct C-H functionalization can suffer from poor regioselectivity, and the required reagents are costly. The reaction conditions can be sensitive and may not be compatible with all functional groups.
Comparative Performance Data
| Parameter | Primary Route (Cyclocondensation) | Alternative 1 (MCR) | Alternative 2 (Late-Stage CF3) |
| Overall Yield | Moderate to High | Variable, often lower | Low to Moderate |
| Number of Steps | 2-3 (from pyridine core) | 2 (including nitrile hydrolysis) | 2-3 |
| Scalability | Good | Poor to Moderate | Poor |
| Reagent Cost | Moderate | Moderate | High |
| Key Challenge | Purification of intermediates | Harsh nitrile hydrolysis | Regioselectivity, reagent cost |
| Robustness | High | Low to Moderate | Moderate |
Conclusion and Recommendations
For the synthesis of this compound, the primary three-step cyclocondensation route stands out as the most validated and reliable method. Its logical progression, use of relatively common transformations, and predictable outcomes make it highly suitable for both small-scale synthesis and larger-scale production. The protocol is robust, and the challenges, primarily related to chromatographic purification, are standard practice in organic synthesis.
The alternative routes, while intellectually appealing, present significant practical hurdles. The MCR approach suffers from a potentially problematic nitrile hydrolysis step, while the late-stage trifluoromethylation is hampered by high reagent costs and potential selectivity issues. These alternatives are best suited for exploratory chemistry or the rapid generation of diverse analogs, rather than the dedicated synthesis of the specific target molecule. Therefore, for researchers and drug development professionals requiring reliable access to this valuable scaffold, the validated cyclocondensation pathway is the recommended course of action.
References
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. bio-conferences.org [bio-conferences.org]
- 3. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | 874776-53-1 [smolecule.com]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 9. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. 73221-20-2|this compound|BLD Pharm [bldpharm.com]
- 14. 错误页 [amp.chemicalbook.com]
- 15. cbijournal.com [cbijournal.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 18. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. sioc.cas.cn [sioc.cas.cn]
Benchmarking 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic Acid: A Comparative Guide to PDE10A and ENPP1 Inhibition
This guide provides a comprehensive framework for benchmarking the novel compound, 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid, against established inhibitors of two critical enzyme targets implicated in a range of pathologies: Phosphodiesterase 10A (PDE10A) and Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active agents.[1][2] This inherent potential necessitates a rigorous and systematic evaluation of new derivatives to elucidate their specific mechanisms of action and therapeutic promise.
Our investigation is predicated on the hypothesis that the structural motifs of this compound—specifically the trifluoromethyl group, which can enhance binding affinity, and the carboxylic acid moiety, a potential interaction point—render it a candidate for inhibiting key enzymes in cellular signaling.[3] We have selected PDE10A and ENPP1 as primary targets for this initial benchmarking due to their therapeutic relevance and the established role of imidazo[1,2-a]pyridine derivatives as enzyme inhibitors.[4][5]
Part 1: Benchmarking Against Known Phosphodiesterase 10A (PDE10A) Inhibitors
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers crucial for intracellular signal transduction.[6][7] Predominantly expressed in the medium spiny neurons of the brain's striatum, PDE10A is a key modulator of dopaminergic and glutamatergic signaling. Its inhibition is a promising therapeutic strategy for neuropsychiatric disorders such as schizophrenia and Huntington's disease.[8][9]
Comparative Inhibitors: PDE10A
For this benchmarking study, we have selected two well-characterized PDE10A inhibitors with distinct potencies and clinical development statuses: Balipodect (TAK-063) and Mardepodect (PF-2545920). These compounds provide a robust basis for evaluating the relative efficacy of our test compound.
| Compound | Structure | Reported IC50 | Key Characteristics |
| Balipodect (TAK-063) | [Structure of TAK-063] | 300 pM[6] | High potency and selectivity; has undergone clinical trials. |
| Mardepodect (PF-2545920) | [Structure of PF-2545920] | - | A well-studied clinical candidate. |
| Papaverine | [Structure of Papaverine] | - | A non-selective PDE inhibitor, often used as a reference compound.[6] |
| This compound | [Structure of Test Compound] | To be determined | The novel compound under investigation. |
Experimental Protocol: PDE10A Inhibition Assay (IMAP® Fluorescence Polarization)
The following protocol outlines a robust method for determining the in vitro inhibitory potency of our test compound against PDE10A. The IMAP® (Immobilized Metal Affinity-based Phosphorescence) assay is a homogeneous, fluorescence polarization-based method that quantifies the activity of phosphodiesterases.
Materials:
-
Recombinant human PDE10A enzyme
-
FAM-cAMP (fluorescein-labeled cAMP) substrate
-
IMAP® binding buffer and beads
-
384-well, low-volume, black microplates
-
Test compound (this compound) and known inhibitors, serially diluted in DMSO.
Procedure:
-
Compound Dispensing: Dispense 100 nL of serially diluted compounds (in DMSO) into the wells of a 384-well microplate. For control wells, dispense 100 nL of DMSO.
-
Enzyme Preparation and Dispensing: Prepare a solution of recombinant human PDE10A in assay buffer. Add 5 µL of the enzyme solution to each well.
-
Substrate Preparation and Dispensing: Prepare a solution of FAM-cAMP in assay buffer. Add 5 µL of the substrate solution to each well to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes in the dark.
-
Detection: Add 15 µL of the IMAP® binding solution (containing beads) to each well to stop the reaction. Incubate for an additional 60 minutes to allow for binding.
-
Data Acquisition: Read the plate on a fluorescence polarization plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
PDE10A Signaling Pathway
Caption: PDE10A-mediated regulation of cAMP signaling in medium spiny neurons.
Part 2: Benchmarking Against Known ENPP1 Inhibitors
Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a membrane-bound enzyme that hydrolyzes extracellular ATP to produce AMP and pyrophosphate.[10] More recently, ENPP1 has been identified as a critical negative regulator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway by hydrolyzing the second messenger 2'3'-cGAMP.[10][11] Inhibition of ENPP1 is a promising strategy in cancer immunotherapy, as it enhances STING-mediated anti-tumor immunity.[12][13]
Comparative Inhibitors: ENPP1
We have selected a nucleotide-based analog and a potent non-nucleotide small molecule inhibitor to benchmark our test compound against ENPP1. This provides a comparison against different chemical classes of inhibitors.
| Compound | Structure | Reported Ki/IC50 | Key Characteristics |
| Compound 7c (quinazoline-4-piperidine sulfamide analog) | [Structure of Compound 7c] | Ki = 58 nM[10] | A potent, non-nucleotide-based inhibitor. |
| SR-8314 | [Structure of SR-8314] | Ki = 79 nM[10] | A non-nucleotide inhibitor with demonstrated anti-tumor activity. |
| ATPγS (Adenosine 5'-(γ-thio)triphosphate) | [Structure of ATPγS] | - | A slowly hydrolyzable ATP analog often used as a competitive inhibitor. |
| This compound | [Structure of Test Compound] | To be determined | The novel compound under investigation. |
Experimental Protocol: ENPP1 Inhibition Assay (Colorimetric)
This protocol describes a colorimetric assay to measure the inhibition of ENPP1 by quantifying the release of inorganic phosphate from the hydrolysis of ATP.
Materials:
-
Recombinant human ENPP1 enzyme
-
ATP (adenosine triphosphate) substrate
-
Malachite Green Phosphate Assay Kit
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
96-well, clear, flat-bottom microplates
-
Test compound and known inhibitors, serially diluted in DMSO.
Procedure:
-
Compound Dispensing: Add 2 µL of serially diluted compounds or DMSO (for controls) to the wells of a 96-well plate.
-
Enzyme Addition: Add 20 µL of recombinant human ENPP1 in assay buffer to each well and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 20 µL of ATP substrate in assay buffer to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Phosphate Detection: Add 100 µL of the Malachite Green reagent to each well to stop the reaction and allow color to develop for 15 minutes.
-
Data Acquisition: Measure the absorbance at 620 nm using a microplate reader.
-
Data Analysis: Construct a phosphate standard curve. Convert absorbance readings to phosphate concentration, calculate percent inhibition, and determine IC50 values.
ENPP1 in the cGAS-STING Pathway
Caption: ENPP1-mediated hydrolysis of extracellular 2'3'-cGAMP in the cGAS-STING pathway.
Part 3: Cellular Assay Workflow for On-Target Validation
To confirm that the observed in vitro inhibition translates to cellular activity, a cell-based assay is essential. The following workflow provides a general framework for validating the on-target effects of the inhibitors.
Experimental Workflow: Cellular Assay
Caption: General workflow for cellular validation of enzyme inhibitors.
Discussion and Future Directions
This guide provides a structured approach to the initial characterization of this compound. By benchmarking against well-known inhibitors of PDE10A and ENPP1, we can ascertain not only its potency but also its potential selectivity.
Should the compound exhibit significant inhibitory activity against either target, subsequent steps would include:
-
Selectivity Profiling: Screening against a panel of other phosphodiesterases and ecto-nucleotidases to determine its selectivity profile.
-
Mechanism of Action Studies: Conducting enzyme kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive).
-
Structural Biology: Co-crystallization of the compound with its target enzyme to elucidate the binding mode and guide further structure-activity relationship (SAR) studies.
-
In Vivo Efficacy Studies: Evaluating the compound in relevant animal models of disease.
The systematic application of these benchmarking and follow-up studies will be instrumental in determining the therapeutic potential of this compound and its viability as a lead candidate for drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Buy 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | 874776-53-1 [smolecule.com]
- 4. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 6. PDE10A - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. What are PDE10A gene inhibitors and how do they work? [synapse.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 inhibitors: Research progress and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ENPP1 | Insilico Medicine [insilico.com]
- 13. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Ensuring Reproducibility in Biological Assays: Evaluating 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid and its Analogs
This guide provides a framework for researchers, scientists, and drug development professionals to assess the biological activity of novel chemical entities, using 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid as a case study. While direct, published biological assay data for this specific molecule is limited, the broader imidazo[1,2-a]pyridine scaffold is a well-recognized pharmacophore with a multitude of reported biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] This guide will, therefore, focus on establishing a robust and reproducible methodology for evaluating the cytotoxic effects of this compound class, drawing on best practices and established protocols for analogous structures.
The reproducibility of biological assays is paramount for the accurate assessment of a compound's potential and for making informed decisions in drug discovery pipelines. This guide emphasizes the principles of scientific integrity, providing not just protocols, but also the rationale behind experimental choices to empower researchers to generate reliable and comparable data.
The Challenge of Reproducibility in Cell-Based Assays
This guide will focus on a highly sensitive and reproducible method for assessing cell viability: the ATP-based luminescence assay. This assay is often preferred over traditional colorimetric methods, such as the MTT assay, due to its "add-mix-measure" format, which reduces pipetting errors and eliminates the need for cell washing or multiple reagent additions.[4]
Comparative Framework: Establishing a Baseline
To contextualize the activity of a novel compound like this compound, it is essential to compare its performance against both a negative control and a well-characterized positive control. For the imidazo[1,2-a]pyridine class, which has shown promise as kinase inhibitors, a relevant positive control could be a known kinase inhibitor with a similar mechanism of action or a standard chemotherapeutic agent.
| Compound | Class | Primary Target(s) | Typical IC50 Range (Cancer Cell Lines) |
| This compound | Imidazo[1,2-a]pyridine | Putative Kinase Inhibitor | To Be Determined |
| Staurosporine | Broad-spectrum Kinase Inhibitor | Multiple Kinases | 1-100 nM |
| Gefitinib | EGFR Inhibitor | Epidermal Growth Factor Receptor | 10-500 nM (in sensitive lines) |
| DMSO (0.1%) | Vehicle Control | N/A | No significant effect |
This table serves as an illustrative example. The actual choice of comparators should be guided by the specific therapeutic area and hypothesized mechanism of action.
Experimental Protocol: ATP-Based Luminescence Cell Viability Assay
This protocol is adapted from standard methodologies for commercially available ATP-based assays, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[4][5] The principle of this assay lies in the quantitation of ATP, which is a marker of metabolically active, viable cells.[6][7]
Materials
-
Opaque-walled 96-well or 384-well microplates suitable for luminescence readings.
-
Mammalian cell line of interest (e.g., A549 lung carcinoma, MCF-7 breast carcinoma).
-
Complete cell culture medium.
-
Test compound (this compound) and comparators, dissolved in DMSO to create a concentrated stock solution.
-
ATP-based luminescence assay reagent.
-
Multichannel pipette or automated liquid handler.
-
Luminometer.
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in opaque-walled microplates at a predetermined optimal density in a final volume of 100 µL per well (for 96-well plates). The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase during the assay.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and comparators in complete cell culture medium. It is crucial to maintain a consistent final concentration of the vehicle (e.g., 0.1% DMSO) across all wells to avoid solvent-induced artifacts.[2][3]
-
Carefully remove the medium from the cell plates and add 100 µL of the medium containing the diluted compounds.
-
Incubate the plates for the desired exposure period (e.g., 48 or 72 hours).
-
-
Assay Execution:
-
Equilibrate the plates to room temperature for approximately 30 minutes. This ensures uniform temperature across the plate, which is critical for consistent enzyme kinetics.[6]
-
Add a volume of the ATP-based luminescence reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Subtract the average background luminescence from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized data as a function of compound concentration and fit a dose-response curve using a suitable nonlinear regression model to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Workflow Diagram
Caption: Experimental workflow for the ATP-based luminescence cell viability assay.
Ensuring Trustworthiness: A Self-Validating System
To ensure the trustworthiness of the generated data, several quality control measures should be integrated into the experimental design.
-
Z'-factor: This statistical parameter is used to assess the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It should be calculated for each plate using the positive and negative controls.
-
Intra- and Inter-assay Variability: Experiments should be repeated on different days to assess inter-assay variability. Within each experiment, technical replicates (typically triplicates) are essential for determining intra-assay variability.
-
Cell Line Authentication: Use authenticated cell lines and regularly check for mycoplasma contamination.
-
Compound Quality Control: Ensure the purity and identity of the test compound.
Logical Relationship of Reproducibility Factors
Caption: Key factors influencing the reproducibility of cell viability assays.
Conclusion and Future Directions
While the specific biological activity of this compound remains to be elucidated, the imidazo[1,2-a]pyridine scaffold continues to be a promising area for drug discovery. By employing a robust and reproducible assay protocol, such as the ATP-based luminescence assay detailed in this guide, researchers can confidently assess the cytotoxic potential of this and other novel compounds. Adherence to rigorous quality control measures and a thorough understanding of the potential sources of experimental variability are critical for generating high-quality data that can reliably inform the progression of drug discovery projects.
Future studies should aim to characterize the mechanism of action of active imidazo[1,2-a]pyridine derivatives, potentially through kinase profiling assays or other target-based approaches, to further guide the development of this important class of molecules.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Code Ocean [codeocean.com]
- 3. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 5. promega.com [promega.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
A Head-to-Head Comparison of Synthesis Methods for Imidazo[1,2-a]pyridines: A Guide for Researchers
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals like Zolpidem (for insomnia) and Alpidem (an anxiolytic agent).[1][2] Its widespread application has driven the development of a diverse array of synthetic methodologies. This guide provides a head-to-head comparison of the most prominent and impactful synthesis strategies, offering field-proven insights into their mechanisms, advantages, and practical applications. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
The Classic Approach: Condensation of 2-Aminopyridines with α-Haloketones
This is one of the most traditional and straightforward methods for constructing the imidazo[1,2-a]pyridine core.[2][3] The reaction proceeds via an initial SN2 reaction, where the endocyclic nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic bicyclic system.
Mechanism and Rationale
The initial step involves the nucleophilic attack of the pyridine ring nitrogen onto the carbon bearing the halogen. This is generally the kinetically favored pathway over the attack by the exocyclic amino group. The resulting pyridinium salt intermediate then undergoes cyclization, where the exocyclic amine attacks the carbonyl carbon. A final dehydration step, often facilitated by heat or a mild acid, leads to the formation of the aromatic imidazo[1,2-a]pyridine ring. The choice of a polar solvent can facilitate the initial salt formation, though recent advancements have demonstrated the feasibility of solvent-free conditions.[4][5]
Caption: Workflow for the synthesis of imidazo[1,2-a]pyridines via α-haloketone condensation.
Representative Experimental Protocol (Catalyst and Solvent-Free)
This protocol is adapted from a highly efficient and green chemistry approach.[4][5]
-
Reactant Mixing: In a round-bottom flask, combine the desired 2-aminopyridine (1.0 mmol) and the α-bromoacetophenone derivative (1.0 mmol).
-
Reaction Conditions: Heat the neat mixture in an oil bath at 60 °C for 20-30 minutes.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Add a saturated aqueous solution of sodium bicarbonate to neutralize any generated HBr.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure imidazo[1,2-a]pyridine.[6]
Performance Data
The catalyst- and solvent-free approach offers excellent yields and short reaction times, particularly for electron-neutral or electron-donating α-haloketones.
| 2-Aminopyridine | α-Haloketone | Conditions | Time | Yield (%) | Reference |
| 2-Aminopyridine | α-Bromoacetophenone | 60 °C, neat | 20 min | 96 | [5] |
| 2-Amino-5-methylpyridine | α-Bromoacetophenone | 60 °C, neat | 20 min | 98 | [5] |
| 2-Aminopyridine | 4-Chloro-α-bromoacetophenone | 60 °C, neat | 25 min | 99 | [5][6] |
| 2-Aminopyridine | 4-Methoxy-α-bromoacetophenone | 60 °C, neat | 20 min | 99 | [5][6] |
| 2-Amino-5-chloropyridine | α-Bromoacetophenone | 60 °C, neat | 30 min | 92 | [4] |
The Power of Convergence: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
The Groebke-Blackburn-Bienaymé Reaction (GBBR) is a highly efficient one-pot, three-component synthesis that combines a 2-aminopyridine, an aldehyde, and an isocyanide to rapidly generate structurally diverse 3-aminoimidazo[1,2-a]pyridines.[1][7][8] This method is a cornerstone of modern diversity-oriented synthesis.
Mechanism and Rationale
The reaction is typically initiated by the formation of a Schiff base from the 2-aminopyridine and the aldehyde, catalyzed by a Lewis or Brønsted acid (e.g., NH₄Cl, Sc(OTf)₃).[2][7] The isocyanide then undergoes an α-addition to the protonated Schiff base. This is followed by an intramolecular nucleophilic attack of the pyridine nitrogen onto the activated isocyanide carbon, leading to a six-membered ring intermediate which rearranges to the final 3-aminoimidazo[1,2-a]pyridine product. The use of microwave irradiation can dramatically shorten reaction times.[7][9]
Caption: Workflow for the Groebke-Blackburn-Bienaymé (GBB) three-component synthesis.
Representative Experimental Protocol (Microwave-Assisted)
This protocol is adapted from an efficient microwave-assisted GBB reaction.[7][10]
-
Reactant Preparation: In a microwave reaction vial, add 2-aminopyridine (1.0 mmol), the aldehyde (1.0 mmol), the isocyanide (1.0 mmol), and ammonium chloride (0.2 mmol, 20 mol%).
-
Solvent Addition: Add ethanol (3-5 mL) as the solvent.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 60-80 °C) for 15-30 minutes.
-
Work-up: After cooling, evaporate the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure product.
Performance Data
The GBB reaction showcases broad substrate scope, accommodating various aldehydes and isocyanides, leading to a wide array of derivatives in good to excellent yields.
| 2-Aminopyridine | Aldehyde | Isocyanide | Conditions | Time | Yield (%) | Reference |
| 2-Aminopyridine | Furfural | Cyclohexyl isocyanide | NH₄Cl, H₂O, US, 60 °C | 4 h | 86 | [8] |
| 2-Amino-5-cyanopyridine | Furfural | Cyclohexyl isocyanide | NH₄Cl, H₂O, US, 60 °C | 4 h | 67 | [8] |
| 2-Aminopyridine | 2-Azidobenzaldehyde | tert-Butyl isocyanide | NH₄Cl, EtOH, MW, 60 °C | 30 min | 89 | [7] |
| 2-Aminopyridine | Julolidine-9-carboxaldehyde | tert-Butyl isocyanide | Sc(OTf)₃, MeOH, MW, 120 °C | 10 min | 98 | [10] |
| 2-Aminopyrazine | 4-Fluorobenzaldehyde | Cyclohexyl isocyanide | Sc(OTf)₃, MeOH, 60 °C | 6 h | 90 | [9] |
Modern Frontiers: C-H Functionalization and Photoredox Catalysis
Direct C-H functionalization has emerged as a powerful, atom-economical strategy for synthesizing and modifying imidazo[1,2-a]pyridines.[11][12] More recently, visible-light photoredox catalysis has provided an environmentally friendly and highly efficient means to achieve these transformations under mild conditions, often at room temperature.[11][13]
Mechanism and Rationale
Visible-light photoredox catalysis typically involves a photocatalyst (e.g., Eosin Y, Ru(bpy)₃²⁺) that, upon absorbing light, can engage in single-electron transfer (SET) processes.[13][14] For C-H functionalization at the C3 position, the reaction often proceeds by generating a radical species from a precursor. This radical then adds to the electron-rich imidazo[1,2-a]pyridine ring, forming a radical intermediate. This intermediate is then oxidized to a carbocation, which loses a proton to afford the final C3-functionalized product.[11] This approach avoids the need for pre-functionalized starting materials, enhancing step economy.
Caption: Generalized workflow for visible-light-mediated C-H functionalization.
Representative Experimental Protocol (C3-Trifluoromethylation)
This protocol is adapted from a visible-light-mediated C-H trifluoromethylation.[11]
-
Reaction Setup: To an oven-dried Schlenk tube, add the imidazo[1,2-a]pyridine (0.2 mmol), sodium triflinate (CF₃SO₂Na, 0.4 mmol), and the photocatalyst (e.g., Eosin Y, 1-2 mol%).
-
Solvent and Atmosphere: Add the appropriate solvent (e.g., acetonitrile) and ensure the reaction is open to the air (as oxygen is often the terminal oxidant).
-
Irradiation: Place the reaction vessel approximately 5-10 cm from a blue LED lamp and stir at room temperature.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify the residue by silica gel column chromatography.
Performance Data
Photoredox C-H functionalization offers mild conditions and high functional group tolerance, enabling the introduction of diverse substituents at the C3 position.
| Substrate | Reagent | Conditions | Time | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Phenylimidazo[1,2-a]pyridine | CF₃SO₂Na | Eosin Y, Blue LED, Air, RT | 12 h | 92 |[11] | | 2-(p-Tolyl)imidazo[1,2-a]pyridine | CF₃SO₂Na | Eosin Y, Blue LED, Air, RT | 12 h | 95 |[11] | | 2-Phenylimidazo[1,2-a]pyridine | NH₄SCN | Eosin Y, Blue LED, Air, RT | 6 h | 93 |[15] | | 2-Phenylimidazo[1,2-a]pyridine | Diphenylphosphine oxide | Rhodamine B, Blue LED, RT | 24 h | 93 |[15] | | 2-Phenylimidazo[1,2-a]pyridine | N-Phenyltetrahydroisoquinoline | Rose Bengal, Green LED, O₂ | 8 h | 90 |[11] |
Head-to-Head Comparison of Synthesis Methods
| Feature | Condensation (α-Haloketone) | GBB Multicomponent Reaction | C-H Functionalization (Photoredox) |
| Core Transformation | Forms the bicyclic core | Forms the core with C3-amino group | Modifies an existing core at C3 |
| Starting Materials | 2-Aminopyridines, α-Haloketones | 2-Aminopyridines, Aldehydes, Isocyanides | Imidazo[1,2-a]pyridines, Radical precursors |
| Typical Yields | 80-99% | 60-98% | 70-95% |
| Reaction Time | 20 min - 2 h (Neat/MW) | 10 min - 6 h (MW/Conventional) | 6 - 24 h |
| Conditions | 60-100 °C, often catalyst/solvent-free | RT to 120 °C, often needs catalyst | Room Temperature, requires photocatalyst & light |
| Key Advantage | Simplicity, high yields, inexpensive starting materials | High structural diversity, rapid library synthesis | High atom economy, mild conditions, late-stage functionalization |
| Key Disadvantage | α-Haloketones can be lachrymatory | Isocyanides can have strong odors and toxicity | Longer reaction times, requires specialized photoreactor setup |
| Green Chemistry Aspect | Excellent when solvent- and catalyst-free | Good atom economy, one-pot process | Uses light as a renewable energy source, mild conditions |
Conclusion and Future Outlook
The synthesis of imidazo[1,2-a]pyridines has evolved significantly, from robust, classical condensation reactions to highly convergent multicomponent strategies and elegant, atom-economical C-H functionalization methods.
-
The α-haloketone condensation remains a highly reliable and efficient method, especially with the advent of solvent- and catalyst-free protocols that align with green chemistry principles. It is the go-to method for preparing simple, C2-substituted imidazo[1,2-a]pyridines.
-
The Groebke-Blackburn-Bienaymé reaction is unparalleled for its ability to rapidly generate libraries of complex, C3-amino-substituted analogs from simple building blocks. Its power lies in its convergence and suitability for diversity-oriented synthesis, crucial for drug discovery programs.
-
Visible-light photoredox catalysis represents the cutting edge, offering exceptionally mild conditions for the late-stage functionalization of the imidazo[1,2-a]pyridine core. This method is ideal for introducing sensitive functional groups that might not be compatible with harsher, traditional methods.
The choice of synthetic route ultimately depends on the target structure, desired scale, and available resources. For drug development professionals, a combination of these methods is often employed: an efficient core synthesis (via condensation or GBBR) followed by late-stage C-H functionalization to fine-tune biological activity. The continued development of greener, more efficient, and selective methods will undoubtedly expand the synthetic toolbox and accelerate the discovery of new imidazo[1,2-a]pyridine-based therapeutics and materials.
References
- 1. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Photocatalytic synthesis of imidazo[1,2- a ]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01406A [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
